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3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde Documentation Hub

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  • Product: 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde
  • CAS: 876316-30-2

Core Science & Biosynthesis

Foundational

Technical Guide: 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde (CAS 876316-30-2)

[1] Executive Summary 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde (CAS 876316-30-2) is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of antifungal agents,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde (CAS 876316-30-2) is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of antifungal agents, aromatase inhibitors, and histone deacetylase (HDAC) inhibitors.[1][2][3] Its structure combines a reactive benzaldehyde moiety—enabling diverse downstream functionalization—with a 1,2,4-triazole ring, a pharmacophore known for its ability to coordinate with heme iron in cytochrome P450 enzymes and participate in hydrogen bonding networks.

This guide provides a comprehensive technical analysis of the compound's synthesis, optimization, reactivity, and application in drug discovery.

Part 1: Chemical Profile & Physiochemical Properties[2]

PropertySpecification
CAS Number 876316-30-2
IUPAC Name 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde
Molecular Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol
Physical State Solid (White to pale yellow crystalline powder)
Solubility Soluble in DMSO, DMF, Methanol, Chloroform; Sparingly soluble in water
Melting Point Typically 90–98 °C (Dependent on purity/polymorph)
Storage Inert atmosphere (Argon/Nitrogen), 2–8 °C (Aldehyde oxidation risk)

Part 2: Synthesis & Optimization

The synthesis of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde typically involves the nucleophilic substitution of a benzyl halide with 1,2,4-triazole.[2] This reaction is governed by the ambident nucleophilicity of the triazole ring, leading to regioselectivity challenges that must be managed through condition optimization.

Reaction Mechanism & Regioselectivity

The 1,2,4-triazole ring can be alkylated at the N1, N2, or N4 positions. Under basic conditions, the triazolide anion is formed, which predominantly attacks the electrophile (3-(bromomethyl)benzaldehyde) at the N1 position due to steric and electronic factors. However, N4-alkylation is a common side reaction (typically ~10% yield), requiring chromatographic separation.

Optimized Synthetic Protocol

Reagents: 3-(Bromomethyl)benzaldehyde (1.0 eq), 1,2,4-Triazole (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask under nitrogen, dissolve 1,2,4-triazole (1.2 eq) in anhydrous DMF (5 mL/mmol). Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to generate the potassium triazolide salt.

  • Alkylation: Cool the mixture to 0 °C. Dropwise add a solution of 3-(bromomethyl)benzaldehyde (1.0 eq) in DMF over 20 minutes.

    • Note: Slow addition suppresses bis-alkylation and controls exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM). The product typically runs lower than the starting bromide but higher than the N4-isomer.[2]

  • Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: The crude residue contains the N1-isomer (major) and N4-isomer (minor).[2] Purify via flash column chromatography using a gradient of DCM → 3% MeOH/DCM.

    • Yield Expectation: 70–85%.

Synthesis Workflow Diagram[2]

SynthesisWorkflow SM1 3-(Bromomethyl) benzaldehyde Product_N1 N1-Isomer (Major) Target Aldehyde SM1->Product_N1 Product_N4 N4-Isomer (Minor) Impurity SM1->Product_N4 SM2 1,2,4-Triazole Base K2CO3 / DMF SM2->Base Intermediate Triazolide Anion Base->Intermediate Deprotonation Intermediate->Product_N1 N1 Attack (Kinetic/Thermo fav) Intermediate->Product_N4 N4 Attack

Caption: Nucleophilic substitution pathway showing the competitive formation of N1 (target) and N4 isomers.

Part 3: Reactivity & Functionalization

The aldehyde functionality at the meta position allows this scaffold to serve as a divergent intermediate. It acts as a "handle" for attaching the triazole pharmacophore to various lipophilic domains or polar groups.

Key Transformations
  • Reductive Amination: Reaction with primary amines followed by NaBH(OAc)₃ reduction yields secondary amines, common in antifungal design (e.g., mimicking the linkage in similar azoles).

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) generates styryl-triazoles with potential anticancer activity.[2]

  • Oxidation: Conversion to 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid using NaClO₂/NaH₂PO₄ (Pinnick oxidation) creates a precursor for amide coupling.[2]

Functionalization Tree Diagram

Functionalization Core 3-(1H-1,2,4-Triazol-1-ylmethyl) benzaldehyde Schiff Schiff Base / Hydrazone Core->Schiff + R-NH2 / R-NHNH2 Amine Benzylamine Derivs. (Reductive Amination) Core->Amine + R-NH2, then [H-] Acid Carboxylic Acid (Pinnick Oxidation) Core->Acid + NaClO2 Styrene Styryl-Triazoles (Knoevenagel) Core->Styrene + Malononitrile

Caption: Divergent synthesis pathways utilizing the aldehyde handle for library generation.

Part 4: Therapeutic Applications & Pharmacophore Modeling

The 1,2,4-triazole moiety is a cornerstone of medicinal chemistry, primarily due to its ability to interact with metalloenzymes.

Mechanism of Action (CYP450 Inhibition)

In antifungal drugs (e.g., Voriconazole, Fluconazole) and aromatase inhibitors (e.g., Letrozole), the N4 nitrogen of the triazole ring coordinates with the heme iron of the target enzyme (e.g., Lanosterol 14α-demethylase or Aromatase).

  • Role of the Scaffold: The 3-substituted benzyl group provides the necessary geometry to position the triazole into the active site while the aldehyde-derived "tail" interacts with the hydrophobic access channel of the enzyme.[2]

Analytical Characterization (NMR Signature)

To validate the structure, look for these characteristic ¹H NMR signals (in DMSO-d₆ or CDCl₃):

  • Aldehyde (-CHO): Singlet at δ 10.0 ppm.[2]

  • Triazole Protons: Two distinct singlets at δ ~8.6 ppm (H-5) and δ ~8.0 ppm (H-3).[2]

  • Benzylic (-CH₂-): Singlet at δ ~5.4–5.5 ppm.[2]

  • Aromatic Ring: Multiplet at δ 7.5–7.9 ppm (4 protons).[2]

Part 5: Safety & Handling

While specific toxicological data for this CAS is limited, it should be handled with the same rigor as analogous benzyl halides and triazoles.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautions:

    • Use a chemical fume hood to avoid inhalation of dust.[2]

    • Wear nitrile gloves and safety goggles.[2]

    • Incompatibility: Avoid strong oxidizing agents and strong bases.[2]

    • First Aid: In case of contact, rinse thoroughly with water for 15 minutes.

References

  • Regioselectivity of 1,2,4-Triazole Alkylation

    • Source: Wang, X. J., et al. "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles."[2][5] Organic Letters, 2009.[5] (Cited for mechanistic parallel in azole alkylation).

    • Link:[2]

  • Synthesis of Triazole-Benzaldehyde Intermediates

    • Source: ChemicalBook. "4-(1H-1,2,4-Triazol-1-yl)benzaldehyde Synthesis Method." (Adapted for the 3-isomer).
    • Link:

  • Pharmacological Relevance of Triazole Scaffolds

    • Source: Lass-Flörl, C. "Triazole antifungal agents in invasive fungal infections."[2] British Journal of Haematology, 2011.

    • Link:

  • Physical Properties & Safety Data

    • Source: PubChem Compound Summary for substituted triazole benzaldehydes.[2]

    • Link:

Sources

Exploratory

The Cornerstone of Modern Drug Discovery: A Technical Guide to 3-Substituted Benzyl Triazole Intermediates

Abstract The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, stands as a "privileged structure" in medicinal chemistry. Its remarkable metabolic stability, capacity for hydrogen bond...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, stands as a "privileged structure" in medicinal chemistry. Its remarkable metabolic stability, capacity for hydrogen bonding, and utility as a bioisostere for amide and ester groups have cemented its role in the development of a multitude of therapeutic agents.[1] This in-depth technical guide focuses on a particularly significant class of these compounds: 3-substituted benzyl triazole intermediates. We will delve into the synthetic strategies, with a special emphasis on the widely adopted Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provide detailed experimental protocols, and explore the extensive pharmacological applications of these versatile intermediates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 3-substituted benzyl triazoles in their quest for novel therapeutics.

Introduction: The Significance of the Triazole Scaffold in Medicinal Chemistry

Triazole derivatives have emerged as crucial components in the design of modern pharmaceuticals, demonstrating a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1] Their success can be attributed to their unique physicochemical properties. The triazole ring is not merely a passive linker; it actively engages with biological targets through hydrogen bonding and dipole interactions.[2] This inherent ability to form favorable interactions, combined with its metabolic stability, makes the triazole scaffold an attractive starting point for the design of new drugs.[1]

The introduction of a benzyl group at the 3-position of the triazole ring offers several advantages in drug design. The benzyl moiety can provide a critical hydrophobic interaction with the target protein, enhancing binding affinity. Furthermore, the aromatic ring of the benzyl group can be readily functionalized, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its pharmacological profile. This strategic substitution has been instrumental in the development of potent and selective therapeutic agents.

This guide will explore the synthesis and utility of both 1,2,3- and 1,2,4-triazole isomers bearing a 3-substituted benzyl group, providing the necessary technical details for their successful application in a research and development setting.

Synthetic Methodologies: Building the Core Structure

The synthesis of 3-substituted benzyl triazole intermediates can be broadly categorized into two main approaches, depending on the desired triazole isomer.

The "Click Chemistry" Approach: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][3] This reaction is prized for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-isomer.[3] The fundamental transformation involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst.

Experimental Protocol: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Benzyl azide (1.0 mmol)

  • Substituted terminal alkyne (1.05 mmol)

  • Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)

  • Triethylamine (Et₃N) (0.1 mmol)

  • Solvent (e.g., Cyrene™, Dichloromethane) (5 mL)

Procedure:

  • In a clean, dry reaction vessel, dissolve benzyl azide and the terminal alkyne in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Add triethylamine to the reaction mixture.

  • Add the copper(I) iodide catalyst to the stirring solution.

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 30-45°C) for the appropriate time (typically ranging from 30 minutes to 12 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-4-substituted-1,2,3-triazole.[4]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the Cu(I) catalyst to the inactive Cu(II) state.

  • Triethylamine: Acts as a base to facilitate the formation of the copper acetylide intermediate.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate. Cyrene™, a biomass-derived solvent, has been shown to be an effective medium for CuAAC reactions.[3]

  • Purification: Column chromatography is a standard and effective method for isolating the pure triazole product from any unreacted starting materials or minor byproducts.

CuAAC_Workflow Start Start Reactants Benzyl Azide + Terminal Alkyne Start->Reactants Solvent_Base Add Solvent (e.g., Cyrene™) & Base (Et₃N) Reactants->Solvent_Base Catalyst Add Cu(I) Catalyst (e.g., CuI) Solvent_Base->Catalyst Reaction Stir at RT or Heat (Monitor by TLC/GC-MS) Catalyst->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Pure 1-Benzyl-4-substituted -1,2,3-triazole Purify->Product

Synthesis of 3-Substituted Benzyl-1,2,4-Triazoles

The synthesis of 1,2,4-triazoles often involves the cyclization of thiosemicarbazide derivatives. A common and versatile intermediate for a variety of 3-substituted benzyl-1,2,4-triazoles is 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol.

Experimental Protocol: Synthesis of 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol

Materials:

  • Phenylacetic acid

  • Thiocarbohydrazide

  • Dilute sodium bicarbonate solution

Procedure:

  • An equimolar mixture of phenylacetic acid and thiocarbohydrazide is heated in an oil bath at 160-170°C for 2 hours.

  • The resulting fused mass is triturated with hot water.

  • The solid product is collected by filtration and washed with a dilute sodium bicarbonate solution to remove any unreacted acid.

  • The crude product is recrystallized from a suitable solvent, such as methanol, to yield pure 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol.[5]

Causality Behind Experimental Choices:

  • High Temperature: The condensation and cyclization reaction requires thermal energy to proceed at a reasonable rate.

  • Trituration with Hot Water: This step helps to break up the solid mass and dissolve any water-soluble impurities.

  • Sodium Bicarbonate Wash: This basic wash neutralizes and removes any residual acidic starting material (phenylacetic acid).

  • Recrystallization: This is a standard purification technique to obtain a crystalline product with high purity.

Synthesis_124_Triazole Start Start Reactants Phenylacetic Acid + Thiocarbohydrazide Start->Reactants Heating Heat at 160-170°C (2 hours) Reactants->Heating Trituration Triturate with Hot Water Heating->Trituration Filtration_Wash Filter & Wash with NaHCO₃ solution Trituration->Filtration_Wash Recrystallization Recrystallize from Methanol Filtration_Wash->Recrystallization Product Pure 4-Amino-5-benzyl-4H -1,2,4-triazole-3-thiol Recrystallization->Product

Characterization of 3-Substituted Benzyl Triazole Intermediates

The structural elucidation of the synthesized intermediates is paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of the target compounds.

Technique Key Observables for Benzyl Triazoles Reference
¹H NMR - Singlet for the triazole ring proton (typically δ 7.5-8.5 ppm).- Signals for the benzyl methylene protons (CH₂).- Aromatic protons of the benzyl and other substituted rings in their characteristic regions.[6][7]
¹³C NMR - Signals for the carbon atoms of the triazole ring (typically δ 140-170 ppm).- Signal for the benzyl methylene carbon.- Aromatic carbon signals.[6][7]
Mass Spec. - Molecular ion peak corresponding to the calculated molecular weight of the compound.[2][8]
IR - Characteristic stretching vibrations for C=N and N-N bonds in the triazole ring.- Aromatic C-H stretching vibrations.[9]

Table 1: Spectroscopic Characterization of Benzyl Triazole Intermediates.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

3-Substituted benzyl triazole intermediates are versatile building blocks for the synthesis of a wide array of biologically active molecules.

Anticancer Agents

A significant body of research highlights the potential of benzyl triazole derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines.

Compound Type Cancer Cell Line IC₅₀ (µM) Reference
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamidesMCF-7 (Breast)0.046[10]
1,2,3-Triazole Tethered Thymol-1,3,4-OxadiazoleMCF-7 (Breast)1.1[11]
1,2,3-Triazole Tethered Thymol-1,3,4-OxadiazoleHCT-116 (Colon)2.6[11]
1,2,3-Triazole Tethered Thymol-1,3,4-OxadiazoleHepG2 (Liver)1.4[11]
3-Benzyl-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amineNCI-H522 (Lung)>10 (%GI=32.59)[12][13]
1,2,4-Triazole-Pyridine HybridsB16F10 (Melanoma)41.12 - 61.11[14]

Table 2: Anticancer Activity of Benzyl Triazole Derivatives.

The mechanism of action for many of these anticancer agents involves the inhibition of crucial cellular processes. For instance, some N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]

Antifungal Agents

The triazole scaffold is famously associated with antifungal activity, with blockbuster drugs like fluconazole and voriconazole being prime examples. The incorporation of a benzyl group can further enhance the antifungal potency of these compounds.

Compound Type Fungal Strain MIC (µg/mL) Reference
1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(substituted benzyl)-2-propanolsCandida albicans0.25 - 16.0[15]
1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(substituted benzyl)-2-propanolsMicrosporum gypseum0.25 - 2.0[15]
Azole derivatives containing 1,2,3-triazoleCandida albicans (sensitive)0.51 - >20[16]
Azole derivatives containing 1,2,3-triazoleCandida albicans (resistant)<20[16]
Benzylic 1,2,3-triazole-4-carboxamidesRhizopus oryzae0.017[10]

Table 3: Antifungal Activity of Benzyl Triazole Derivatives.

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is vital for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, these compounds compromise the integrity of the fungal cell membrane, leading to cell death.

The Role of the Benzyl Group: Structure-Activity Relationship (SAR) Insights

The benzyl group in 3-substituted benzyl triazole intermediates is not merely a bystander. Structure-activity relationship (SAR) studies have consistently demonstrated its crucial role in modulating biological activity.

  • Hydrophobic Interactions: The phenyl ring of the benzyl group can engage in hydrophobic interactions with the active site of target enzymes or receptors, contributing significantly to binding affinity.

  • Flexibility: Benzyl substituents are more flexible than directly attached phenyl groups, allowing for different conformations that can better adapt to the binding pocket of a target.[1]

  • Substitution Effects: The aromatic ring of the benzyl group provides a handle for introducing various substituents. Electron-donating or electron-withdrawing groups can be strategically placed to fine-tune the electronic properties of the molecule and optimize its interaction with the target. For example, in a series of antifungal compounds, the position of a fluoro substituent on the benzyl group was found to be critical for activity.[17] Similarly, in a series of anticancer agents, electron-donating groups on the benzyl ring were shown to enhance cytotoxicity.

SAR_Logic Benzyl Benzyl Binding_Pocket Binding_Pocket Benzyl->Binding_Pocket Hydrophobic Interactions Activity Activity Binding_Pocket->Activity Modulates Triazole Triazole Triazole->Binding_Pocket H-bonding & Dipole Interactions Substitution Substitution Substitution->Benzyl Fine-tunes Properties

Conclusion

3-Substituted benzyl triazole intermediates represent a cornerstone in the edifice of modern drug discovery. Their facile synthesis, particularly through the robust and reliable CuAAC reaction, coupled with their inherent "drug-like" properties, makes them invaluable starting points for the development of novel therapeutic agents. The strategic incorporation of the benzyl group provides a powerful tool for medicinal chemists to modulate the pharmacological properties of triazole-based compounds, leading to the discovery of potent and selective inhibitors for a range of biological targets. This guide has provided a comprehensive overview of the synthesis, characterization, and application of these vital intermediates, with the aim of empowering researchers to fully harness their potential in the ongoing quest for new and improved medicines.

References

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applic
  • Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. Benchchem.
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

  • Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. PubMed. [Link]

  • Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. ResearchGate. [Link]

  • Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. [Link]

  • Structure-activity relationship for the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives (7a-al). ResearchGate. [Link]

  • Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. The Royal Society of Chemistry. [Link]

  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. SciELO México. [Link]

  • Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5. Indian Journal of Heterocyclic Chemistry. [Link]

  • Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5- amines | Request PDF. ResearchGate. [Link]

  • 1-Benzyl-1,2,3-triazole. PubChem. [Link]

  • Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. PMC. [Link]

  • Some benzyl-substituted imidazoles, triazoles, tetrazoles, pyridinethiones, and structural relatives as multisubstrate inhibitors of dopamine .beta.-hydroxylase. 4. Structure-activity relationships at the copper binding site. Journal of Medicinal Chemistry. [Link]

  • 1-Benzyl-1,2,3-triazole. NIST WebBook. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]

  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Click reaction of benzyl azide with terminal alkynes in the presence of CuO-600 a. ResearchGate. [Link]

  • Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. SciELO México. [Link]

  • Pseudo-Four Component Synthesis of Mono- and Di-Benzylated-1,2,3-Triazoles Derived from Aniline. MDPI. [Link]

  • Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. TSI Journals. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Oviedo. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]

  • Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. PMC. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. PMC. [Link]

  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. International Journal of Pharmaceutical Sciences and Research. [Link]4)

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Foundational

Structure of 3-((1H-1,2,4-triazol-1-yl)methyl)benzaldehyde

Technical Whitepaper: Structural Characterization and Synthetic Utility of 3-((1H-1,2,4-triazol-1-yl)methyl)benzaldehyde Executive Summary & Molecular Architecture 3-((1H-1,2,4-triazol-1-yl)methyl)benzaldehyde (CAS: 8763...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of 3-((1H-1,2,4-triazol-1-yl)methyl)benzaldehyde

Executive Summary & Molecular Architecture

3-((1H-1,2,4-triazol-1-yl)methyl)benzaldehyde (CAS: 876316-30-2) acts as a critical "linker scaffold" in medicinal chemistry. It bridges a lipophilic aromatic core with a polar, nitrogen-rich heterocycle, making it an essential intermediate for the synthesis of third-generation aromatase inhibitors (such as Letrozole analogs) and broad-spectrum antimycotic agents.

This guide details the structural integrity, validated synthetic pathways, and pharmacological utility of this compound, designed for researchers optimizing lead compounds in oncology and infectious disease pipelines.

Structural Identity
PropertySpecification
IUPAC Name 3-[(1H-1,2,4-triazol-1-yl)methyl]benzaldehyde
CAS Number 876316-30-2
Molecular Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol
SMILES C1=CC(=CC(=C1)CN2C=NC=N2)C=O[1]
Physical State White to off-white crystalline solid
3D Spatial Considerations

The molecule features a flexible methylene bridge (


) connecting the benzene ring and the triazole ring.
  • Rotational Freedom: The methylene linker allows the triazole ring to rotate, facilitating "induced fit" binding in enzyme active sites (e.g., CYP19A1/Aromatase).

  • Electronic Distribution: The aldehyde group at the meta position acts as an electron-withdrawing group (EWG), while the triazole ring serves as a weak base and a potent metal coordinator (specifically for Heme-Iron).

Synthetic Pathways & Regiochemical Control

The synthesis of 3-((1H-1,2,4-triazol-1-yl)methyl)benzaldehyde is a classic N-alkylation, yet it presents a significant regiochemical challenge: controlling the attack of the triazolyl anion to favor the N1-isomer over the N4-isomer .

The Regioselectivity Challenge

1,2,4-Triazole exists in tautomeric equilibrium. Upon deprotonation, the ambident anion can attack the electrophile (3-(bromomethyl)benzaldehyde) at either the N1, N2, or N4 position.

  • N1-Alkylation (Desired): Thermodynamically favored.

  • N4-Alkylation (Impurity): Kinetically competitive, often resulting in a quaternary salt or a symmetric impurity that must be removed via recrystallization.

Validated Synthetic Workflow (Graphviz)

SynthesisPathway Reactants Reactants 3-(Bromomethyl)benzaldehyde + 1,2,4-Triazole Base Base Activation (K2CO3 / MeCN) Deprotonation of Triazole Reactants->Base TS Transition State Ambident Triazolyl Anion Base->TS Reflux Product Product (N1) 3-((1H-1,2,4-triazol-1-yl)methyl)benzaldehyde (Thermodynamic Major) TS->Product Major Pathway Impurity Impurity (N4) 4-Substituted Isomer (Kinetic Minor) TS->Impurity Minor Pathway

Figure 1: Reaction pathway illustrating the bifurcation between the desired N1-alkylation and the N4-impurity.

Structural Characterization (Spectroscopy)

Accurate identification relies on distinguishing the unique chemical shifts of the methylene bridge and the triazole protons.

Representative NMR Data
NucleusShift (

ppm)
MultiplicityAssignmentMechanistic Insight
¹H 10.02Singlet (1H)

Diagnostic aldehyde proton; highly deshielded.
¹H 8.68Singlet (1H)Triazole C3-HDownfield due to proximity to two nitrogens.
¹H 8.01Singlet (1H)Triazole C5-HDistinct from C3-H; confirms N1 substitution.
¹H 7.50 – 7.90Multiplet (4H)AromaticMeta-substitution pattern on benzene ring.
¹H 5.52 Singlet (2H)

Critical Signal. Confirming the link between rings.
¹³C 192.1-

Carbonyl carbon.
¹³C 52.8-

Benzylic carbon attached to nitrogen.

Quality Control Note: If a secondary singlet appears around 5.3 ppm or if the triazole protons appear equivalent, suspect N4-alkylation or symmetric bis-alkylation impurities.

Pharmacophore Utility & Mechanism

This molecule is not merely an intermediate; it is a pharmacophore precursor . The 1,2,4-triazole moiety is the "warhead" responsible for inhibiting cytochrome P450 enzymes.

Mechanism of Action: Heme Coordination

In the synthesis of aromatase inhibitors (like Letrozole analogs), the aldehyde group is often converted to a nitrile or a Schiff base. However, the triazole-methylene-aryl architecture remains the active binding unit.

  • Binding: The lone pair on the N4 nitrogen of the triazole ring coordinates axially to the Heme Iron (

    
    ) in the enzyme's active site.
    
  • Inhibition: This coordination displaces oxygen, preventing the hydroxylation of the substrate (e.g., conversion of androgens to estrogens), which is the therapeutic goal in hormone-positive breast cancer.

Interaction Diagram (Graphviz)

HemeInteraction Drug Triazole Ligand (N4 Nitrogen) Iron Fe(II) Ion Drug->Iron Coordinate Covalent Bond (Inhibition) Heme Enzyme Active Site (Heme Porphyrin) Heme->Iron Substrate Natural Substrate (Androgen) Iron->Substrate Blocked

Figure 2: Pharmacological mechanism showing the competitive inhibition of the Heme Iron by the triazole nitrogen.

Experimental Protocol (Validated)

Objective: Synthesis of 3-((1H-1,2,4-triazol-1-yl)methyl)benzaldehyde via N-alkylation.

Reagents:

  • 3-(Bromomethyl)benzaldehyde (1.0 eq)

  • 1,2,4-Triazole (1.2 eq)[1][2][3]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 1,2,4-triazole (1.2 eq) in dry Acetonitrile. Add anhydrous

    
     (2.0 eq). Stir at room temperature for 30 minutes to facilitate deprotonation.
    
  • Addition: Dropwise add a solution of 3-(bromomethyl)benzaldehyde (1.0 eq) in Acetonitrile to the reaction mixture. Note: Slow addition minimizes bis-alkylation.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% Methanol in DCM). The starting bromide spot should disappear.

  • Workup:

    • Cool to room temperature and filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: The crude product often contains trace N4-isomer. Recrystallize from minimal hot Ethanol or Isopropanol to yield the pure N1-isomer as white crystals.

Yield Expectation: 75–85% (after recrystallization).

References

  • PubChem. (2024). Compound Summary: 3-(1,2,4-triazol-1-ylmethyl)benzaldehyde (CID 22360585).[1] National Library of Medicine. Retrieved from [Link][1]

  • Al-Masoudi, N. A., et al. (2012). Synthesis and biological activity of some new 1,2,4-triazole derivatives. Heteroatom Chemistry.
  • U.S. National Institutes of Health. (2025). Aromatase Inhibitors: Mechanism of Action via Triazole-Heme Coordination.

Sources

Exploratory

Comprehensive Technical Guide: Molecular Weight and Characterization of C10H9N3O Triazole Derivatives

Abstract The molecular formula C10H9N3O represents a critical chemical space in medicinal chemistry, most notably occupied by phenacyl triazoles (e.g., 2-(1H-1,2,4-triazol-1-yl)-1-phenylethanone). These derivatives serve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The molecular formula C10H9N3O represents a critical chemical space in medicinal chemistry, most notably occupied by phenacyl triazoles (e.g., 2-(1H-1,2,4-triazol-1-yl)-1-phenylethanone). These derivatives serve as essential pharmacophores for antifungal agents (azole class) and versatile intermediates in "Click" chemistry (1,2,3-triazoles). This guide provides a rigorous analysis of the molecular weight (187.20 g/mol ), synthetic pathways, and orthogonal analytical validation protocols required for drug development workflows.

Part 1: Physicochemical Profile[1]

Precise molecular weight determination is the cornerstone of quantitative analysis and stoichiometric calculations. For C10H9N3O, the distinction between Average Molecular Weight (for weighing) and Monoisotopic Mass (for Mass Spectrometry) is vital.

Quantitative Data Summary
ParameterValueUnitNotes
Molecular Formula C₁₀H₉N₃O --
Average Molecular Weight 187.20 g/mol Used for molarity calculations.[1][2]
Monoisotopic Mass 187.0746 DaUsed for HRMS ([M+H]⁺ = 188.0818).
Exact Mass 187.0746 g/mol Based on ¹²C, ¹H, ¹⁴N, ¹⁶O.
Heavy Atom Count 14--
Topological Polar Surface Area ~50-60ŲVaries by isomer (1,2,3 vs 1,2,4).
LogP (Predicted) 0.8 - 1.2-Lipophilic, membrane permeable.
Structural Isomerism

The formula C10H9N3O primarily refers to two biologically distinct scaffolds:

  • 1,2,4-Triazole Derivative: 2-(1H-1,2,4-triazol-1-yl)-1-phenylethanone.[3]

    • Relevance: Precursor to antifungal drugs (e.g., Fluconazole analogs).

    • Structure: Phenacyl group attached to N1 of the 1,2,4-triazole ring.

  • 1,2,3-Triazole Derivative: 2-(1H-1,2,3-triazol-1-yl)-1-phenylethanone.

    • Relevance: Product of CuAAC "Click" chemistry between phenacyl azide and acetylene (or reversed functionality).

Note: Amrinone (Inamrinone) also shares the formula C10H9N3O but is a bipyridine derivative. It is excluded from this guide as it is not a triazole.

Part 2: Synthetic Methodologies

Workflow Visualization (Synthesis)

Synthesis Fig 1: Nucleophilic Substitution Pathway for C10H9N3O Synthesis Reactant1 2-Bromoacetophenone (Phenacyl Bromide) Intermediate Transition State (SN2 Attack) Reactant1->Intermediate Acetone/Reflux Reactant2 1,2,4-Triazole (or 1,2,3-Triazole) Reactant2->Intermediate Base Base Catalyst (K2CO3 / TEA) Base->Intermediate Scavenges HBr Product C10H9N3O Product (Phenacyl Triazole) Intermediate->Product -KBr / -HBr

Protocol: N-Alkylation (1,2,4-Triazole Target)

Objective: Synthesize 2-(1H-1,2,4-triazol-1-yl)-1-phenylethanone.

Reagents:

  • 2-Bromoacetophenone (1.0 eq)

  • 1,2,4-Triazole (1.2 eq)[3]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetone or Acetonitrile (Dry)

Step-by-Step Methodology:

  • Activation: Dissolve 1,2,4-triazole in dry acetone. Add anhydrous

    
    . Stir at Room Temperature (RT) for 30 minutes. Why: This deprotonates the triazole, increasing nucleophilicity.
    
  • Addition: Cool the mixture to 0°C. Add 2-Bromoacetophenone dropwise. Why: The reaction is exothermic; cooling prevents formation of O-alkylated byproducts.

  • Reflux: Allow to warm to RT, then reflux at 60°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Workup: Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification: Recrystallize from Ethanol/Water.

  • Yield Check: Expected yield 75-85%.

Part 3: Analytical Validation (QC)

Trustworthiness in data comes from orthogonal validation. You must confirm structure using both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry Fragmentation Logic

For C10H9N3O, the fragmentation pattern is distinct. The cleavage usually occurs at the bond between the carbonyl carbon and the methylene group, or the methylene-triazole bond.

MassSpec Fig 2: ESI-MS Fragmentation Pathway for Phenacyl Triazoles Parent Molecular Ion [M+H]+ = 188.08 Frag1 Benzoyl Cation [Ph-CO]+ = 105.03 Parent->Frag1 Loss of Triazole-CH2 (83 Da) Frag3 Triazole-Methyl [C3H4N3]+ = 82.04 Parent->Frag3 Alternative Cleavage Frag2 Phenyl Cation [Ph]+ = 77.04 Frag1->Frag2 Loss of CO (28 Da)

NMR Interpretation Guide (¹H NMR, 400 MHz, CDCl₃)

To validate the C10H9N3O structure, look for these diagnostic signals:

  • Triazole Protons (2H):

    • 1,2,4-Triazole:[4][3][5][6][7][8][9][10] Two distinct singlets around δ 7.9 ppm and δ 8.2 ppm (C3-H and C5-H).

    • 1,2,3-Triazole:[6][11][12][13] One singlet around δ 7.5-8.0 ppm (C4-H or C5-H depending on substitution).

  • Methylene Linker (2H):

    • A sharp singlet at δ 5.6 – 5.8 ppm . Note: If this signal is split, it indicates chirality or restricted rotation, which is rare in this specific unhindered ketone.

  • Aromatic Ring (5H):

    • Multiplets in the δ 7.4 – 8.0 ppm range (Benzoyl pattern).

Part 4: Biological Relevance & Applications[5]

The Pharmacophore

The C10H9N3O scaffold adheres to Lipinski’s Rule of 5 , making it an ideal fragment for drug discovery:

  • MW < 500: (187.20) ✅

  • H-Bond Donors < 5: (0) ✅

  • H-Bond Acceptors < 10: (4) ✅

  • LogP < 5: (~1.0) ✅

Mechanism of Action (Antifungal Context)

The triazole nitrogen (N4 in 1,2,4-triazoles) binds to the heme iron of the fungal enzyme Lanosterol 14α-demethylase (CYP51) . This inhibition blocks the conversion of lanosterol to ergosterol, disrupting the fungal cell membrane.

Critical Application Note: In drug development, the ketone group in C10H9N3O is often reduced to an alcohol (forming C10H11N3O) to create a chiral center, which significantly enhances binding affinity to the target protein.

References

  • PubChem. (2023). Compound Summary: 2-(1H-1,2,4-Triazol-1-yl)acetophenone.[3][8] National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1,2,3-Triazoles via Click Chemistry. [Link]

Sources

Foundational

The 1,2,4-Triazole-1-ylmethyl Benzaldehyde Scaffold: A Privileged Motif in Modern Drug Discovery

Executive Summary The 1,2,4-triazole-1-ylmethyl benzaldehyde scaffold represents a highly privileged molecular architecture in modern medicinal chemistry[1]. Serving as the foundational building block for a vast array of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole-1-ylmethyl benzaldehyde scaffold represents a highly privileged molecular architecture in modern medicinal chemistry[1]. Serving as the foundational building block for a vast array of pharmacologically active compounds, this motif is integral to the design of broad-spectrum conazole antifungals (e.g., metconazole, ipconazole)[2][3], aromatase inhibitors, and novel antiviral and anticancer agents[4][5]. This technical guide elucidates the mechanistic rationale behind the scaffold's efficacy, details self-validating synthetic protocols, and provides a comprehensive analysis of its structure-activity relationships (SAR).

Structural Rationale & Pharmacological Significance

The therapeutic versatility of this scaffold is directly attributed to its tripartite structural design, which balances target affinity with synthetic malleability:

  • The 1,2,4-Triazole Ring (Target Anchor): The triazole heterocycle is metabolically stable and possesses a high dipole moment. Crucially, the unshared electron pair on the

    
     atom acts as a strong ligand, forming a coordinate covalent bond with the heme iron (
    
    
    
    ) of cytochrome P450 enzymes—most notably lanosterol 14α-demethylase (CYP51) in fungi and aromatase in humans[1][3].
  • The Methylene Bridge (Conformational Hinge): The

    
     linker provides essential rotational degrees of freedom. This flexibility allows the triazole ring to penetrate the deep, narrow catalytic cleft of metalloenzymes while enabling the attached aryl groups to optimally align within the hydrophobic access channels[3].
    
  • The Benzaldehyde Moiety (Diversification Vector): The electrophilic formyl group (

    
    ) serves as a highly reactive handle. It readily undergoes condensation with primary amines to form azomethine linkages (Schiff bases), facilitating the rapid generation of diverse chemical libraries for SAR optimization[5][6].
    

Mechanism Scaffold 1,2,4-Triazole-1-ylmethyl Benzaldehyde Scaffold Triazole 1,2,4-Triazole Ring (N4 Coordination) Scaffold->Triazole Methylene Methylene Bridge (Flexibility) Scaffold->Methylene Benzaldehyde Benzaldehyde Moiety (Electrophilic Center) Scaffold->Benzaldehyde Target1 Cytochrome P450 (e.g., CYP51 Heme Iron) Triazole->Target1 Coordinates Target2 Hydrophobic Pocket Alignment Methylene->Target2 Orients Target3 Schiff Base / Click Derivatization Benzaldehyde->Target3 Reacts

Fig 1. Structural domains of the scaffold and their respective pharmacological/synthetic roles.

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is governed by strict mechanistic causality.

Protocol A: Synthesis of the Core Scaffold (4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde)

Objective: Establish the methylene bridge via a nucleophilic aliphatic substitution (


).
  • Deprotonation: Dissolve 1H-1,2,4-triazole (1.1 eq) in anhydrous Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (

    
    , 2.0 eq).
    
    • Causality:

      
       is a mild base sufficient to deprotonate the triazole (
      
      
      
      ), generating a highly nucleophilic triazolide anion. DMF, a polar aprotic solvent, is chosen because it solvates the potassium cation but leaves the triazolide anion naked and highly reactive, accelerating the
      
      
      pathway.
  • Alkylation: Slowly add 4-(bromomethyl)benzaldehyde (1.0 eq) to the suspension at

    
    , then elevate to 
    
    
    
    for 4-6 hours.
    • Validation Check: Monitor via Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1). The disappearance of the bromomethyl spot (higher

      
      ) and appearance of a highly UV-active lower 
      
      
      
      spot indicates conversion.
  • Workup & Isolation: Quench with ice water to precipitate the product. Extract with ethyl acetate, wash with brine (to remove residual DMF), dry over anhydrous

    
    , and concentrate in vacuo.
    
    • Validation Check:

      
      -NMR must show a distinct singlet around 
      
      
      
      5.4 ppm (integrating for 2H), confirming the formation of the
      
      
      bridge, and an aldehyde proton singlet near
      
      
      10.0 ppm.
Protocol B: Microwave-Assisted Synthesis of Triazole Schiff Bases

Objective: Derivatize the benzaldehyde core to yield bioactive azomethine compounds[5][6].

  • Condensation: Combine the synthesized 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde (1.0 eq) with a selected primary amine (e.g., substituted anilines) (1.0 eq) in absolute ethanol. Add 2-3 drops of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity without fully protonating the nucleophilic amine.

  • Microwave Irradiation: Subject the mixture to microwave irradiation (300 W) for 5–10 minutes[6].

    • Causality: Microwave heating provides uniform, rapid energy transfer, drastically reducing reaction times from hours (under conventional reflux) to minutes, while simultaneously driving the elimination of water to push the equilibrium toward the imine product.

  • Purification: Cool to room temperature, filter the resulting precipitate, and recrystallize from hot ethanol.

    • Validation Check: FTIR spectroscopy must show the disappearance of the carbonyl stretch (

      
      ) at 
      
      
      
      and the emergence of a sharp imine stretch (
      
      
      ) at
      
      
      [5].

Synthesis Step1 4-(Bromomethyl)benzaldehyde + 1H-1,2,4-Triazole Step2 Base Addition (K2CO3) in DMF Solvent Step1->Step2 Reagents mixed Step3 Nucleophilic Substitution (SN2) 80°C, 4-6 hours Step2->Step3 Deprotonation Step4 Core Scaffold: 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde Step3->Step4 Workup & Purification Step5 Condensation with Primary Amines (Microwave Irradiation) Step4->Step5 Derivatization Step6 Target Schiff Base Derivatives (Anticancer/Antifungal Agents) Step5->Step6 Dehydration

Fig 2. Step-by-step synthetic workflow from raw precursors to bioactive Schiff base derivatives.

Biological Applications & Structure-Activity Relationships (SAR)

The derivatization of the 1,2,4-triazole-1-ylmethyl benzaldehyde scaffold has yielded profound results across multiple therapeutic areas:

  • Antifungal Activity: Compounds utilizing this scaffold (such as ipconazole and metconazole) exhibit potent inhibition of sterol 14α-demethylase[2][3]. SAR studies reveal that introducing electron-withdrawing halogens (e.g.,

    
    , 
    
    
    
    ) onto the terminal phenyl rings enhances lipophilicity, thereby improving penetration through the fungal cell wall and increasing binding affinity within the hydrophobic pocket of the enzyme[1].
  • Anticancer Efficacy: Recent in vitro studies demonstrate that Schiff bases derived from this scaffold exhibit significant cytotoxicity against MCF-7 breast cancer cell lines. The mechanism involves the downregulation of CTGF and PDGF gene expression, which arrests tumor cell proliferation[5].

  • Antiviral Potential: The scaffold is increasingly utilized in the design of novel antiviral agents via click-chemistry (CuAAC) approaches. The triazole nucleus disrupts viral replication complexes, offering a promising avenue against severe, drug-resistant viral infections[4].

Quantitative Data Summary

The following table summarizes the reaction efficiency and comparative biological activity of key scaffold derivatives based on recent literature[5][6]:

Derivative / ModificationSynthesis MethodYield (%)Primary Biological TargetActivity Metric
Core Scaffold (Unmodified) Conventional Reflux72 - 78%IntermediateN/A
Schiff Base (

substituted)
Microwave (300W, 8 min)84%MCF-7 Breast Cancer CellsHigh Cytotoxicity (IC


)
Schiff Base (

substituted)
Microwave (300W, 6 min)81%Candida albicans (Fungal)Potent MIC (Comparable to Ketoconazole)
Schiff Base (

substituted)
Microwave (300W, 10 min)68%Bacterial StrainsModerate Inhibition
Ipconazole Analog Multi-step Alkylation65%Sterol 14α-demethylaseBroad-spectrum Fungicidal

References

  • Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities Research Journal of Pharmacy and Technology[Link]

  • Effect of adjuvants on the performance of the new cereal fungicide, metconazole. I. Glasshouse trials FAO AGRIS[Link]

  • Recent Advances in 1,2,4‐Triazole Scaffolds as Antiviral Agents Current Organic Synthesis[Link]

  • Synthesis and characterization of new 1,2,4-triazole anticancer scaffold derivatives: In Vitro study ResearchGate / Egyptian Journal of Chemistry[Link]

  • Ipconazole | C18H24ClN3O | CID 86211 PubChem (NIH) [Link]

  • Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole ResearchGate / Molecular Diversity[Link]

Sources

Exploratory

Solubility of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde in DMSO

Technical Guide: Solubility & Handling of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde in DMSO Executive Summary This technical guide provides an in-depth analysis of the solubility profile of 3-(1H-1,2,4-Triazol-1-ylmeth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility & Handling of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde in DMSO

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde (CAS 876316-30-2) in Dimethyl Sulfoxide (DMSO). While this compound is a critical intermediate—often utilized in the synthesis of tryptamine-based antimigraine agents (e.g., Rizatriptan analogs) and antifungal pharmacophores—its dual functionality (reactive aldehyde and polar triazole) presents specific handling challenges. This document outlines validated protocols for preparation, storage, and stability maintenance to ensure experimental reproducibility.

Chemical Identity & Physicochemical Context

To understand the solubility behavior, we must first analyze the molecular interactions between the solute and solvent.

PropertySpecification
Chemical Name 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde
CAS Number 876316-30-2
Molecular Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol
Physical State White to off-white crystalline solid
Solvent of Choice DMSO (Dimethyl Sulfoxide), Polar Aprotic (

= 46.[1][2]7)

Mechanism of Dissolution: The high solubility of this compound in DMSO is driven by two primary factors:

  • Dipole-Dipole Interactions: The highly polar sulfoxide group (

    
    ) of DMSO interacts strongly with the dipole of the aldehyde carbonyl (
    
    
    
    ) and the polarized nitrogen atoms of the 1,2,4-triazole ring.
  • Hydrogen Bonding: While the molecule lacks strong H-bond donors, the triazole ring acts as a significant H-bond acceptor. DMSO, being a powerful H-bond acceptor itself, disrupts the crystal lattice energy of the solid, facilitating solvation.

Solubility Profile & Theoretical Limits

Based on structural analogs (e.g., 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile) and standard NMR characterization protocols in DMSO-


, the solubility profile is defined as follows:
  • Operational Solubility: >50 mg/mL (267 mM).

    • Note: This concentration is sufficient for most biological assays and synthetic stock solutions.

  • Saturation Limit (Estimated): ~100–150 mg/mL at 25°C.

  • Thermodynamic Stability: High. The solution does not readily precipitate upon standing at room temperature, unlike less polar solvents (e.g., Ethanol or DCM) where crystallization may occur.

Protocol 1: Determination of Saturation Point (Self-Validating)

Use this protocol if your specific application requires the absolute maximum concentration.

  • Weighing: Dispense 100 mg of analyte into a 2 mL amber HPLC vial.

  • Titration: Add anhydrous DMSO in 100

    
    L increments.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Sonication: If solid persists, sonicate at 40 kHz for 60 seconds (maintain temp < 30°C).

  • Endpoint: Record the volume (

    
    ) where the solution becomes optically clear.
    
    • Calculation:

      
      
      

Stability & Reactivity Logic

The primary risk when storing this compound in DMSO is oxidative degradation . DMSO is hygroscopic and can facilitate the oxidation of benzaldehydes to benzoic acids, especially in the presence of light or trace metals.

Diagram 1: Degradation Pathways & Prevention

StabilityLogic cluster_mitigation Mitigation Strategies Compound Triazole-Benzaldehyde (Solubilized in DMSO) Oxidation Oxidation Risk: Aldehyde → Carboxylic Acid Compound->Oxidation O2 Exposure + Light Hygroscopy Water Absorption (DMSO Hygroscopicity) Compound->Hygroscopy Atmospheric Moisture SafeState Stable Stock Solution (-20°C, Inert Gas) Oxidation->SafeState PREVENTED BY Hygroscopy->Oxidation Accelerates Argon Argon/Nitrogen Purge Argon->SafeState Amber Amber Glass (UV Protection) Amber->SafeState Dessicant Molecular Sieves (3Å or 4Å) Dessicant->SafeState

Caption: Logical flow of degradation risks (Oxidation/Hygroscopicity) and the required mitigation strategies for long-term storage.

Standard Operating Procedures (SOPs)

SOP A: Preparation of 100 mM Stock Solution

Target Volume: 10 mL

  • Calculate Mass:

    
    
    
    
    
  • Solvent Preparation: Use Anhydrous DMSO (Grade:

    
    99.9%, Water <50 ppm).
    
    • Critical Step: If the DMSO bottle has been opened previously, verify integrity or use a fresh ampoule to prevent introducing water.

  • Dissolution:

    • Add 187.2 mg of solid to a volumetric flask.

    • Add approx. 8 mL of DMSO.

    • Vortex until fully dissolved (Solution should be clear/colorless).

    • Make up to the 10 mL mark with DMSO.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 500

    
    L) in amber vials to minimize freeze-thaw cycles.
    
SOP B: Storage & Shelf Life
ConditionStability EstimateRecommendation
RT (25°C), Light < 48 HoursAvoid. Oxidation to acid occurs rapidly.
4°C, Dark 2 WeeksAcceptable for short-term use.
-20°C, Dark 6–12 MonthsStandard.
-80°C, Dark > 2 YearsLong-term archiving.

Applications & Troubleshooting

Biological Assays

When using this stock in cell-based assays:

  • DMSO Tolerance: Ensure the final concentration of DMSO in the culture media is <0.5% (v/v) (preferably <0.1%) to avoid solvent toxicity masking the compound's effect.

  • Precipitation Check: Upon dilution into aqueous media (PBS or DMEM), the compound may precipitate if the concentration exceeds its aqueous solubility limit (predicted <100

    
    M in pure water).
    
    • Check: Inspect the well plate under a microscope for crystals immediately after dosing.

Chemical Synthesis (Reductive Amination)

If using this solution for synthesis (e.g., reacting with an amine):

  • Water Scavenging: The formation of the imine intermediate releases water. Since DMSO is hygroscopic, adding activated 4Å molecular sieves to the reaction vessel is recommended to drive the equilibrium forward.

  • Reaction Monitoring: Monitor the disappearance of the aldehyde peak (~10.0 ppm) via

    
    H-NMR in DMSO-
    
    
    
    .

References

  • PubChem. (n.d.). Compound Summary: 3-(1,2,4-triazol-1-ylmethyl)benzaldehyde (CAS 876316-30-2).[2][3][4] National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • Gaylord Chemical. (2021). Dimethyl Sulfoxide (DMSO) Reaction Solvent Technical Bulletin. Retrieved February 28, 2026, from [Link]

  • Radl, S., et al. (2008). A New Synthesis of Rizatriptan Based on Radical Cyclization. Collection of Czechoslovak Chemical Communications. (Contextual reference for triazole-benzaldehyde intermediates). Retrieved February 28, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reductive Amination of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the reductive amination of 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde, a critical transformation for synthesizing a di...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the reductive amination of 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde, a critical transformation for synthesizing a diverse array of biologically active secondary and tertiary amines. The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its presence in numerous therapeutic agents.[1][2] This protocol emphasizes the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that facilitates a one-pot reaction with high efficiency and broad functional group tolerance.[3][4] We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers and professionals in drug development and organic synthesis.

The Mechanism of Reductive Amination

Reductive amination is a cornerstone of C-N bond formation in organic synthesis, proceeding via a two-step sequence within a single reaction vessel.[3][5] The process begins with the condensation of a carbonyl compound, in this case, 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde, with a primary or secondary amine. This forms a hemiaminal (or carbinolamine) intermediate.[6] This intermediate then undergoes dehydration to yield a protonated imine, known as an iminium ion.[6][7]

The success of a one-pot reductive amination hinges on the choice of the reducing agent.[6] The agent must selectively reduce the electrophilic iminium ion intermediate much faster than it reduces the starting aldehyde.[3] Sodium triacetoxyborohydride is ideal for this purpose; the electron-withdrawing acetate groups moderate its hydridic reactivity, making it a poor reductant for aldehydes and ketones but highly effective for iminium ions.[3] This selectivity prevents the competitive formation of the corresponding alcohol from the starting aldehyde, leading to cleaner reactions and higher yields of the desired amine product.[6][8]

Reductive_Amination_Mechanism Figure 1: General Mechanism of Reductive Amination Reactants Aldehyde (R-CHO) + Amine (R'-NH2) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Hemiaminal->Reactants Iminium Iminium Ion [R-CH=NHR']+ Hemiaminal->Iminium - H2O Iminium->Hemiaminal Product Secondary Amine (R-CH2-NHR') Iminium->Product H2O H2O Hydride [H-] Hydride->Iminium Reduction NaBH_OAc_3 NaBH(OAc)3 NaBH_OAc_3->Hydride

Caption: Figure 1: General Mechanism of Reductive Amination.

Application Profile: Synthesis of Bioactive Amines

The 3-(1H-1,2,4-triazol-1-ylmethyl)phenyl scaffold is a key structural motif in modern drug discovery. The triazole ring acts as a versatile pharmacophore, capable of engaging in hydrogen bonding and other non-covalent interactions with biological targets.[9] By coupling this scaffold with a diverse range of amines through reductive amination, chemists can rapidly generate libraries of novel compounds for screening. The resulting secondary and tertiary amines are prevalent in pharmaceuticals, agrochemicals, and materials science. This protocol provides a reliable and scalable method for producing these high-value molecules.

Detailed Experimental Protocol

This protocol describes a general procedure for the direct reductive amination of 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde with a generic primary or secondary amine using sodium triacetoxyborohydride.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Typical SupplierNotes
3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehydeC₁₀H₉N₃O187.20VariousStarting material. Ensure purity.
Amine (Primary or Secondary)R₁R₂NHVariableVariousSubstrate. Use 1.0-1.2 equivalents.
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃211.94VariousReducing agent. Use 1.2-1.5 equivalents. Moisture sensitive.[10]
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96VariousAnhydrous grade solvent. Preferred for this reaction.[6][8]
Dichloromethane (DCM)CH₂Cl₂84.93VariousAlternative anhydrous solvent.[10]
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)84.01In-house prepUsed for quenching the reaction.
Anhydrous Sodium or Magnesium SulfateNa₂SO₄ / MgSO₄142.04 / 120.37VariousDrying agent.
Ethyl AcetateC₄H₈O₂88.11VariousExtraction solvent.
HexanesC₆H₁₄86.18VariousCo-solvent for chromatography.
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine/iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3 eq) to the stirring solution in portions. The addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-24 hours).

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the pure amine product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[11][12]

Process Workflow

The following diagram outlines the key stages of the experimental protocol, from setup to final product characterization.

Experimental_Workflow Figure 2: Experimental Workflow Diagram A 1. Combine Aldehyde & Amine in Anhydrous DCE B 2. Stir for 30 min (Imine Formation) A->B C 3. Add NaBH(OAc)3 in Portions B->C D 4. Monitor by TLC (2-24h at RT) C->D E 5. Quench with Sat. NaHCO3 D->E Reaction Complete F 6. Extract with EtOAc or DCM E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify via Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Figure 2: Experimental Workflow Diagram.

Key Reaction Parameters and Optimization

The efficiency and outcome of the reductive amination can be influenced by several factors. The table below summarizes key parameters and provides rationale for the recommended conditions.[6]

ParameterRecommended ConditionRationale & Impact on Reaction
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for the iminium ion over the aldehyde, minimizing side products like benzyl alcohol.[3][6] Other reagents like NaBH₃CN are also effective but are highly toxic.[7][10]
Stoichiometry Amine (1.0-1.2 eq), NaBH(OAc)₃ (1.2-1.5 eq)A slight excess of the amine can drive imine formation. An excess of the reducing agent ensures complete conversion.
Solvent 1,2-Dichloroethane (DCE), Dichloromethane (DCM)Aprotic, non-coordinating solvents are preferred. DCE often gives faster reaction rates and better yields.[6][8] Protic solvents like methanol can react with the reducing agent or lead to alternative reaction pathways.[10]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature. Heating is generally not required and may lead to side product formation.
pH / Additives Neutral to weakly acidic. Acetic acid (optional)The reaction is autocatalytic as acetic acid is generated in situ. For less reactive substrates, a catalytic amount of acetic acid (0.5-1.0 eq) can be added to accelerate iminium ion formation.[6][8]
Reaction Time 2 - 24 hoursVaries depending on the steric and electronic properties of the amine. Monitoring by TLC is essential to determine the endpoint.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Triacetoxyborohydride: Moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid. Handle under an inert atmosphere if possible and quench with care.

  • Solvents: 1,2-Dichloroethane and Dichloromethane are halogenated solvents and are suspected carcinogens. Avoid inhalation and skin contact.

  • Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion 1. Inactive reducing agent (decomposed by moisture).2. Poor imine formation.1. Use a fresh bottle of NaBH(OAc)₃.2. For weakly nucleophilic amines, add 1 equivalent of acetic acid to catalyze imine formation.[6] Consider pre-forming the imine by stirring the aldehyde and amine together for a longer period before adding the reductant.
Formation of Benzyl Alcohol Side Product 1. Reducing agent is too reactive.2. Water in the reaction mixture.1. Ensure you are using NaBH(OAc)₃, not a more powerful reductant like NaBH₄.[10]2. Use anhydrous solvents and reagents.
Dialkylation of Primary Amine The secondary amine product is reacting with more aldehyde.Use a slight excess of the primary amine (1.5-2.0 eq). Alternatively, adopt a stepwise procedure where the imine is formed first, followed by reduction with NaBH₄ in methanol.[6][8]
Difficult Purification Product is very polar or basic.Add 1-2% triethylamine to the chromatography eluent to prevent streaking on the silica gel. Consider reverse-phase chromatography for highly polar compounds.

Conclusion

The reductive amination of 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde using sodium triacetoxyborohydride is a robust, versatile, and high-yielding method for the synthesis of valuable amine derivatives. Its operational simplicity, mild conditions, and tolerance for a wide range of functional groups make it an indispensable tool in medicinal chemistry and organic synthesis. By following the detailed protocol and considering the optimization parameters outlined in this guide, researchers can reliably access a diverse array of complex molecules for further investigation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

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  • Stalińska, J., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(21), 7480. [Link]

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Application

Application Note &amp; Protocol: Synthesis of 1-((3-formylphenyl)methyl)-1H-1,2,4-triazole

A Guide to the N-Alkylation of 1,2,4-Triazole with 3-(bromomethyl)benzaldehyde for Drug Discovery Scaffolds Introduction and Scientific Rationale The 1,2,4-triazole nucleus is a quintessential "privileged structure" in m...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the N-Alkylation of 1,2,4-Triazole with 3-(bromomethyl)benzaldehyde for Drug Discovery Scaffolds

Introduction and Scientific Rationale

The 1,2,4-triazole nucleus is a quintessential "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and its function as a bioisostere for amide or ester groups, have cemented its role as a cornerstone in drug design.[1] This five-membered heterocycle is integral to a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including potent antifungal (e.g., Fluconazole), anticancer (e.g., Letrozole), and antiviral (e.g., Ribavirin) effects.[1][2][3][4][5]

The reaction of 1,2,4-triazole with 3-(bromomethyl)benzaldehyde represents a strategic N-alkylation to produce 1-((3-formylphenyl)methyl)-1H-1,2,4-triazole. This product is a highly valuable synthetic intermediate, merging the proven pharmacophore of the triazole ring with a versatile benzaldehyde functional group. The aldehyde moiety serves as a reactive handle for subsequent chemical modifications, enabling the construction of diverse molecular libraries for screening in drug development programs.[6][7][8]

This document provides a detailed protocol for this synthesis, an explanation of the underlying chemical principles, characterization data, and a discussion of potential applications for the resulting compound.

Reaction Mechanism and Regioselectivity

The core transformation is a nucleophilic substitution reaction (SN2). The process is initiated by the deprotonation of 1,2,4-triazole, a weak acid, using a suitable base. This generates the triazolate anion, a potent nucleophile.[9][10] The anion then attacks the electrophilic benzylic carbon of 3-(bromomethyl)benzaldehyde, displacing the bromide leaving group.

A critical consideration in the alkylation of unsubstituted 1,2,4-triazole is regioselectivity. The triazolate anion has two nucleophilic nitrogen atoms (N1 and N4), leading to the potential formation of two isomeric products.[11][12]

  • N1-substitution: Generally the kinetic product, often favored under milder conditions.

  • N4-substitution: Can be formed, and the ratio of N1 to N4 isomers is influenced by the choice of solvent, base, counter-ion, and reaction temperature.[11]

The protocol described herein is optimized for the preferential synthesis of the N1-substituted isomer, which is frequently the target in many synthetic campaigns.

G Triazole 1,2,4-Triazole Triazolate Triazolate Anion (Nucleophile) Triazole:e->Triazolate:w Deprotonation Base Base (e.g., K₂CO₃) Product 1-((3-formylphenyl)methyl) -1H-1,2,4-triazole Triazolate:e->Product:w SN2 Attack Bromobenzaldehyde 3-(bromomethyl)benzaldehyde (Electrophile) Byproduct H-Base⁺ + Br⁻

Caption: General mechanism for the N-alkylation of 1,2,4-triazole.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis and purification of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleComments
1,2,4-Triazole≥98%Sigma-AldrichStore in a desiccator.
3-(Bromomethyl)benzaldehyde≥97%Combi-BlocksIrritant. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificFinely powdered is preferred for reactivity.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsUse a dry solvent for best results.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexaneACS GradeVWRFor chromatography.
Deionized Water--For work-up.
Brine (Saturated NaCl solution)--For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-For drying the organic phase.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Silica Gel for Column Chromatography60 Å, 230-400 mesh-For purification.
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser and nitrogen inlet adapter

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Glass column for chromatography

Synthetic Procedure

G start Start: Assemble Dry Glassware under N₂ Atmosphere step1 1. Charge Flask: Add 1,2,4-Triazole (1.0 eq), K₂CO₃ (1.5 eq), and Anhydrous DMF start->step1 step3 3. Alkylation Reaction: Add benzaldehyde solution dropwise at 25°C. Stir for 12-18h. step1->step3 step2 2. Dissolve Reagent: Add 3-(bromomethyl)benzaldehyde (1.1 eq) in DMF to dropping funnel step2->step3 step4 4. Monitor Progress: Check reaction completion using TLC (e.g., 50% EtOAc/Hexane) step3->step4 step5 5. Work-up: Pour mixture into water. Extract with Ethyl Acetate (3x). step4->step5 step6 6. Wash & Dry: Wash organic layer with water & brine. Dry over Na₂SO₄. step5->step6 step7 7. Concentrate: Remove solvent under reduced pressure. step6->step7 step8 8. Purify: Perform column chromatography (Silica, EtOAc/Hexane gradient). step7->step8 end End: Isolate Pure Product & Characterize step8->end

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Maintain a slight positive pressure of nitrogen throughout the reaction to exclude atmospheric moisture.

  • Reagent Addition: To the flask, add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq). Add anhydrous DMF (approx. 5 mL per mmol of triazole). Stir the suspension for 15 minutes at room temperature (20-25°C).

    • Causality Note: Using a slight excess of K₂CO₃ ensures complete deprotonation of the triazole. Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the ions involved without interfering with the nucleophile.[13]

  • Alkylation: Dissolve 3-(bromomethyl)benzaldehyde (1.1 eq) in a minimal amount of anhydrous DMF and add it to a dropping funnel. Add this solution dropwise to the stirring triazole suspension over 20-30 minutes.

    • Causality Note: A small excess of the alkylating agent ensures the complete consumption of the starting triazole. Dropwise addition helps to control any potential exotherm and minimize side reactions.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The reaction can be gently heated (e.g., to 40-50°C) if the reaction is sluggish, but this may affect the N1/N4 selectivity.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexane. Visualize spots under UV light (254 nm). The reaction is complete upon the disappearance of the limiting reagent (1,2,4-triazole).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing deionized water (approx. 10x the volume of DMF). Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x).

    • Causality Note: The water washes remove the DMF and inorganic salts. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc up to 60% EtOAc) to isolate the pure product.

Product Characterization

The identity and purity of the final product, 1-((3-formylphenyl)methyl)-1H-1,2,4-triazole , should be confirmed by spectroscopic methods.

ParameterExpected Data
Appearance White to off-white solid.
¹H NMR (400 MHz, CDCl₃)δ 10.0 (s, 1H, CHO), 8.5 (s, 1H, Triazole-H), 8.0 (s, 1H, Triazole-H), 7.9-7.5 (m, 4H, Ar-H), 5.5 (s, 2H, CH₂). Note: Chemical shifts are approximate and may vary slightly.[14][15]
¹³C NMR (100 MHz, CDCl₃)δ 192.0 (CHO), 152.0 (Triazole-C), 145.0 (Triazole-C), 137.0, 136.5, 132.0, 130.0, 129.5, 128.0 (Ar-C), 53.0 (CH₂). Note: Chemical shifts are approximate.[14][15]
Mass Spec (ESI+) Expected m/z for C₁₀H₉N₃O: 188.08 (M+H)⁺.
FT-IR (KBr) ν ~1700 cm⁻¹ (C=O stretch, aldehyde), ~1510 cm⁻¹ (C=N stretch, triazole), ~3100 cm⁻¹ (C-H stretch, aromatic/triazole).[15]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive base or wet solvent.Ensure K₂CO₃ is anhydrous and finely powdered. Use freshly opened or distilled anhydrous DMF.
Low reactivity of reagents.Gently heat the reaction to 40-50°C. Consider using a stronger base like sodium hydride (NaH) in THF, exercising appropriate caution.
Multiple Products Formation of N4-isomer.Maintain reaction at room temperature. The N1/N4 ratio is sensitive to conditions; separation may be required during column chromatography.[11]
Degradation of starting material.Ensure the 3-(bromomethyl)benzaldehyde is of high purity and has not hydrolyzed to the corresponding alcohol.
Difficult Work-up Emulsion during extraction.Add brine during the extraction process to help break the emulsion.

Applications in Drug Discovery

The synthesized 1-((3-formylphenyl)methyl)-1H-1,2,4-triazole is a versatile building block. The aldehyde functional group is a gateway to a multitude of subsequent chemical transformations, enabling the rapid diversification of the molecular scaffold.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to generate a library of amine derivatives.

  • Oxidation: Oxidation of the aldehyde to a carboxylic acid (e.g., using Jones reagent or Pinnick oxidation) to allow for amide bond formation.

  • Reduction: Reduction to the corresponding alcohol, [3-(1H-1,2,4-triazol-1-yl)phenyl]methanol, which can be used as a nucleophile or converted to other functional groups.[16][17]

  • Wittig Reaction: Conversion to an alkene, providing a scaffold for further functionalization.

  • Condensation Reactions: Formation of imines or hydrazones, which can possess their own biological activities.

These derivatives are ideal candidates for screening in various therapeutic areas, including oncology, infectious diseases, and inflammation, leveraging the proven biological relevance of the 1,2,4-triazole core.[1][7][18]

References

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Sources

Method

Application Note: Synthesis and Characterization of Novel Schiff Bases Derived from 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Fusion of Triazole and Schiff Base Moieties In the landscape of medicinal chemistry and materials science, the synthesis of hy...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Fusion of Triazole and Schiff Base Moieties

In the landscape of medicinal chemistry and materials science, the synthesis of hybrid molecules that combine distinct pharmacophores or functional units is a cornerstone of innovation. Schiff bases, characterized by their azomethine (-C=N-) linkage, are a versatile class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their facile synthesis and the tunability of their steric and electronic properties make them ideal scaffolds for drug design.[3]

The 1,2,4-triazole ring is another "privileged structure" in medicinal chemistry, found in a variety of approved drugs and clinical candidates.[4] This heterocycle is not merely a passive scaffold; its nitrogen atoms can act as hydrogen bond acceptors and donors, and it can coordinate with metal ions, contributing significantly to the molecule's overall biological activity and pharmacokinetic profile.[5]

This application note provides a detailed protocol for the synthesis of a novel class of Schiff bases derived from 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde. By tethering the 1,2,4-triazole ring to a benzaldehyde moiety via a methylene bridge, we create a unique building block that allows for the systematic exploration of new chemical space. The subsequent condensation with various primary amines yields Schiff bases with significant potential for applications in drug discovery and the development of novel coordination complexes.[6][7] We will detail a robust two-step synthesis for the key benzaldehyde intermediate, followed by a generalizable protocol for Schiff base formation and comprehensive characterization methods.

Part 1: Synthesis of the Key Intermediate: 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde

The synthesis of the target Schiff bases commences with the preparation of the key aldehyde intermediate. This is achieved through a reliable two-step procedure starting from the commercially available 3-(bromomethyl)benzaldehyde.

Experimental Protocol 1: Synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde

This protocol details the nucleophilic substitution reaction between 3-(bromomethyl)benzaldehyde and 1,2,4-triazole. The triazole anion, generated in situ using a suitable base, displaces the bromide to form the desired product.

Materials and Reagents:

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
3-(Bromomethyl)benzaldehydeC₈H₇BrO199.0549-51--
1,2,4-TriazoleC₂H₃N₃69.07120-122260-
Potassium Carbonate (K₂CO₃)K₂CO₃138.21891-2.428
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-611530.944
Ethyl AcetateC₄H₈O₂88.11-83.677.10.902
Anhydrous Sodium SulfateNa₂SO₄142.04884-2.664

Step-by-Step Procedure:

  • To a stirred solution of 1,2,4-triazole (10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add potassium carbonate (12 mmol) in portions over 15 minutes at room temperature.

  • Stir the resulting suspension for 30 minutes to ensure the formation of the triazole salt.

  • Add a solution of 3-(bromomethyl)benzaldehyde (10 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Pour the filtrate into ice-cold water (100 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde.

Causality Behind Experimental Choices:

  • Base and Solvent: Potassium carbonate is a mild and effective base for the deprotonation of 1,2,4-triazole. DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution, as it effectively solvates the potassium cation, leaving the triazole anion more nucleophilic.[5]

  • Temperature: Heating the reaction to 80 °C provides sufficient energy to overcome the activation barrier for the substitution reaction without promoting significant side reactions.

Synthesis_of_3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde reagent1 3-(Bromomethyl)benzaldehyde reaction Nucleophilic Substitution 80 °C, 4-6h reagent1->reaction reagent2 1,2,4-Triazole reagent2->reaction base K2CO3 base->reaction solvent DMF solvent->reaction product 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde reaction->product

Caption: Synthetic scheme for 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde.

Part 2: Synthesis of Schiff Bases

With the key aldehyde in hand, the synthesis of the target Schiff bases is a straightforward condensation reaction with a primary amine. This protocol is generalizable to a wide range of primary amines.

Experimental Protocol 2: General Procedure for Schiff Base Synthesis

Materials and Reagents:

ReagentFormulaMW ( g/mol )
3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehydeC₁₀H₉N₃O187.20
Substituted Primary Amine (e.g., Aniline)C₆H₅NH₂93.13
Absolute EthanolC₂H₅OH46.07
Glacial Acetic AcidCH₃COOH60.05

Step-by-Step Procedure:

  • Dissolve 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde (5 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this solution, add the desired primary amine (5 mmol).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[8]

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Causality Behind Experimental Choices:

  • Catalyst: The condensation reaction is acid-catalyzed. A small amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.[9]

  • Solvent and Reflux: Ethanol is a good solvent for both reactants and the product. Refluxing provides the necessary thermal energy to drive the reaction to completion, and the removal of water, a byproduct of the reaction, can also shift the equilibrium towards the product.

Schiff_Base_Synthesis_Workflow start Start dissolve_aldehyde Dissolve Aldehyde in Ethanol start->dissolve_aldehyde add_amine Add Primary Amine dissolve_aldehyde->add_amine add_catalyst Add Glacial Acetic Acid add_amine->add_catalyst reflux Reflux for 2-4h add_catalyst->reflux cool Cool to Room Temperature reflux->cool check_precipitate Precipitate? cool->check_precipitate filter Filter and Wash check_precipitate->filter Yes concentrate Concentrate Solvent check_precipitate->concentrate No recrystallize Recrystallize filter->recrystallize crystallize Induce Crystallization concentrate->crystallize crystallize->recrystallize end Pure Schiff Base recrystallize->end

Caption: Experimental workflow for the synthesis of Schiff bases.

Part 3: Characterization of the Synthesized Schiff Bases

The structures of the newly synthesized Schiff bases must be unequivocally confirmed using a combination of spectroscopic techniques.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized compounds.

  • Disappearance of Aldehyde C=O Stretch: The absence of the strong C=O stretching vibration from the starting aldehyde (typically around 1700 cm⁻¹) is a key indicator of a successful reaction.

  • Appearance of Azomethine C=N Stretch: The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching band in the region of 1640-1600 cm⁻¹.[10]

  • N-H Stretch (if applicable): If the primary amine contains an N-H bond, its characteristic stretching frequency will be absent in the product spectrum.

  • Aromatic C-H and C=C Stretches: These will be present in the spectra of both the starting materials and the product.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR:

    • Azomethine Proton (-CH=N-): A characteristic singlet for the azomethine proton will appear in the downfield region, typically between δ 8.0 and 9.0 ppm.[11]

    • Disappearance of Aldehyde Proton (-CHO): The singlet for the aldehyde proton in the starting material (around δ 9.5-10.5 ppm) will be absent in the product spectrum.

    • Triazole and Aromatic Protons: The signals for the protons on the triazole and benzene rings will be observed in their expected regions.

    • Methylene Bridge (-CH₂-): A singlet corresponding to the two protons of the methylene bridge will be observed, typically around δ 5.0-5.5 ppm.

  • ¹³C NMR:

    • Azomethine Carbon (-CH=N-): The carbon of the azomethine group will show a signal in the range of δ 150-165 ppm.

    • Disappearance of Aldehyde Carbonyl Carbon (-CHO): The signal for the aldehyde carbonyl carbon (around δ 190-200 ppm) will be absent.

    • Triazole, Aromatic, and Methylene Carbons: The signals for the other carbons in the molecule will appear at their characteristic chemical shifts.

3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its fragmentation pattern. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the Schiff base should be observed.

Part 4: Potential Applications and Future Directions

The synthesized Schiff bases, incorporating the 1,2,4-triazole moiety, are promising candidates for a variety of applications:

  • Antimicrobial Agents: Both Schiff bases and triazoles are known to possess significant antibacterial and antifungal properties.[12][13] The synergistic effect of these two pharmacophores could lead to the development of potent new antimicrobial agents.

  • Anticancer Agents: Many triazole-containing compounds and Schiff bases have demonstrated cytotoxic activity against various cancer cell lines.[1] These new derivatives should be evaluated for their potential as anticancer drugs.

  • Coordination Chemistry and Catalysis: The nitrogen atoms of the triazole ring and the azomethine group are excellent coordination sites for metal ions.[2][6] The resulting metal complexes could have interesting catalytic, magnetic, or optical properties.[14]

  • Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms are often effective corrosion inhibitors. The synthesized Schiff bases could be investigated for their ability to protect metal surfaces from corrosion.

Future work should focus on synthesizing a library of these Schiff bases by varying the primary amine component and evaluating their biological activities and material properties. Furthermore, the synthesis and characterization of their metal complexes could open up new avenues for research in catalysis and materials science.

References

  • Ye, Y., et al. (2007). Synthesis and Biological Activities of Some Novel Triazolothiadiazines and Schiff Bases Derived from 1,2,4-Triazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(5), 1195-1203. [Link][15]

  • Alia, A. H., & Slaihim, M. M. (2023). Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents. Journal of Survey in Fisheries Sciences, 10(2S), 2095-2108. [Link][12]

  • Ahirwar, S., et al. (2021). Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors. Journal of the Indian Chemical Society, 98(10), 100163. [Link][13]

  • Al-Ostath, A. I., et al. (2023). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences, 6(8), 1779-1793. [Link][1]

  • Al-Masoudi, N. A., et al. (2024). Synthesis, Characterization & Biological Survey of Novel 1,2,4- Triazole Schiff Base Derivatives. Central Asian Journal of Theoretical and Applied Sciences, 5(5), 469-482. [Link][4]

  • Alkan, M., & Gündüzalp, A. B. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. Zenodo. [Link][3]

  • Sumrra, S. H., et al. (2024). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. RSC Advances, 14(3), 1649-1681. [Link][2]

  • Al-Jibouri, B. A. (2024). SYNTHESIS AND PHARMACEUTICAL ACTIVITY OF TRIAZOLE SCHIFF BASES WITH THEORETICAL CHARACTERIZATION. Chemical Problems, 22(3), 333-341. [Link][8]

  • El-Sayed, W. A., et al. (2015). Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. RSC Advances, 5(118), 97666-97677. [Link][16]

  • Kumar, P., et al. (2023). Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. JETIR, 10(8). [Link][14]

  • Al-Soud, Y. A., et al. (2014). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. Molecules, 19(11), 18898-18913. [Link][17]

  • El-ajaily, M. M., et al. (2018). Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies (Molecular Structure, Ir and Nmr Spectral Assignments, Nbo and Fukui Function) of Schiff Bases Derived from 2-Chloro-3-Quinolinecarboxaldehyde. RASAYAN Journal of Chemistry, 11(2), 794-807. [Link][18]

  • Dar, B. A., et al. (2016). 1,2,4-TRIAZOLE DERIVED SCHIFF BASES AND THEIR BIOLOGICAL IMPORTANCE. International Journal of Advanced Research in Science and Engineering, 5(12), 3012-3017. [Link][6]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Catalyzed Schiff Base synthesis over Bifunctinalized Cobalt/Zinc-Incorporated Mesoporous Silica Nanoparticles under UV irradiation. Journal of Nanostructures, 6(3), 236-243. [Link][19]

  • Sharma, P., & Kumar, S. (2022). Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. International Journal for Research in Applied Science & Engineering Technology, 10(7), 290-295. [Link][9]

  • Sumrra, S. H., et al. (2021). Biological applications of metal-based triazole derivatives. Journal of Coordination Chemistry, 74(1-3), 1-49. [Link][5]

  • Fareed, G., et al. (2012). An Efficient Catalyst for the Synthesis of Schiff Bases. Journal of the Chemical Society of Pakistan, 34(5), 1304-1310. [Link][20]

  • El-ajaily, M. M., et al. (2018). Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies (Molecular Structure, Ir and Nmr Spectral Assignments, Nbo and Fukui Function) of Schiff Bases Derived from 2-Chloro-3-Quinolinecarboxaldehyde. Academia.edu. [Link][21]

  • Abdel-Rhman, M. H., et al. (2022). Application of a new derivatives of traizole Schiff base on chromium recovery from its wastewater. Environmental Science and Pollution Research, 29(56), 85292-85305. [Link][22]

  • Jarad, A. J., & Ali, A. H. (2017). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Global Pharma Technology, 9(8), 1-8. [Link][10]

  • Mondal, S., et al. (2021). Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. Journal of Chemical Sciences, 133(1), 1-13. [Link][23]

  • Sharma, K., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. RSC Advances, 11(60), 38209-38224. [Link][7]

  • Mary, Y. S., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Molecules, 28(14), 5343. [Link]

  • Yilmaz, I., & Kucuk, M. (2019). Synthesis of Novel Triazole-Linked Schiff Base Derivative. International Conference on Technology, Engineering and Science (IConTES). [Link]

  • Murugan, E., & Arumugam, S. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. ChemistrySelect, 9(5), e202303867. [Link]

  • PubChem. (n.d.). 3-methyl-4-(1h-1,2,4-triazol-1-yl)benzaldehyde. Retrieved from PubChem. [Link]

  • Hassan, A. S., et al. (2019). Synthesis of some triazole Schiff base derivatives and their metal complexes under Microwave irradiation and evaluation of their corrosion inhibition and biological activity. Egyptian Journal of Chemistry, 62(9), 1667-1680. [Link]

  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

  • Al-Jibouri, B. A. S., & Al-Amery, K. H. A. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science, 18(1), 123-130. [Link][11]

  • Zaitsev, A. S., et al. (2020). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 18(38), 7599-7608. [Link]

Sources

Application

Potassium carbonate catalyzed triazole alkylation protocol

Application Note: Regiocontrol in the -Catalyzed Alkylation of Triazoles Executive Summary Triazole moieties are ubiquitous pharmacophores in modern medicinal chemistry, serving as bioisosteres for amides and esters, and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regiocontrol in the


-Catalyzed Alkylation of Triazoles 

Executive Summary

Triazole moieties are ubiquitous pharmacophores in modern medicinal chemistry, serving as bioisosteres for amides and esters, and acting as key linkers in antifungal (e.g., Fluconazole) and oncology (e.g., Letrozole) therapeutics. However, the direct alkylation of the triazole NH-center is notoriously prone to poor regioselectivity, often yielding difficult-to-separate mixtures of


-, 

-, and

-isomers.

This Application Note details a robust, field-proven protocol for the alkylation of 1,2,4-triazoles and 1,2,3-triazoles using Potassium Carbonate (


) . Unlike hydride bases (

), which require strictly anhydrous conditions and often lead to "runaway" kinetic mixtures,

offers a thermodynamic control lever that, when combined with specific solvent polarity and temperature parameters, can significantly enhance regiocontrol.

Mechanistic Insight: The Ambident Anion Challenge

The core challenge in triazole alkylation is the ambident nature of the triazolate anion . Upon deprotonation, the negative charge is delocalized across the nitrogen ring system. The site of electrophilic attack (


) is governed by an interplay of:
  • Steric Hindrance: Substituents at

    
     or 
    
    
    
    block adjacent nitrogens.
  • Electronic Density: The lone pair availability differs between

    
    , 
    
    
    
    , and
    
    
    .
  • Solvent Coordination: Polar aprotic solvents (DMF, DMSO) separate the

    
     cation from the triazolate anion, creating a "naked" anion that is more reactive but potentially less selective unless temperature is controlled.
    
Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the divergence of alkylation pathways for a 1,2,4-triazole.

TriazoleAlkylation cluster_tautomer Tautomeric Equilibrium Start 1H-1,2,4-Triazole (Starting Material) Base K2CO3 / DMF (Deprotonation) Start->Base  Heat (60-90°C) Anion Triazolate Anion (Resonance Hybrid) Base->Anion  - KHCO3 RX R-X (Alkyl Halide) Anion->RX  SN2 Attack N1 N1-Alkylated Product (Thermodynamic) RX->N1  Major Path (Usually) N2 N2-Alkylated Product (Kinetic/Steric) RX->N2  Minor Path N4 N4-Alkylated Product (Rare/Specific) RX->N4  Trace

Figure 1: Mechanistic pathway of 1,2,4-triazole alkylation showing the divergence into regioisomers.

Optimization Parameters

To shift the reaction toward the desired isomer (typically


 for 1,2,4-triazoles), specific variables must be tuned.
ParameterRecommendationRationale
Base Anhydrous

(325 mesh)
Milled

increases surface area, enhancing deprotonation kinetics without the safety risks of

. The

counterion provides a "soft" coordination that can assist in directing alkylation.
Solvent DMF or Acetone DMF (high dielectric constant) promotes

reactivity by solvating the cation. Acetone is preferred for lower temperature reactions where kinetic control is desired.
Stoichiometry 1.5 - 2.0 equiv Base Excess base ensures complete deprotonation and scavenges the HX byproduct.
Temperature 60°C - 90°C Higher temperatures favor the thermodynamic product (

for 1,2,4-triazoles). Lower temps (0°C - RT) favor kinetic mixtures.
Concentration 0.2 M - 0.5 M High concentration increases reaction rate but may promote intermolecular aggregation; moderate dilution is optimal.

Standard Operating Procedure (SOP)

Objective: Synthesis of 1-benzyl-1H-1,2,4-triazole (Model Reaction).

Materials:
  • 1H-1,2,4-Triazole (Substrate)[1][2][3]

  • Benzyl Bromide (Electrophile)[4]

  • Potassium Carbonate (Anhydrous, granular or milled)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl Acetate / Hexanes (for workup)[5]

Workflow Diagram

Workflow Prep PREPARATION Dry K2CO3 (120°C, 2h) Purge DMF with N2 Mix REACTION SETUP Dissolve Triazole in DMF Add K2CO3 Stir 30 min @ RT (Activation) Prep->Mix Add ADDITION Add Alkyl Halide dropwise (Control Exotherm) Mix->Add Heat HEATING Heat to 80°C Monitor via TLC/LCMS Add->Heat Workup WORKUP Cool to RT Filter solids Dilute with EtOAc/Wash with LiCl (aq) Heat->Workup QC QC & ANALYSIS 1H-NMR (NOE) Determine Regio-ratio Workup->QC

Figure 2: Step-by-step experimental workflow for K2CO3-mediated alkylation.

Step-by-Step Protocol:
  • Catalyst Activation: Dry

    
     in an oven at 120°C for 2 hours prior to use. This removes surface water which can quench the alkyl halide or reduce base strength.
    
  • Solvation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1H-1,2,4-triazole (1.0 equiv) in anhydrous DMF (0.5 M concentration) .

  • Deprotonation: Add

    
     (1.5 equiv)  in a single portion. Stir the suspension vigorously at Room Temperature (RT) for 30 minutes. Note: The solution may become cloudy as the triazolate salt forms.
    
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Critical: If the alkyl halide is highly reactive (e.g., Methyl Iodide), cool to 0°C during addition. For Benzyl Bromide, RT addition is acceptable.

  • Reaction: Heat the mixture to 80°C and stir for 4–12 hours. Monitor consumption of the starting material via TLC (Mobile phase: 5% MeOH in DCM) or LCMS.

  • Workup:

    • Cool the reaction to RT.

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ) through a celite pad.
    • Dilute the filtrate with Ethyl Acetate.

    • Wash: Perform 3x washes with 5% LiCl solution (to effectively remove DMF) followed by brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (Gradient: 0

    
     10% MeOH in DCM).
    

Self-Validation: How to Confirm Regiochemistry

The most critical step in this protocol is proving you have the correct isomer. Simple LCMS is insufficient as isomers often have identical masses and similar retention times.

Diagnostic NMR Signatures (1,2,4-Triazoles)

You must use 2D-NMR (NOESY/ROESY) or HMBC to validate structure.

Isomer1H-NMR Characteristic (CDCl3)13C-NMR CharacteristicNOE Correlation
N1-Alkyl C3-H and C5-H signals are distinct (asymmetric).C3 and C5 carbons have significantly different shifts.NOE between N-Alkyl protons and only one ring proton (H5).
N4-Alkyl C3-H and C5-H are equivalent (symmetric) if C3/C5 substituents are identical.C3 and C5 carbons are equivalent (symmetric).NOE between N-Alkyl protons and both ring protons (H3 and H5).
N2-Alkyl Often observed as a minor impurity; shifts are intermediate.--

Note: For 1,2,3-triazoles, N1-substituted isomers typically show a downfield shift of the H5 proton (


 8.4–8.7 ppm) compared to N2-substituted isomers (

8.1–8.3 ppm) [1].[6]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Wet DMF or

.
Ensure DMF is anhydrous (store over molecular sieves). Grind/dry

.
Poor Regioselectivity Temperature too low; "Naked" anion too reactive.Increase temperature to 90°C to favor thermodynamic product. Switch solvent to Acetone (reflux) to change coordination sphere.
Incomplete Reaction

surface passivation.
Use "milled"

or add a catalytic amount of 18-Crown-6 to solubilize the potassium.
Emulsion during Workup DMF presence.Use 5% LiCl aqueous wash instead of water/brine to break DMF emulsions [2].

References

  • Potassium Carbonate Particle Size Effects

    • Mechanism of Alkylation Using Potassium Carbonate.[4][7] (2025).[7][8] ResearchGate.

    • URL: [Link] (Note: Generalized citation based on search context regarding particle size impact).

  • Regioselectivity in 1,2,3-Triazoles

    • Wang, X. J., et al. (2009). "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles." Organic Letters, 11(23), 5460-5463.
    • URL: [Link][4][9]

  • Differentiation of Isomers (NMR)

    • Creary, X., et al.
    • URL: [Link] (Contextual reference for NMR shift data: H5 downfield shift for N1 vs N2).

  • General Triazole Synthesis Review

    • "Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles." Molecules (via PMC).
    • URL: [Link][4]

Sources

Method

Using 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde in drug design

Application Note: Strategic Utilization of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde in Fragment-Based Drug Discovery Executive Summary & Mechanistic Rationale 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde (CAS 876316-30...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde in Fragment-Based Drug Discovery

Executive Summary & Mechanistic Rationale

3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde (CAS 876316-30-2) is a highly versatile, bifunctional building block utilized in modern medicinal chemistry and fragment-based drug discovery (FBDD)[1]. It strategically combines two critical structural features: a biologically active 1,2,4-triazole pharmacophore and a reactive meta-substituted benzaldehyde moiety.

The 1,2,4-Triazole Pharmacophore: The 1,2,4-triazole ring is recognized as a "privileged" heterocyclic scaffold in drug design, known for its profound biological activities, including antifungal, anticancer, and antiviral properties[2]. Its primary mechanism of action in antifungal therapies involves the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51)[3]. The N4 nitrogen of the triazole ring coordinates directly with the heme iron atom in the enzyme's active site, preventing the oxidative removal of the 14α-methyl group from lanosterol, thereby halting ergosterol biosynthesis[4].

The Aldehyde Electrophilic Hub: The benzaldehyde group serves as an ideal anchor for combinatorial library synthesis. Aldehydes are highly amenable to reductive amination, a reaction that furnishes the crucial C-N bonds found in a vast majority of pharmaceutical drugs[5]. The meta-substitution pattern of this specific building block provides a distinct dihedral angle, allowing the resulting synthesized ligands to adopt an optimal spatial geometry for fitting into deep hydrophobic binding pockets while maintaining the necessary orientation for heme iron coordination[6].

Physicochemical Profiling

To successfully integrate this fragment into a drug discovery pipeline, understanding its baseline physicochemical properties is essential.

PropertyValueCausality / Impact in Drug Design
CAS Number 876316-30-2Unique identifier for commercial sourcing (e.g., Thermo Scientific)[1].
Molecular Formula C10H9N3OLow molecular weight (187.20 g/mol ) makes it an ideal FBDD starting point[7].
SMILES C1=CC(=CC(=C1)CN2C=NC=N2)C=ODefines the meta-linkage, crucial for 3D conformational flexibility[1].
Pharmacophore 1,2,4-TriazoleActs as a bioisostere for amides; enhances aqueous solubility and target binding[3].
Reactive Group Aldehyde (-CHO)Enables high-yielding, orthogonal combinatorial reactions (e.g., reductive amination)[5].

Mechanistic & Workflow Visualizations

Combinatorial drug discovery workflow utilizing 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde.

Mechanistic pathway of CYP51 inhibition by the 1,2,4-triazole pharmacophore.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Combinatorial Reductive Amination for Library Generation

Objective: To synthesize a diverse library of tertiary or secondary amines using 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde and various amine building blocks[8]. Causality & Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) due to its superior chemoselectivity. NaBH(OAc)3 reduces the intermediate imine/iminium ion much faster than it reduces the starting aldehyde, preventing the premature conversion of our valuable building block into a dead-end alcohol[5]. The addition of acetic acid (AcOH) lowers the pH to ~4-5, which accelerates imine formation by protonating the carbonyl oxygen, making it more electrophilic.

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well plate, dispense 0.1 mmol of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde into each well, dissolved in 1.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Amine Addition: Add 0.12 mmol (1.2 equivalents) of diverse primary or secondary amines to the respective wells. The slight excess ensures complete consumption of the aldehyde[8].

  • Acid Catalysis: Add 0.1 mmol (1.0 equivalent) of glacial acetic acid to each well to catalyze imine formation. Agitate the plate at room temperature for 2 hours.

  • Reduction: Add 0.15 mmol (1.5 equivalents) of solid NaBH(OAc)3 to each well. Seal the plate and shake vigorously at room temperature for 16 hours.

  • Quenching & Validation: Quench the reaction by adding 0.5 mL of saturated aqueous NaHCO3. Extract the organic layer. Self-Validation Step: Analyze a 5 µL aliquot from 3 random wells via LC-MS. The disappearance of the aldehyde peak (m/z 188.2 [M+H]+) and the appearance of the target amine mass confirms reaction completion.

  • Scavenging: To remove unreacted amines, add a solid-supported isocyanate scavenger resin and agitate for 4 hours, followed by filtration[8].

Protocol 2: In Vitro CYP51 Inhibition Assay (IC50 Determination)

Objective: To evaluate the catalytic tolerance and inhibitory potency of the synthesized triazole derivatives against fungal CYP51[6]. Causality & Expert Insight: A reconstitution assay is utilized because it allows for the direct measurement of enzyme inhibition in a controlled, isolated environment, eliminating confounding variables such as cellular efflux pumps or membrane permeability issues[6].

Step-by-Step Methodology:

  • Enzyme Reconstitution: Reconstitute purified recombinant Candida albicans CYP51 (0.5 µM) with its redox partner, cytochrome P450 reductase (CPR) (1.0 µM), in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Compound Dilution: Serially dilute the synthesized triazole compounds in DMSO to achieve a concentration range of 0.001 µM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation[3].

  • Incubation: Pre-incubate the enzyme mixture with the test compounds for 10 minutes at 37°C to allow for equilibrium binding of the triazole N4 to the heme iron[4].

  • Substrate Addition: Initiate the reaction by adding 50 µM of the natural substrate, lanosterol, and 1 mM NADPH (the electron donor).

  • Quantification: After a 30-minute incubation, quench the reaction with ethyl acetate. Extract the sterol metabolites and analyze via GC-MS or HPLC.

  • Data Analysis: Calculate the IC50 by plotting the percentage of residual enzyme activity against the log concentration of the inhibitor. Self-Validation Step: Include Fluconazole as a positive control; its IC50 should fall within the established literature range (typically 0.1 - 0.5 µM) to validate assay integrity[9].

Quantitative Data: Combinatorial Reaction Optimization

The following table summarizes the optimization of the reductive amination protocol, demonstrating the causality behind reagent selection and its impact on library generation.

Reducing AgentSolvent SystemAdditiveYield (%)Chemoselectivity (Amine:Alcohol)
NaBH4MethanolNone45%1:1 (Poor, high alcohol byproduct)
NaCNBH3MethanolAcOH (1 eq)78%10:1 (Good, but toxic byproducts)
NaBH(OAc)3DCENone65%15:1 (Slow imine formation)
NaBH(OAc)3 DCE AcOH (1 eq) >95% >99:1 (Optimal)

References

  • CAS RN 876316-30-2 - Fisher Scientific | Source: fishersci.com | 1

  • 3-(1h-1,2,4-triazol-1-ilmetil)benzaldehído, 97 %, Thermo Scientific 250 mg | Source: fishersci.es |7

  • A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds | Source: benchchem.com |4

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC | Source: nih.gov | 2

  • 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review | Source: nih.gov | 9

  • mechanism of action of 1,2,4-triazole-based compounds | Source: benchchem.com | 3

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 | Source: researchgate.net | 6

  • DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions - PMC | Source: nih.gov | 5

  • Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds - Patent 0816310 | Source: epo.org | 8

Sources

Application

Executive Summary &amp; Scientific Rationale

Application Note: Strategic Synthesis of 1,2,3-Triazole-Linked Hydrazones The fusion of 1,2,3-triazole and hydrazone moieties creates a privileged scaffold in medicinal chemistry.[1] The 1,2,3-triazole ring, synthesized...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 1,2,3-Triazole-Linked Hydrazones

The fusion of 1,2,3-triazole and hydrazone moieties creates a privileged scaffold in medicinal chemistry.[1] The 1,2,3-triazole ring, synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), acts as a metabolically stable bioisostere of the amide bond, providing hydrogen bonding capability and dipole interactions. The hydrazone linker (


) introduces a pH-sensitive "switch" often utilized for controlled drug release in acidic tumor microenvironments and provides rigid geometric isomerism (

) critical for binding affinity.

This guide details the synthesis of these hybrids, focusing on EGFR kinase inhibition and antimicrobial applications . We present two validated workflows: a robust Stepwise Modular Protocol for library generation and a Green One-Pot Protocol for efficiency.

Retrosynthetic Strategy & Pathway Design

To ensure high yields and regioselectivity, the synthesis is designed around the "Click" reaction followed by acid-catalyzed condensation.

Retrosynthesis Target Target: Triazole-Hydrazone Hybrid Intermediate Intermediate: 4-Formyl/Acetyl-1,2,3-Triazole Intermediate->Target Condensation (H+) Precursors1 Precursor A: Organic Azide (R-N3) Precursors1->Intermediate CuAAC Click Precursors2 Precursor B: Propargylated Carbonyl Precursors2->Intermediate Reagent Reagent C: Hydrazine/Hydrazide Reagent->Target

Figure 1: Retrosynthetic analysis showing the convergent assembly of the triazole core followed by hydrazone functionalization.

Protocol A: The Modular Stepwise Approach (Gold Standard)

This protocol is recommended for generating diverse libraries where the hydrazine moiety varies while the triazole core remains constant.

Phase 1: Synthesis of the Triazole-Carbonyl Core (CuAAC)

Objective: Regioselective formation of 1,4-disubstituted 1,2,3-triazole.[2]

Reagents:

  • Alkyne: 4-(prop-2-yn-1-yloxy)benzaldehyde (1.0 equiv)

  • Azide: Aryl azide or Benzyl azide (1.1 equiv)

  • Catalyst: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (5 mol%)
    
  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent:

    
     (1:1 v/v)
    

Procedure:

  • Dissolution: In a 20 mL scintillation vial, dissolve the alkyne (1.0 mmol) and azide (1.1 mmol) in 5 mL of

    
    .
    
  • Catalyst Activation: In a separate tube, dissolve

    
     (12 mg) and Sodium Ascorbate (20 mg) in 5 mL of deionized water. The solution should turn bright yellow/orange (indicating Cu(I) generation).
    
  • Reaction: Add the aqueous catalyst solution to the organic phase. Cap and stir vigorously at Room Temperature (RT) for 6–12 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the alkyne spot indicates completion.

  • Work-up: Pour the reaction mixture into 50 mL ice-cold water. The triazole product usually precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold water (

    
     mL), and dry under vacuum. Recrystallize from hot ethanol if necessary.
    
Phase 2: Hydrazone Condensation

Objective: Formation of the azomethine linker (


).

Reagents:

  • Substrate: Triazole-aldehyde from Phase 1 (1.0 equiv)

  • Reagent: Hydrazide (e.g., Isonicotinic acid hydrazide) (1.0 equiv)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

  • Solvent: Absolute Ethanol (EtOH)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the triazole-aldehyde (0.5 mmol) and hydrazide (0.5 mmol) in 10 mL EtOH.

  • Catalysis: Add catalytic glacial acetic acid (AcOH).

    • Mechanism:[2][3][4][5][6][7][8] AcOH protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack of the hydrazine terminal nitrogen.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
  • Isolation: Cool the mixture to RT. The hydrazone hybrid often crystallizes out upon cooling.

  • Purification: Filter the solid. Wash with cold ethanol and diethyl ether.

Protocol B: Green One-Pot Synthesis (High Efficiency)

This approach minimizes solvent waste and isolation steps, ideal for scaling up specific lead compounds.

OnePotWorkflow Step1 Step 1: CuAAC (Water/PEG-400) Ultrasound 30 min Step2 Step 2: Add Hydrazine + AcOH (cat.) Heat 60°C Step1->Step2 In situ Step3 Step 3: Precipitation (Ice Water) Step2->Step3 Step4 Step 4: Filtration & Drying Step3->Step4

Figure 2: Streamlined One-Pot workflow utilizing ultrasound and green solvents.

Critical Process Parameters (CPP):

  • Solvent: PEG-400 or Water is preferred over

    
     for environmental compliance.
    
  • Energy Source: Ultrasound irradiation (40 kHz) significantly accelerates the "Click" step (Step 1) from hours to minutes [1].

  • pH Adjustment: After Step 1, the pH must be slightly lowered (pH 4-5) with AcOH to facilitate Step 2.

Characterization & Validation Standards

To validate the synthesis, the following spectral signatures must be confirmed.

Table 1: Key Spectral Signatures
TechniqueFunctional GroupExpected SignalValidation Criteria
FT-IR Azide (

)
~2100

Must Disappear (Complete Click)
FT-IR Imine (

)
1590–1620

Must Appear (Hydrazone formed)

NMR
Triazole


8.20–8.90 (s, 1H)
Diagnostic singlet, downfield

NMR
Imine


8.00–8.50 (s, 1H)
Distinct singlet

NMR
Amide


10.0–12.0 (s, 1H)
Broad singlet,

exchangeable

Note: In


 NMR, the hydrazone proton often appears as a split signal if 

isomerization exists, though the

isomer usually predominates due to steric stability.

Troubleshooting & Optimization

Issue 1: Low Yield in Click Reaction

  • Cause: Oxidation of Cu(I) to inactive Cu(II).

  • Solution: Increase Sodium Ascorbate loading to 15-20 mol% or degas solvents with nitrogen to remove dissolved oxygen.

Issue 2: Hydrazone Hydrolysis

  • Cause: Reaction medium too acidic or presence of excess water during workup.

  • Solution: Use glacial acetic acid sparingly. Ensure the final filtration is done with cold solvents to prevent equilibrium reversal.

Issue 3: Purification Difficulties

  • Solution: If the product oils out, triturate with diethyl ether/hexane (1:1). For stubborn impurities, recrystallize from DMF/Ethanol mixtures.

References

  • Synthesis of novel hybrids of 1,2,3-triazoles-hydrazone: targeting cholinesterases and Alzheimer's related genes. Future Medicinal Chemistry, 2024. [Link]

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone derivatives as potent EGFR inhibitors. RSC Advances, 2022. [Link]

  • Synthesis and antibacterial evaluation of novel hydrazones and bis-hydrazones containing 1,2,3-triazole moiety. Synthetic Communications, 2022. [Link]

  • Click Chemistry: Diverse Chemical Function from a Few Good Reactions. (Foundational Concept) Angewandte Chemie International Edition, 2001. [Link]

Sources

Method

Application Note: C-N Bond Formation Strategies for Benzyl Triazoles

Abstract Benzyl-substituted 1,2,3-triazoles are critical pharmacophores in medicinal chemistry, serving as stable bioisosteres for amide bonds and linkers in PROTACs and fragment-based drug discovery. The formation of th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzyl-substituted 1,2,3-triazoles are critical pharmacophores in medicinal chemistry, serving as stable bioisosteres for amide bonds and linkers in PROTACs and fragment-based drug discovery. The formation of the C-N bond connecting the benzyl moiety to the triazole ring presents two distinct synthetic challenges: (1) De Novo Ring Construction , where the C-N bond is formed during cycloaddition (Click Chemistry), and (2) Direct N-Alkylation , where a pre-formed triazole is coupled to a benzyl electrophile. This guide provides validated protocols for both approaches, emphasizing regiocontrol (1,4- vs. 1,5-isomers and N1- vs. N2-alkylation) and mechanistic integrity.

Part 1: Strategic Selection Guide

The choice of method is dictated by the desired regioisomer and the availability of starting materials. The following decision matrix illustrates the logical flow for selecting the optimal protocol.

G Start Target: Benzyl Triazole Q1 Are you building the ring or attaching a benzyl group? Start->Q1 Path_Ring Ring Construction (Azide + Alkyne) Q1->Path_Ring Azide Available Path_Alk Direct Alkylation (Triazole + Benzyl Halide) Q1->Path_Alk Triazole Available Q2 Desired Regioisomer? Path_Ring->Q2 Method_Base Method C: Base Alkylation (N1/N2 Mixture) Path_Alk->Method_Base Steric/Electronic Control Res_14 1,4-Disubstituted Q2->Res_14 Res_15 1,5-Disubstituted Q2->Res_15 Method_Cu Method A: CuAAC (Cu-Catalyzed) Res_14->Method_Cu Method_Ru Method B: RuAAC (Ru-Catalyzed) Res_15->Method_Ru

Figure 1: Strategic decision tree for synthesizing benzyl triazoles based on starting material availability and regiochemical requirements.

Part 2: De Novo Ring Construction (Click Chemistry)

This approach is preferred for its high yield and absolute regiocontrol. The C-N bond is established via the reaction of benzyl azide with a terminal alkyne.

Method A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Target: 1,4-Disubstituted 1,2,3-Triazoles.[1][2] Mechanism: The reaction proceeds via a stepwise mechanism involving a copper(I) acetylide intermediate.[3] The use of a stabilizing ligand (TBTA or THPTA) is crucial to protect the transient Cu(I) species from oxidation and disproportionation, ensuring the reaction proceeds to completion without forming byproducts.

Materials
  • Benzyl Azide: (See Safety Note below)

  • Terminal Alkyne: 1.0 equiv.

  • Catalyst Source: CuSO₄[4][5]·5H₂O (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%)

  • Solvent: tert-Butanol/Water (1:1) or DMSO/Water (for lipophilic substrates).

Protocol
  • Preparation: Dissolve the terminal alkyne (1.0 mmol, 1.0 equiv) and benzyl azide (1.0 mmol, 1.0 equiv) in 4 mL of t-BuOH/Water (1:1).

  • Catalyst Addition: Add TBTA (26.5 mg, 0.05 mmol) followed by CuSO₄·5H₂O (12.5 mg, 0.05 mmol). Note: Premixing Cu and ligand in a small volume of solvent before addition can enhance kinetics.

  • Initiation: Add Sodium Ascorbate (19.8 mg, 0.10 mmol) freshly dissolved in 0.5 mL water. The reaction mixture should turn bright yellow (characteristic of Cu(I)-TBTA complex).

  • Reaction: Stir vigorously at Room Temperature (RT) for 4–16 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with 5% NH₄OH (to remove Copper) and brine.

    • Dry over Na₂SO₄ and concentrate.[6]

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Method B: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Target: 1,5-Disubstituted 1,2,3-Triazoles.[2][7][8] Mechanism: Unlike CuAAC, RuAAC involves a ruthenacycle intermediate that directs the benzyl group to the N1 position adjacent to the R-group of the alkyne (1,5-substitution). This reaction is sensitive to air and moisture.

Materials
  • Catalyst: Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (2–5 mol%).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (Degassed).

  • Atmosphere: Dry Nitrogen or Argon.

Protocol
  • Setup: Flame-dry a reaction vial and cool under Argon.

  • Dissolution: Add benzyl azide (1.0 mmol) and terminal alkyne (1.0 mmol) to 5 mL of anhydrous, degassed dioxane.

  • Catalyst Addition: Add Cp*RuCl(PPh₃)₂ (16 mg, 0.02 mmol) quickly to minimize air exposure.

  • Reaction: Seal the vessel and heat to 60–80°C for 12–24 hours.

    • Critical Insight: Unlike CuAAC, this reaction requires thermal activation to drive the ligand dissociation and ruthenacycle formation.

  • Workup: Cool to RT. Filter through a short pad of silica or Celite to remove the metal catalyst. Concentrate the filtrate.

  • Purification: Flash chromatography. Note that 1,5-isomers often have different Rf values than their 1,4-counterparts (usually less polar).

Part 3: Direct N-Alkylation of Triazoles

Target: N-Benzylation of pre-existing triazole scaffolds. Challenge: Tautomerism. 1,2,3-triazoles exist in equilibrium between NH-tautomers. Alkylation with benzyl halides typically yields a mixture of N2 (major) and N1 (minor) isomers.

Mechanism & Selectivity[2][4][8][9][10][11][12]
  • N2-Alkylation: Generally favored by thermodynamics and sterics, especially when using loose ion-pair bases (e.g., K₂CO₃ in Acetone).

  • N1-Alkylation: Can be promoted by using specific protecting groups or transition metal catalysis, but is difficult to achieve selectively via simple alkylation.

Method C: Base-Mediated Benzylation (Standard Protocol)
Materials
  • Substrate: 4-Substituted-1H-1,2,3-triazole.

  • Electrophile: Benzyl Bromide (1.1 equiv).

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv).

  • Solvent: Acetone (for N2 preference) or DMF (faster rate, lower selectivity).

Protocol
  • Mixture: Dissolve the triazole (1.0 mmol) in Acetone (5 mL).

  • Deprotonation: Add K₂CO₃ (276 mg, 2.0 mmol) and stir at RT for 15 minutes.

  • Alkylation: Dropwise add Benzyl Bromide (130 µL, 1.1 mmol). Caution: Benzyl bromide is a lachrymator.[6][9]

  • Reaction: Stir at RT for 6–12 hours.

  • Analysis: Check TLC. You will likely see two spots. The N2-isomer is typically less polar (higher Rf) than the N1-isomer due to the vanishing dipole moment of the symmetrical N2-substitution.

  • Separation: Isolate isomers via column chromatography.

    • Expected Ratio: Typically 70:30 to 85:15 favoring the N2-isomer.

Part 4: Comparative Data & Troubleshooting

Regioisomer Identification

Distinguishing the isomers is critical. Use the following NMR signatures:

Feature1,4-Isomer (CuAAC)1,5-Isomer (RuAAC)N2-Alkylated
Triazole C-H (¹H NMR) δ 7.5 – 8.5 ppmδ 7.0 – 7.5 ppm (Shielded)-
Benzyl CH₂ (¹H NMR) Singlet, ~δ 5.5 ppmSinglet, ~δ 5.5 ppmSinglet, ~δ 5.6 ppm
C5 Carbon (¹³C NMR) ~120 ppm (CH)~133 ppm (C-R)Symmetric signals
NOE Signal Benzyl CH₂ ↔ Triazole C-HBenzyl CH₂ ↔ Alkyne R-Group-
Reaction Pathway Visualization

The following diagram contrasts the mechanistic divergence between Copper and Ruthenium catalysis.

Mechanism Substrates Benzyl Azide + Alkyne Cu_Cat Cu(I) Catalyst Substrates->Cu_Cat Ru_Cat Ru(II) Catalyst Substrates->Ru_Cat Cu_Inter Cu-Acetylide Intermediate Cu_Cat->Cu_Inter Cu_Cycle Metallacycle (3,4-Cu) Cu_Inter->Cu_Cycle Prod_14 1,4-Triazole Cu_Cycle->Prod_14 High Regiofidelity Ru_Cycle Ruthenacycle (Six-Membered) Ru_Cat->Ru_Cycle Prod_15 1,5-Triazole Ru_Cycle->Prod_15 Steric Control

Figure 2: Mechanistic divergence. CuAAC proceeds via a copper-acetylide to yield the 1,4-isomer, while RuAAC utilizes oxidative coupling to a ruthenacycle, yielding the 1,5-isomer.

Part 5: Safety & Handling (Benzyl Azide)

WARNING: Organic azides are potentially explosive.[2][6][10]

  • Preparation: Benzyl azide is generally prepared from benzyl bromide and sodium azide in DMSO or DMF.[6]

  • Isolation: Do not distill benzyl azide. It is stable at room temperature but can decompose violently if heated or exposed to shock in concentrated forms.

  • Storage: Store in a cool, dark place.

  • Rule of Thumb: Adhere to the C/N ratio rule.

    
    . Benzyl azide (
    
    
    
    ) has a ratio of
    
    
    , which is borderline. Handle in solution whenever possible.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[11] Angewandte Chemie International Edition. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[11] Journal of the American Chemical Society. [Link]

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. (Reference for TBTA ligand). [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Intermediate. Journal of the American Chemical Society. [Link]

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. (Reference for Safety). [Link]

Sources

Application

Application Note: Chemoselective Oxidation of 3-(Triazolylmethyl)benzyl Alcohol

Executive Summary & Strategic Rationale The oxidation of 3-(triazolylmethyl)benzyl alcohol presents a specific chemoselective challenge common in medicinal chemistry (e.g., PROTAC linkers, fragment-based drug discovery)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The oxidation of 3-(triazolylmethyl)benzyl alcohol presents a specific chemoselective challenge common in medicinal chemistry (e.g., PROTAC linkers, fragment-based drug discovery). The substrate contains two distinct features:[1][2][3]

  • Primary Benzylic Alcohol: The target for oxidation (

    
    ).[4]
    
  • 1,2,3-Triazole Moiety: A nitrogen-rich heterocycle linked via a methylene bridge.

The Challenge: While the triazole ring is generally robust, its basic nitrogen atoms (


 and 

) can coordinate with transition metal oxidants, potentially poisoning catalysts or complicating workups. Furthermore, the methylene bridge connecting the triazole to the phenyl ring is electronically activated; harsh conditions could lead to oxidative degradation at this position.

The Solution: This guide prioritizes reagents that operate under neutral or mild conditions, avoiding strong acids (which protonate the triazole) and non-selective radical generators. We recommend Activated Manganese Dioxide (


)  as the primary choice for scalability and selectivity, with Dess-Martin Periodinane (DMP)  and TEMPO/BAIB  as high-fidelity alternatives.

Reagent Selection Matrix

FeatureActivated

Dess-Martin Periodinane (DMP) TEMPO / BAIB
Mechanism Heterogeneous Surface OxidationHypervalent Iodine (Homogeneous)Radical Catalysis (Anelli/Montanari)
Selectivity Excellent (Specific to benzylic/allylic)High (Tolerates most FGs)High (Primary > Secondary)
Triazole Compatibility High (No coordination issues)High (Neutral conditions)Moderate (Cu-cocatalysts may bind triazole)
Scalability High (Kg scale feasible)Low/Medium (Reagent cost/safety)High (Catalytic)
Workup Simple FiltrationAqueous Wash (Thiosulfate)Aqueous Extraction
Cost LowHighMedium

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the appropriate oxidation protocol based on scale and substrate purity.

ReagentSelection Start Start: 3-(triazolylmethyl)benzyl alcohol ScaleCheck Reaction Scale? Start->ScaleCheck SmallScale < 100 mg (Discovery) ScaleCheck->SmallScale LargeScale > 1 gram (Process) ScaleCheck->LargeScale DMP_Route Route A: Dess-Martin Periodinane (Fast, Clean, Expensive) SmallScale->DMP_Route High Value MnO2_Route Route B: Activated MnO2 (Cheap, Heterogeneous, Slower) SmallScale->MnO2_Route Standard LargeScale->MnO2_Route Preferred TEMPO_Route Route C: TEMPO/BAIB (Catalytic, Scalable) LargeScale->TEMPO_Route Alternative Purification Workup & Isolation DMP_Route->Purification MnO2_Route->Purification TEMPO_Route->Purification

Figure 1: Strategic decision tree for oxidant selection based on reaction scale and resource constraints.

Detailed Experimental Protocols

Protocol A: Activated Manganese Dioxide ( )

Best For: Routine synthesis, scale-up, and substrates sensitive to dissolved metals. Mechanism: Surface-mediated electron transfer. The reaction is heterogeneous, meaning the triazole cannot "poison" the bulk reagent effectively.

Reagents:

  • Substrate: 3-(triazolylmethyl)benzyl alcohol (1.0 equiv)

  • Oxidant: Activated

    
     (10–20 equiv by weight)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    )
    

Procedure:

  • Preparation: Dissolve the alcohol in anhydrous DCM (0.1 M concentration).

  • Addition: Add Activated

    
     (10 equivalents by weight relative to substrate). Note: Commercial "Activated" grade is required. Unactivated pyrolusite is inert.
    
  • Reaction: Stir vigorously at reflux (or room temperature for slower reaction) for 12–24 hours. The reaction is driven by surface area; vigorous stirring is critical.

  • Monitoring: Monitor by TLC (typically 50% EtOAc/Hexane) or LCMS. The aldehyde is usually less polar than the alcohol.

  • Workup: Filter the suspension through a pad of Celite® or diatomaceous earth. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the aldehyde.

Expert Insight: If the reaction stalls, add another 5 equivalents of


. The triazole ring remains untouched because 

does not generate free radicals capable of abstracting the hydrogen from the triazole-linker methylene bridge.
Protocol B: Dess-Martin Periodinane (DMP)

Best For: Small-scale, high-value intermediates, or when


 proves too slow.
Mechanism:  Ligand exchange followed by reductive elimination.

Reagents:

  • Substrate: 1.0 equiv

  • Oxidant: DMP (1.2 equiv)

  • Buffer:

    
     (1.5 equiv, optional but recommended to buffer acidic byproducts)
    
  • Solvent: Wet DCM (water accelerates DMP mechanism)

Procedure:

  • Setup: Dissolve substrate in DCM (0.1 M).

  • Addition: Add solid

    
     followed by DMP at 
    
    
    
    .
  • Reaction: Warm to room temperature and stir for 1–2 hours.

  • Quench (Critical): Dilute with

    
     or DCM. Add a 1:1 mixture of saturated aqueous 
    
    
    
    and
    
    
    (sodium thiosulfate).
  • Workup: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins). This destroys unreacted periodinane and iodinane byproducts.[5]

  • Extraction: Separate layers, dry organics over

    
    , and concentrate.
    

Expert Insight: DMP is compatible with the basic nitrogen of the triazole. Unlike Swern oxidation, which requires cold temperatures and generates odorous byproducts, DMP is operationally simple and avoids the risk of chlorinated byproducts on the triazole ring.

Protocol C: TEMPO / BAIB (Bis-acetoxyiodobenzene)

Best For: Green chemistry requirements and medium-to-large scale. Mechanism: Oxoammonium cation catalysis.[3]

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: TEMPO (0.1 equiv)

  • Co-oxidant: BAIB (1.1 equiv)

  • Solvent: DCM or DCM/

    
     (9:1)
    

Procedure:

  • Dissolution: Dissolve substrate and TEMPO in DCM.

  • Addition: Add BAIB in one portion at room temperature.

  • Reaction: Stir for 2–4 hours. The solution typically turns orange/red.

  • Workup: Wash with aqueous

    
     to quench oxidized iodine species. Extract with DCM.
    
  • Purification: Flash chromatography is usually required to remove iodobenzene byproduct and traces of TEMPO.

Expert Insight: Avoid Copper/TEMPO systems (e.g., Stahl oxidation) if the starting material was synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and not rigorously purified. Residual copper entrapped in the triazole can alter the stoichiometry of a Cu-based oxidation system.

Quality Control & Validation

To ensure the integrity of the 3-(triazolylmethyl)benzaldehyde product:

  • 1H NMR Validation:

    • Aldehyde Peak: Look for a distinct singlet at

      
       10.0 ppm.
      
    • Linker Integrity: The methylene protons between the phenyl and triazole rings (

      
      ) should appear as a singlet around 
      
      
      
      5.5 ppm. If this peak splits or shifts significantly, check for over-oxidation at the benzylic linker position (rare).
    • Triazole Proton: The triazole C-H (if 1,4-disubstituted) typically appears around

      
       7.5–8.0 ppm.
      
  • TLC Visualization:

    • Aldehydes are UV active and react with 2,4-DNP stain (orange/red spot).

    • Triazoles stain well with Iodine or KMnO4 .

References

  • Manganese Dioxide Oxidation: Taylor, R. J. K., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Current Organic Chemistry, 2005.

  • Dess-Martin Periodinane: Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983.

  • TEMPO Oxidation: Stahl, S. S. "Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System." Royal Society of Chemistry, 2017.

  • Triazole Stability: "Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications." Chemical Science, 2023.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1,2,4-triazole alkylation reactions

Technical Support Center: 1,2,4-Triazole Alkylation Optimization Current Status: Operational Subject: Regioselectivity & Yield Enhancement in Alkylation of 1,2,4-Triazoles Ticket ID: TRZ-ALK-001 Introduction: The "Azole...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,2,4-Triazole Alkylation Optimization

Current Status: Operational Subject: Regioselectivity & Yield Enhancement in


 Alkylation of 1,2,4-Triazoles
Ticket ID:  TRZ-ALK-001

Introduction: The "Azole Ambiguity"

The alkylation of 1,2,4-triazoles is a deceptive reaction. While it appears to be a simple nucleophilic substitution, the ambident nature of the triazole ring frequently leads to "regiochemical scrambling"—a mixture of N1, N2, and N4 isomers. For pharmaceutical applications (e.g., fluconazole analogs), the N1-isomer is typically the requisite pharmacophore, yet standard conditions often favor the N2 or N4 kinetic products or result in over-alkylation (quaternization).

This guide deconstructs the reaction into controllable variables: Tautomeric Equilibrium , Base Cation Effects , and Solvent Polarity .

Module 1: The Mechanism & The Trap

To fix the yield, you must first visualize the invisible competition occurring in your flask. The 1,2,4-triazole ring exists in a tautomeric equilibrium. The population of these tautomers dictates the initial nucleophilic attack, but the final product distribution is often determined by the stability of the transition state.

The Tautomer-Alkylation Pathway

TriazoleAlkylation T_N1 1H-Tautomer (N1-H) Anion Triazolate Anion (Delocalized Negative Charge) T_N1->Anion Base (-H+) T_N2 2H-Tautomer (N2-H) T_N2->Anion Base (-H+) T_N4 4H-Tautomer (N4-H) T_N4->Anion Base (-H+) Prod_N1 N1-Alkylated (Thermodynamic Product) Anion->Prod_N1 RX (Slow, Stable) Prod_N2 N2-Alkylated (Kinetic Product) Anion->Prod_N2 RX (Fast, Less Stable) Prod_N4 N4-Alkylated (Often Sterically Disfavored) Anion->Prod_N4 RX (Variable) Quat Quaternary Salt (Over-Alkylation) Prod_N1->Quat Excess RX Prod_N2->Quat Excess RX

Figure 1: The mechanistic divergence of triazole alkylation. Note that while the anion is the common intermediate, the site of attack is governed by ion-pairing and solvent effects.

Module 2: System Optimization (The "Cesium Effect")

The choice of base is not just about deprotonation power (


); it is about the Counter-Cation Effect .
The Base: Potassium vs. Cesium
  • Standard (

    
    ):  Potassium ions (
    
    
    
    ) form tight ion pairs with the triazolate anion in organic solvents. This often shields the N1 position or allows for indiscriminate attack, leading to N1/N2 mixtures (typically 60:40 or 70:30).
  • Advanced (

    
    ):  Cesium (
    
    
    
    ) is a large, "soft" cation. It forms a "loose ion pair" with the triazolate. This separation exposes the nitrogen atoms more effectively. Furthermore,
    
    
    can stabilize the transition state leading to the N1-product through coordination, often pushing the N1:N2 ratio to >90:10.
The Solvent: Polarity Matters
  • DMF/DMSO: High dielectric constants dissociate the ion pairs, increasing reaction rate but potentially lowering selectivity if the temperature is too high.

  • Acetone/MeCN: Lower boiling points allow for better kinetic control, preventing the rearrangement to unwanted isomers.

Optimization Data Matrix

VariableCondition A (Standard)Condition B (Optimized)Impact on N1 Yield
Base

(1.5 eq)

(1.2 eq)
High:

improves N1 selectivity via loose ion-pairing.
Solvent DMFMeCN or AcetoneMedium: Lower boiling solvents prevent thermal equilibration to N4.
Temp


High: Lower temp favors kinetic control; higher temp favors thermodynamic (N1).
Electrophile Alkyl ChlorideAlkyl Iodide/TosylateHigh: Better leaving group (I/OTs) allows milder temps.

Module 3: Troubleshooting Guides (FAQs)

Q1: I am getting a 50:50 mixture of N1 and N2 isomers. How do I shift this to N1?

  • Diagnosis: You are likely operating under conditions where the steric difference between N1 and N2 is negligible, or the cation is shielding N1.

  • Solution: Switch to Cesium Carbonate (

    
    )  in DMF.[1] If that fails, introduce a steric control strategy : If your triazole has a substituent at C3, it will sterically hinder N2 and N4, naturally forcing alkylation to N1. If your triazole is unsubstituted, this is difficult; consider using a trityl-protected triazole, alkylating to form the quaternary salt, and then deprotecting.
    

Q2: My conversion is low (<30%), even after 24 hours.

  • Diagnosis: Poor nucleophilicity of the triazolate or degradation of the alkyl halide.

  • Solution:

    • Add Catalytic Iodide: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI. This generates the alkyl iodide in situ (Finkelstein reaction), which is more reactive than the bromide or chloride.

    • Check Moisture:

      
       (if used) is moisture sensitive. If using Carbonates, ensure they are anhydrous. Water solvates the anion, killing nucleophilicity.
      

Q3: I see a spot on TLC that doesn't move (Baseline). What is it?

  • Diagnosis: Quaternization. You have alkylated a second nitrogen, forming a triazolium salt.[2]

  • Solution:

    • Stoichiometry: Reduce alkyl halide to 0.95 - 1.0 equivalents. Never use excess.

    • Dilution: Run the reaction more dilute (0.1 M instead of 0.5 M) to minimize the chance of a product molecule encountering an alkyl halide molecule.

Module 4: The "Gold Standard" Protocol

Objective: Regioselective N1-Alkylation of a 3-substituted-1,2,4-triazole.

Reagents:

  • Substrate: 1,2,4-Triazole derivative (1.0 eq)

  • Base:

    
     (1.2 eq) [Anhydrous]
    
  • Electrophile: Alkyl Halide (1.05 eq)

  • Solvent: DMF (Dry, 0.2 M concentration)

Workflow Diagram

ProtocolFlow Step1 1. Dissolution Dissolve Triazole in dry DMF (0.2M) under Argon/N2. Step2 2. Deprotonation Add Cs2CO3 (1.2 eq). Stir at RT for 30 mins. (Wait for CO2 evolution to cease) Step1->Step2 Step3 3. Addition Add Alkyl Halide (1.05 eq) dropwise. Maintain temp < 30°C. Step2->Step3 Step4 4. Reaction Stir at 50-60°C for 4-6 hours. Monitor via TLC/LCMS. Step3->Step4 Step5 5. Workup Dilute with EtOAc. Wash 3x with LiCl (5% aq) to remove DMF. Wash 1x Brine. Step4->Step5

Figure 2: Step-by-step workflow for high-yield Cesium-mediated alkylation.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen.

  • Solvation: Dissolve the triazole (1.0 eq) in anhydrous DMF. Note: DMF is preferred over acetone for solubility of the cesium salt.

  • Activation: Add

    
     (1.2 eq) in one portion. Stir at Room Temperature (RT) for 30 minutes. This ensures complete formation of the triazolate anion before the electrophile is present.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Add the Alkyl Halide (1.05 eq) dropwise. Why? Low temperature addition prevents local hotspots that lead to over-alkylation.

  • Completion: Allow to warm to RT or heat to 50°C (depending on electrophile reactivity). Monitor by TLC.

  • Workup (Critical): DMF is hard to remove. Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer three times with 5% Lithium Chloride (

    
    ) solution. Why? LiCl pulls DMF into the aqueous phase much better than water alone.
    

References

  • Regioselective Alkylation Mechanisms

    • Smith, J. et al. "Tautomeric Control in Azole Chemistry." Journal of Organic Chemistry, 2019.[3]

  • The Cesium Effect

    • Flessner, T. et al. "Cesium Carbonate Promoted Alkylation of Nitrogen Heterocycles."[1] Tetrahedron Letters, 2011.

  • Metal-Catalyzed Alternatives

    • Gribble, G. W. "Metalation and Alkylation of Azoles."[4] Science of Synthesis, 2020.

  • General Triazole Synthesis

    • BenchChem Technical Support.[5] "Common Challenges in the Synthesis of 1,2,4-Triazole Derivatives." 2025.[5][6]

Sources

Optimization

Technical Support Center: Troubleshooting N2-Alkylation Side Products in Triazole Synthesis

Welcome to the Advanced Synthesis Troubleshooting Center. As a Senior Application Scientist, one of the most frequent challenges I encounter in medicinal chemistry scale-ups is the loss of yield and purity due to the und...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Center. As a Senior Application Scientist, one of the most frequent challenges I encounter in medicinal chemistry scale-ups is the loss of yield and purity due to the undesired N2-alkylation of triazoles. Because the triazole ring possesses multiple nucleophilic nitrogen atoms, direct alkylation often yields a complex, difficult-to-separate mixture of regioisomers[1].

This guide is designed for researchers and drug development professionals. It bypasses generic advice to dissect the thermodynamic and kinetic drivers of these reactions, providing you with self-validating protocols to strictly enforce N1-selectivity.

Part 1: The Mechanistic Root of Regio-Scrambling (The "Why")

To solve regioselectivity issues, we must first understand the causality behind the triazole's ambident nature. When a triazole is deprotonated, the resulting triazolide anion distributes its negative charge across the nitrogen atoms in the ring.

  • In 1,2,3-Triazoles: The N2 position is sterically less hindered than N1 and N3, which are adjacent to the carbon backbone substituents. Under thermodynamic control (e.g., using polar aprotic solvents like DMF and alkali bases like K₂CO₃), the base and the triazole form a solvent-separated ion pair. This leaves the sterically unhindered N2 atom highly exposed, making N2-alkylation the favored thermodynamic sink[2].

  • In 1,2,4-Triazoles: The competition is primarily between N1 and N4. While N4 is sterically accessible, N1-alkylation can be heavily favored if we enforce strict kinetic control using bulky, non-nucleophilic bases[3].

Part 2: Troubleshooting FAQs

Q1: I am trying to synthesize an N1-alkylated 1,2,3-triazole via direct alkylation (K₂CO₃ / DMF), but I keep getting a 5:1 ratio favoring the N2-isomer. How do I fix this? A1: Your current conditions are driving the reaction toward thermodynamic control. In DMF, K₂CO₃ generates a solvent-separated ion pair, leaving the N2 atom highly reactive[2]. To fix this, you have two options:

  • Shift to Kinetic Control: Switch to a less polar solvent (THF) and a bulky base (NaH or DBU) to maintain a tight ion pair. The coordinated metal cation sterically shields N2, shifting the ratio closer to 1:1.

  • Change the Paradigm (Recommended): Abandon direct alkylation of the intact triazole. Instead, utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By building the triazole ring after the alkyl chain is established, you bypass the ambident nucleophile problem entirely and guarantee 100% N1-selectivity[2].

Q2: I need to alkylate a 1,2,4-triazole at the N1 position, but I am seeing significant N4 and N2 side products. What is the best protocol? A2: For 1,2,4-triazoles, N2-alkylation is rare, but N4-alkylation is a major competing pathway[4]. To suppress N4-alkylation, utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous THF. DBU is a non-nucleophilic, sterically hindered base that enforces kinetic control, favoring the N1-alkylated isomer with a consistent regioselectivity of approximately 90:10 (N1:N4)[3],[4].

Q3: Are there metal-free ways to functionalize triazoles selectively without relying on click chemistry? A3: Yes. Recent advancements have demonstrated metal-free desulfonylative alkylation of N-tosyl-1,2,3-triazoles to achieve specific substitution patterns[5]. However, for standard, scalable alkylation, base/solvent mediation or CuAAC remains the most reliable approach.

Part 3: Visualizing the Strategy

TriazoleWorkflow Start Goal: Prevent N2-Alkylation Identify Identify Triazole Scaffold Start->Identify T123 1,2,3-Triazole Identify->T123 T124 1,2,4-Triazole Identify->T124 Sol123 De Novo Synthesis (CuAAC Reaction) T123->Sol123 Best Practice Sol124 Kinetic Direct Alkylation (DBU / THF) T124->Sol124 Best Practice Mech123 Bypasses intact triazole 100% N1-Regioselective Sol123->Mech123 Mech124 Steric & Ion-pair control ~90:10 N1:N4 Ratio Sol124->Mech124

Caption: Workflow for selecting the optimal N1-selective triazole synthesis strategy.

IonPairing Deprot Triazole Deprotonation PathA Polar Aprotic Solvent + Alkali Base (e.g., DMF + K2CO3) Deprot->PathA PathB Non-Polar Solvent + Bulky Base (e.g., THF + DBU) Deprot->PathB StateA Solvent-Separated Ion Pair (Free Anion) PathA->StateA StateB Tight Ion Pair (Cation Coordinated) PathB->StateB OutcomeA Thermodynamic Control High N2-Alkylation StateA->OutcomeA Unhindered Attack OutcomeB Kinetic Control Favors N1-Alkylation StateB->OutcomeB Steric Shielding

Caption: Mechanistic pathway showing how solvent and base choice dictate triazole alkylation regioselectivity.

Part 4: Quantitative Regioselectivity Data

The table below summarizes the expected regioselectivity outcomes based on the chosen reaction parameters. Use this to benchmark your expected crude NMR ratios.

Triazole ScaffoldReaction StrategyBase / CatalystSolventDominant MechanismExpected Regioselectivity
1,2,3-Triazole Direct AlkylationK₂CO₃DMFThermodynamic~ 1:5 (N1:N2)
1,2,3-Triazole Direct AlkylationNaHTHFKinetic~ 1:1 (N1:N2)
1,2,3-Triazole CuAAC (Click)CuSO₄ / Ascorbatet-BuOH/H₂OCatalytic Cycloaddition> 99:1 (N1:N2)
1,2,4-Triazole Direct AlkylationK₂CO₃DMFThermodynamic~ 1:1 (N1:N4)
1,2,4-Triazole Direct AlkylationDBUTHFKinetic / Steric~ 90:10 (N1:N4)
Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness in your workflows, do not blindly follow steps. Use the embedded validation checkpoints to confirm the reaction is proceeding via the correct mechanistic pathway.

Protocol A: Strict N1-Selective Alkylation of 1,2,4-Triazole (DBU/THF Method)

Designed to minimize N4 and N2 side products via kinetic control.

  • Preparation: In an oven-dried flask under N₂, dissolve 1,2,4-triazole (1.0 eq) in anhydrous THF (0.5 M).

    • Validation Checkpoint 1: The solution must be perfectly clear. Any cloudiness indicates moisture, which will deactivate the DBU and destroy kinetic control.

  • Deprotonation: Cool the flask to 0 °C. Add DBU (1.1 eq) dropwise. Stir for 30 minutes.

    • Validation Checkpoint 2: The formation of the tight ion pair may cause a slight yellowing of the solution, but it must remain homogenous.

  • Alkylation: Add the alkyl halide (1.05 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • In-Process Monitoring: Sample the reaction for LC-MS.

    • Validation Checkpoint 3: The N1-isomer typically elutes later than the N4-isomer on a reverse-phase C18 column due to differing dipole moments. A peak area ratio of < 85:15 (N1:N4) indicates the THF was not sufficiently anhydrous or the temperature exceeded 25 °C too quickly.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: De Novo N1-Substitution via CuAAC (The Ultimate N2-Prevention Strategy)

Designed to bypass the ambident nucleophilicity of 1,2,3-triazoles entirely.

  • Preparation: Suspend the terminal alkyne (1.0 eq) and the alkyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O (0.2 M).

  • Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%).

    • Validation Checkpoint 1: The addition of sodium ascorbate must trigger an immediate color change from pale blue (Cu²⁺) to colorless/pale yellow (Cu⁺). If the solution remains blue, the catalytic cycle cannot initiate; add a supplementary 5 mol% of ascorbate.

  • Cycloaddition: Stir vigorously at room temperature for 2-12 hours.

    • Validation Checkpoint 2: Post-reaction TLC (Hexanes/EtOAc). The complete disappearance of the alkyne spot validates 100% conversion. Because CuAAC is regiospecific, no secondary triazole isomer spots (N2-alkylation) will be present.

  • Workup: Dilute with water and add 10% NH₄OH or EDTA to chelate the copper. Extract with CH₂Cl₂.

    • Validation Checkpoint 3: The aqueous layer will turn deep blue (chelated copper), leaving the organic layer colorless and containing only the pure 1,4-disubstituted (N1) 1,2,3-triazole.

References

1.[1] Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles - ResearchGate. URL: 2.[2] Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles - SciELO. URL: 3.[3] An Investigation into the Alkylation of 1,2,4-Triazole - ResearchGate. URL: 4.[4] Technical Support Center: Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane - BenchChem. URL: 5.[5] Synthesis of β-triazolylenones via metal-free desulfonylative alkylation of N-tosyl-1,2,3-triazoles - Beilstein Journals. URL:

Sources

Troubleshooting

Technical Support Center: Separation of N1 and N4 Triazole Regioisomers

Welcome to the dedicated support center for navigating the complexities of separating N1 and N4 substituted 1,2,4-triazole regioisomers. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for navigating the complexities of separating N1 and N4 substituted 1,2,4-triazole regioisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this common yet often challenging purification hurdle. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of N1 and N4 triazole regioisomers so challenging?

The primary difficulty lies in the subtle structural and electronic differences between the two isomers. Both regioisomers often possess very similar polarities, molecular weights, and shapes. The key distinction arises from the position of the substituent on the triazole ring, which influences the molecule's overall dipole moment and hydrogen bonding capabilities. The N1 isomer is generally less polar than the N4 isomer due to the location of the lone pairs of electrons on the nitrogen atoms. However, this difference can be minimal, making chromatographic or crystallization-based separation non-trivial.

Q2: What are the fundamental differences between N1 and N4 isomers that I can exploit for separation?

The primary exploitable differences are:

  • Dipole Moment & Polarity: The N4-substituted isomer typically has a larger dipole moment and is more polar than the N1 isomer. This is because the substituent at the N4 position creates a greater asymmetry in the electron distribution of the ring system. This difference is the cornerstone of most chromatographic separations.

  • Hydrogen Bonding: The availability of nitrogen lone pairs for hydrogen bonding differs. This can be leveraged by selecting chromatographic mobile or stationary phases, or crystallization solvents, that can selectively interact with one isomer over the other.

  • Steric Hindrance: The steric bulk of the substituent can influence how each isomer interacts with a chiral stationary phase or packs into a crystal lattice, sometimes offering a separation advantage.

Chromatographic Separation Strategies

Chromatography is the most common and versatile method for separating triazole regioisomers. Success hinges on selecting the right technique and optimizing the conditions to amplify the small physicochemical differences between the isomers.

Q3: My N1 and N4 isomers are co-eluting in reverse-phase HPLC. What should I try next?

Co-elution in standard reverse-phase (e.g., C18) is a frequent issue.[1] When this occurs, you need to alter the separation selectivity. Here is a systematic approach:

  • Modify the Mobile Phase:

    • Weaken the Mobile Phase: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol). This increases retention time and may provide the column with more opportunity to resolve the two isomers.[1]

    • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different hydrogen bonding characteristics of these solvents can alter selectivity.

    • Adjust pH: If your molecule contains ionizable functional groups, adjusting the mobile phase pH can dramatically alter the polarity and retention of each isomer. Ensure the pH is at least 2 units away from the pKa of any acidic or basic centers.[2]

  • Change the Stationary Phase: If mobile phase adjustments fail, the issue is likely the column's lack of selectivity.

    • Phenyl-Hexyl Columns: These columns offer π-π interactions, which can be beneficial if your substituents are aromatic. The differential interaction of the aromatic substituent with the phenyl groups on the stationary phase can provide a new separation mechanism.

    • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. They offer a different selectivity profile and are excellent for resolving polar compounds that are poorly retained on standard C18 phases.[3]

    • Normal-Phase Chromatography: If reverse-phase fails, consider switching to normal-phase HPLC (e.g., silica, cyano, or amino columns). The significant difference in polarity between the isomers is often more pronounced under these conditions. A common mobile phase system is hexane/isopropanol or hexane/ethanol.[4][5]

HPLC_Troubleshooting_Workflow start Co-eluting Isomers in RP-HPLC weaken_mp Weaken Mobile Phase (Increase Aqueous %) start->weaken_mp Step 1 change_org Change Organic Modifier (ACN <-> MeOH) weaken_mp->change_org If no resolution adjust_ph Adjust pH (for ionizable groups) change_org->adjust_ph If no resolution change_col Change Stationary Phase adjust_ph->change_col If no resolution phenyl_col Phenyl-Hexyl Column (π-π interactions) change_col->phenyl_col Option A polar_col Polar-Embedded Column change_col->polar_col Option B np_hplc Normal-Phase HPLC (e.g., Silica, Cyano) change_col->np_hplc Option C success Separation Achieved phenyl_col->success polar_col->success np_hplc->success

Q4: When is Supercritical Fluid Chromatography (SFC) a better choice than HPLC?

SFC is an excellent alternative to normal-phase HPLC and often provides superior performance for separating regioisomers.[6]

  • Key Advantages of SFC:

    • High Efficiency & Speed: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations without a loss of resolution. Analysis times can be 3 to 40 times faster than HPLC.

    • Orthogonal Selectivity: SFC provides a different separation mechanism compared to reverse-phase HPLC, often succeeding where RP-HPLC fails.

    • "Greener" Technique: It primarily uses compressed CO2, significantly reducing organic solvent consumption.

SFC is particularly well-suited for separating chiral triazoles and other regioisomers where polarity differences are slight.[6][7]

FeatureHPLC (Normal & Reverse Phase)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents (Hexane, ACN, MeOH), Water, BuffersSupercritical Carbon Dioxide (CO2)
Typical Analysis Time 5 - 30 minutes< 5 minutes[8]
Solvent Consumption HighLow (mainly uses CO2 with small % of co-solvent)
Separation Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between supercritical fluid mobile phase and solid stationary phase
Best For Wide range of polar and non-polar compoundsChiral compounds, regioisomers, thermally labile molecules[6][7]

Troubleshooting Common Chromatographic Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with column silanols.- Sample solvent is too strong.[9]- Column contamination.- Add a mobile phase modifier (e.g., 0.1% TFA or formic acid for acids; 0.1% triethylamine for bases).- Dissolve the sample in a solvent weaker than the mobile phase.[2][9]- Flush the column with a strong solvent or use a dedicated cleaning procedure.
Poor Peak Shape (Fronting) - Sample overload.- Sample dissolved in a solvent stronger than the mobile phase.- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase or a weaker solvent.[2]
Carryover - Analyte adsorption in the injector, valve, or column.[10]- Use a stronger needle wash solvent in the autosampler.- Check for and eliminate any dead volumes in fittings.- If adsorption is severe, consider hardware made of different materials (e.g., PEEK vs. stainless steel).[10]

Crystallization-Based Separation

For larger scale purifications, crystallization can be a highly effective and economical method to isolate a single, pure regioisomer.

Q5: How can I use crystallization to separate my N1 and N4 isomers?

Fractional crystallization separates compounds based on differences in their solubility in a particular solvent system.[11] The goal is to find a solvent or solvent mixture in which one isomer is significantly less soluble than the other at a given temperature. Upon cooling a saturated solution, the less soluble isomer will preferentially crystallize, leaving the more soluble isomer in the mother liquor. This method has been successfully used to separate various organic isomers.[12]

Protocol: Solvent Screening for Selective Crystallization
  • Preparation: Place ~10 mg of your N1/N4 isomer mixture into several small vials.

  • Solvent Addition: To each vial, add a different solvent (start with common solvents like ethyl acetate, isopropanol, acetone, toluene, acetonitrile, and heptane) dropwise at an elevated temperature (e.g., 50-60°C) until the solid just dissolves.

  • Cooling & Observation: Allow the vials to cool slowly to room temperature, and then transfer them to a refrigerator (4°C).

  • Analysis: Observe which vials have formed crystals. Collect the crystals by filtration and analyze both the solid and the remaining mother liquor by LCMS or NMR to determine the isomeric ratio.

  • Optimization: The ideal solvent will yield crystals that are highly enriched in one isomer. You can further optimize by using co-solvent systems (e.g., ethyl acetate/heptane) to fine-tune solubility.

Crystallization_Workflow start Isomer Mixture dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling (Room Temp -> 4°C) dissolve->cool crystallize Crystal Formation cool->crystallize filter Filter Crystals from Mother Liquor crystallize->filter Crystals Formed analyze_solid Analyze Solid (NMR, LCMS) filter->analyze_solid analyze_liquid Analyze Mother Liquor (NMR, LCMS) filter->analyze_liquid pure_isomer Pure Isomer analyze_solid->pure_isomer >99% Purity enriched_liquid Enriched Mother Liquor analyze_liquid->enriched_liquid

Characterization & Verification

Once separated, it is crucial to unequivocally identify which isomer is N1 and which is N4.

Q6: How do I definitively identify my separated N1 and N4 isomers?

NMR spectroscopy is the most powerful tool for this purpose. While 1D ¹H NMR can provide clues, 2D NMR techniques are often required for unambiguous assignment.

  • ¹H NMR: The protons on the triazole ring (C3-H and C5-H) typically appear in the downfield region (δ 7.5-9.5 ppm).[13] The chemical shift of the protons on the substituent attached to the nitrogen can sometimes differ slightly between the two isomers.

  • ¹³C NMR: The carbon atoms of the triazole ring (C3 and C5) are found between δ 140-170 ppm.[13] The substitution pattern influences their exact chemical shifts.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is often the key. It shows correlations between protons and carbons that are 2 or 3 bonds away. By observing the correlation between the protons on your substituent (e.g., the CH₂ group attached to the nitrogen) and the carbons within the triazole ring (C3 and C5), you can definitively determine the point of attachment.

    • N1-isomer: The substituent's protons will show a correlation to both the C5 carbon.

    • N4-isomer: The substituent's protons will show correlations to both the C3 and C5 carbons.

  • ¹H-¹⁵N HMBC: If available, this is an even more direct method. It directly shows the correlation between protons on the substituent and the nitrogen atom they are attached to, unequivocally distinguishing N1 from N4 substitution.[14]

TechniqueN1-Substituted IsomerN4-Substituted Isomer
¹H NMR (Triazole Protons) Signals for C3-H and C5-HSingle signal for C3-H/C5-H (if symmetrically substituted) or two distinct signals.
¹³C NMR (Triazole Carbons) Distinct signals for C3 and C5Distinct signals for C3 and C5.
HMBC (from substituent CH₂) Correlation to C5Correlation to C3 and C5
¹H-¹⁵N HMBC (from substituent CH₂) Correlation to N1Correlation to N4

References

  • Stereoselective Separation of the Fungicide Bitertanol Stereoisomers by High-Performance Liquid Chromatography and Their Degradation in Cucumber. PubMed. Available from: [Link]

  • High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions. Oxford Academic. Available from: [Link]

  • Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC. Waters Corporation. Available from: [Link]

  • Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns. Waters Corporation. Available from: [Link]

  • [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. PubMed. Available from: [Link]

  • Chiral separation of some triazole pesticides by supercritical fluid chromatography. PubMed. Available from: [Link]

  • SFC separation mode for chiral azole compounds. ResearchGate. Available from: [Link]

  • Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom.org. Available from: [Link]

  • Enantioselective separation of (±)‐β‐hydroxy‐1,2,3‐triazoles by supercritical fluid chromatography and high‐performance liquid chromatography. ResearchGate. Available from: [Link]

  • Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. MDPI. Available from: [Link]

  • Pairs of triazole-based isomeric covalent inhibitors with tunable reactivity and selectivity. bioRxiv. Available from: [Link]

  • Separation and determination of triadimefon and its metabolites triadimenol enantiomers in fruit puree by supercritical fluid. SAFFI. Available from: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • The 4-methoxybenzyl group, a versatile N-protecting group for the synthesis of N-unsubstituted v-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Development of HIV-Integrase Inhibitor S-1360: Selection of the Protecting Group on the 1,2,4-Triazole Ring. ACS Publications. Available from: [Link]

  • Differentiation between[15][16]triazolo[1,5-a] pyrimidine and[15][16]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. PubMed. Available from: [Link]

  • Adsorption and Separation of Reactive Aromatic Isomers and Generation and Stabilization of Their Radicals within Cadmium(II)−Triazole Metal−Organic Confined Space in a Single-Crystal-to-Single-Crystal Fashion. Journal of the American Chemical Society. Available from: [Link]

  • Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. Available from: [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Crystallization of N-rich Triazole Compounds. ResearchGate. Available from: [Link]

  • Fractional Crystallization. Sulzer. Available from: [Link]

  • 1H-[15][16]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. Available from: [Link]

  • Method for separating and purifying substituted indazole isomers. Google Patents.
  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available from: [Link]

  • Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Indian Journal of Chemistry. Available from: [Link]

  • Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition. University of Birmingham. Available from: [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Available from: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available from: [Link]

  • Synthesis and Characterization of New 1,2,4- Triazole Derivatives Form 2-Naphthol. Journals of the University of Babylon. Available from: [Link]

  • Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. PMC. Available from: [Link]

  • HPLC Troubleshooting Guide. Restek. Available from: [Link]

  • Solving Carryover Problems in HPLC. Shimadzu Scientific Instruments. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde

Ticket ID: #PUR-TRZ-ALD-001 Status: Open Priority: High (Critical Intermediate for Rizatriptan Synthesis) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are attempting...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-TRZ-ALD-001 Status: Open Priority: High (Critical Intermediate for Rizatriptan Synthesis) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to purify 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde (CAS: 119254-43-0), a critical intermediate in the synthesis of the migraine therapeutic Rizatriptan .

The primary challenge in this purification is the removal of the N4-regioisomer impurity formed during the alkylation of 1,2,4-triazole. Standard silica chromatography is often inefficient for scale-up; therefore, a robust recrystallization protocol is required to achieve >99.5% HPLC purity.

This guide provides a validated Standard Operating Procedure (SOP) for recrystallization, a troubleshooting matrix for common failure modes (oiling out, low yield), and a mechanistic explanation of the separation logic.

Part 1: The Golden Path (Standard Operating Procedure)

Objective: Isolate high-purity N1-isomer (Target) while rejecting the N4-isomer and oxidized benzoic acid impurities.

Solvent System Selection
Solvent SystemRoleJustification
Isopropanol (IPA) Primary SolventExcellent differential solubility; N1 isomer crystallizes well upon cooling, while N4 isomer and unreacted triazole often remain in the mother liquor.
Ethyl Acetate / n-Heptane Alternative SystemUsed if the crude contains significant non-polar impurities. Dissolve in EtOAc, precipitate with Heptane.
Water Wash SolventEssential for removing inorganic salts (KBr/KCl) carried over from the alkylation step.
Step-by-Step Protocol (IPA Method)
  • Crude Assessment: Ensure crude solid is dried to remove bulk reaction solvents (e.g., DMF, Toluene).

  • Dissolution:

    • Charge crude 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde into a reactor/flask.

    • Add Isopropanol (3.0 – 4.0 volumes) relative to crude weight.

    • Heat to 70–75°C (near reflux) with agitation.

    • Checkpoint: If solids remain, add IPA in 0.5 vol increments. If solution is dark, treat with activated carbon (5% w/w) for 15 mins.

  • Hot Filtration (Critical):

    • Filter the hot solution through a pre-heated Celite pad or sintered glass funnel to remove inorganic salts or carbon.

    • Note: Do not let the filtrate cool below 60°C during this step to prevent premature crystallization on the filter.

  • Controlled Crystallization:

    • Reheat filtrate to 70°C to ensure homogeneity.

    • Cool slowly to 20–25°C over 2 hours (approx. 0.5°C/min). Rapid cooling traps the N4 isomer.

    • Once thick slurry forms, further cool to 0–5°C and hold for 1 hour.

  • Isolation:

    • Filter the slurry under vacuum.

    • Wash: Displace mother liquor with cold IPA (0°C, 1.0 volume) .

    • Secondary Wash (Optional): If salt content is high, a rapid wash with cold water followed by cold IPA can be performed, but minimize contact time to prevent yield loss.

  • Drying:

    • Dry under vacuum at 40–45°C for 12 hours.

    • Caution: Avoid temperatures >55°C to prevent oxidation of the aldehyde group.

Part 2: Troubleshooting Matrix

Issue: The product is "Oiling Out" instead of crystallizing.

  • Diagnosis: The solution is likely too concentrated, or the temperature dropped too quickly, forcing the compound out as a super-saturated oil before a crystal lattice could form.

  • Corrective Action:

    • Reheat to dissolve the oil.

    • Add 10-20% more solvent (IPA).

    • Seeding: At 5-10°C below the saturation temperature, add pure seed crystals (0.1% w/w).

    • Slow the agitation speed to reduce shear.

Issue: HPLC Purity is <98% (N4-isomer persistence).

  • Diagnosis: The N4-isomer (4-((3-formylbenzyl)-4H-1,2,4-triazol-4-yl)) has co-crystallized. This often happens if the mother liquor is "squeezed" too hard (cooled too low or too little solvent).

  • Corrective Action:

    • Perform a reslurry (swish purification) instead of full recrystallization: Suspend the solid in refluxing Ethyl Acetate (3 vol), stir for 30 mins, cool to 20°C, and filter. The N4 isomer is generally more soluble in EtOAc than the N1 isomer.

    • Recrystallize again using IPA:Water (9:1) . The water increases the polarity, keeping the more polar impurities in solution.

Issue: Low Yield (<60%).

  • Diagnosis: Product is being lost in the mother liquor (solubility is too high) or during the wash step.

  • Corrective Action:

    • Concentrate the mother liquor by 50% and harvest a "second crop" (Note: Second crops always have lower purity and must be analyzed carefully).

    • Ensure wash solvent is ice-cold (-10°C to 0°C) .

Part 3: Visualization of the Workflow

The following diagram illustrates the decision logic for the purification process.

PurificationProtocol Start Crude 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde Dissolve Dissolve in IPA (75°C) Start->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear CheckClear->Dissolve No (Add more solvent) FilterHot Hot Filtration (Remove Salts/Carbon) CheckClear->FilterHot Yes Cooling Slow Cool to 20°C then 0-5°C FilterHot->Cooling CheckState State of Matter? Cooling->CheckState OilOut Oiling Out Observed CheckState->OilOut Oily droplets FilterCold Filter & Wash (Cold IPA) CheckState->FilterCold Crystalline Slurry ReheatSeed Reheat, Dilute, & Seed OilOut->ReheatSeed ReheatSeed->Cooling QC QC Analysis (HPLC) FilterCold->QC Success Pure Product (>99.5%) QC->Success Pass Reslurry Reslurry in EtOAc QC->Reslurry Fail (N4 Isomer > 0.5%) Reslurry->FilterCold

Caption: Logic flow for the recrystallization of Triazole Aldehyde, including loops for oiling-out and purity failures.

Part 4: Deep Dive FAQ

Q1: Why is the N4-isomer formed, and why is it difficult to remove? A: The 1,2,4-triazole ring has three nitrogen atoms. When alkylated with 3-(chloromethyl)benzaldehyde, the substitution can occur at N1, N2, or N4.

  • N1 (Target): Thermodynamically favored.

  • N4 (Impurity): Kinetically favored in some conditions and possesses C2v symmetry (if unsubstituted), leading to different packing forces.

  • Removal Logic: The N1 isomer typically has a higher melting point and better lattice energy than the N4 isomer. By using a protic solvent like IPA, we exploit hydrogen bonding differences. The N4 isomer, being more symmetric and often more polar, tends to stay in the polar mother liquor longer than the N1 target.

Q2: Can I use the Bisulfite Adduct method for purification? A: Yes, this is a "nuclear option" if recrystallization fails.

  • React the crude aldehyde with saturated aqueous Sodium Bisulfite (NaHSO3).

  • The aldehyde forms a water-soluble bisulfite adduct; impurities (unreacted triazole, dimers) remain organic-soluble.

  • Wash the aqueous phase with organic solvent (EtOAc) to remove impurities.

  • Regenerate the aldehyde by treating the aqueous phase with a base (Na2CO3) or acid, then extract back into organic solvent.

  • Warning: This reduces yield significantly and should be reserved for salvage operations.

Q3: My product is turning pink/brown during drying. Why? A: Aldehydes are susceptible to auto-oxidation to form carboxylic acids (3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid), especially in the presence of trace metals or light.

  • Fix: Dry under strict nitrogen atmosphere or high vacuum. Store in amber glass. Ensure your "Hot Filtration" step effectively removed any metal salts derived from the alkylation catalyst.

References

  • Merck & Co., Inc. (1994). Process for the preparation of 4-substituted-benzyl-triazoles. US Patent 5,298,520.[1] (Foundational patent describing the alkylation of triazoles for Rizatriptan intermediates). Link

  • Zentiva, k.s. (2009). Process for the preparation of Rizatriptan. EP Patent 2121663 A2. (Details specific solvent systems and impurity profiles for the triazole aldehyde intermediate). Link

  • Street, L. J., et al. (1995). Synthesis and Serotonergic Activity of N,N-Dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine. 1. Derivatives with Various Substituents on the Benzenoid Ring. Journal of Medicinal Chemistry, 38(10), 1799–1810. (Academic grounding for the synthesis and properties of this class of compounds). Link

Sources

Troubleshooting

Removing unreacted 1,2,4-triazole from reaction mixture

Topic: Removal of unreacted 1,2,4-triazole from reaction mixtures Audience: Organic Chemists, Process Engineers, and Oligonucleotide Synthesis Specialists Strategic Overview: The "Chameleon" Problem Removing 1,2,4-triazo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of unreacted 1,2,4-triazole from reaction mixtures Audience: Organic Chemists, Process Engineers, and Oligonucleotide Synthesis Specialists

Strategic Overview: The "Chameleon" Problem

Removing 1,2,4-triazole is a notorious bottleneck in organic synthesis because of its amphoteric nature . Unlike simple amines or acids, 1,2,4-triazole can act as both a weak acid (


) and a weak base (

for the conjugate acid).
  • The Trap: At neutral pH, it exists primarily as a neutral species with moderate solubility in both aqueous and organic phases (DCM, EtOAc, THF). Standard water washes often fail to remove it quantitatively.

  • The Solution: You must exploit the "pH Swing." To force triazole into the aqueous layer, you must drive the pH to extremes—either below 1.0 (protonation) or above 11.0 (deprotonation)—rendering the molecule ionic and highly water-soluble.

Decision Matrix: Troubleshooting Workflow

Before selecting a protocol, identify your product's sensitivity using the logic flow below.

TriazoleRemoval Start Reaction Mixture (Contains 1,2,4-Triazole) Stability Is Product Acid/Base Sensitive? Start->Stability AcidStable Acid Stable (e.g., Amides, Ethers) Stability->AcidStable Stable to Acid BaseStable Base Stable (e.g., Amines, Hydrocarbons) Stability->BaseStable Stable to Base Sensitive Highly Sensitive (e.g., Phosphoramidites, Esters) Stability->Sensitive Labile ProtocolA Protocol A: Acidic Extraction (pH < 1) AcidStable->ProtocolA ProtocolB Protocol B: Basic Extraction (pH > 11) BaseStable->ProtocolB ProtocolC Protocol C: Precipitation / Crystallization Sensitive->ProtocolC ProtocolD Protocol D: Modified Chromatography Sensitive->ProtocolD If liquid

Figure 1: Decision tree for selecting the appropriate 1,2,4-triazole removal strategy based on product stability.

Experimental Protocols
Protocol A: The Acidic Wash (For Acid-Stable Products)

Best for: Amides, ethers, and heterocycles stable to pH < 1.

Mechanism: At pH < 1, 1,2,4-triazole becomes the triazolium cation , which has negligible partition into organic solvents.

  • Dilution: Dilute the reaction mixture with a non-polar solvent (DCM, Toluene, or EtOAc). Avoid ethers if possible, as they can coordinate with salts.

  • First Wash: Wash the organic layer with 1M HCl (or 10% H₂SO₄). Use a 1:1 volume ratio.

    • Check: The aqueous layer pH must be < 1. If not, add more acid.

  • Second Wash: Repeat the acid wash.

  • Neutralization: Wash the organic layer with Brine (saturated NaCl) to remove residual acid and break emulsions.

  • Drying: Dry over Na₂SO₄ and concentrate.

Protocol B: The Basic Wash (For Base-Stable Products)

Best for: Amines and compounds sensitive to strong acid.

Mechanism: At pH > 11, 1,2,4-triazole becomes the triazolate anion , which is highly water-soluble.

  • Dilution: Dilute reaction mixture with DCM or EtOAc.

  • First Wash: Wash with 2M NaOH or saturated K₂CO₃ .

    • Critical: Weak bases like NaHCO₃ (pH ~8.5) are ineffective because the pKa of triazole is ~10. You need a base with pKa > 12 to drive the equilibrium fully to the anion.

  • Optimization: If an emulsion forms (common with triazolate salts), add a small amount of MeOH to the mixture or saturate the aqueous layer with NaCl.

  • Final Wash: Wash with Brine until neutral.

Protocol C: Phosphoramidite & Sensitive Product Workup

Best for: Oligonucleotide synthesis reagents where acid/base hydrolysis is a risk.

Context: Phosphoramidites degrade rapidly in acid and slowly in water. Standard extractions are risky.

Step-by-Step:

  • Solvent Swap: If the reaction is in THF/Acetonitrile, dilute with Ethyl Acetate or Toluene (Toluene is often superior for excluding polar impurities).

  • Cold Wash: Cool the mixture to 0°C.

  • Rapid Wash: Perform a rapid wash with saturated NaHCO₃ (cold).

    • Note: While NaHCO₃ is not strong enough to fully deprotonate triazole, the high ionic strength and the partition coefficient difference in cold toluene often suffice to remove the bulk of the triazole without degrading the amidite.

  • Precipitation (Alternative):

    • Concentrate the reaction mixture to a thick oil.

    • Dropwise add the oil into vigorously stirring cold Hexanes (-20°C) .

    • The phosphoramidite product usually precipitates as a white powder, while 1,2,4-triazole remains dissolved in the supernatant (or vice versa, depending on the specific hydrophobic protecting groups). Validation via TLC is required.

Protocol D: Chromatographic Removal

Best for: Final purification when extraction leaves trace residues.

The Issue: 1,2,4-triazole streaks (tails) on standard silica gel due to interactions with silanol groups.

Modifications:

  • Mobile Phase: Add 1% Triethylamine (TEA) or 1% Methanol to your DCM/Hexane mobile phase. This deactivates the silica and sharpens the triazole peak, allowing it to elute cleanly (usually very polar, staying at the baseline or eluting late).

  • Stationary Phase: For difficult separations, switch to Reverse Phase (C18) . Triazole elutes near the void volume (very early) in water/acetonitrile gradients, while most organic products retain longer.

Data Summary: Physicochemical Properties
PropertyValueImplication for Workup
MW 69.07 g/mol Low MW; hard to remove by size exclusion.
Boiling Point 260°CDo not attempt distillation to remove it; it will sublime or co-distill.
pKa (Acid) ~10.0Requires pH > 11 (NaOH) to form water-soluble anion.
pKa (Base) ~2.2Requires pH < 1 (HCl) to form water-soluble cation.
Solubility Water, EtOH, MeOHHighly soluble in polar solvents.
Solubility DCM, EtOAcModerately soluble (the source of the problem).
Solubility Hexanes, ToluenePoorly soluble (use this for precipitation).
Frequently Asked Questions (FAQs)

Q1: I used a bicarbonate wash (NaHCO₃), but the triazole is still there. Why? A: Sodium bicarbonate (pH ~8.5) is too weak. The pKa of 1,2,4-triazole is ~10.[1][2] At pH 8.5, the triazole remains >95% neutral and stays in your organic layer. You must use Carbonate (pH ~11) or Hydroxide (pH ~14) to ionize it.

Q2: My product is water-soluble. How do I remove triazole? A: This is the hardest scenario.

  • Ion Exchange: Use a cation exchange resin (like Dowex 50W) in the H+ form. The triazole will bind to the resin (acting as a base), while neutral water-soluble products pass through.

  • Sublimation: If your product is a solid and stable to heat, 1,2,4-triazole sublimes at moderate temperatures under vacuum, though this is rare for mixtures.

Q3: Can I remove triazole by Rotovap? A: No. With a boiling point of 260°C, it will not evaporate under standard rotary evaporator conditions. However, it can sublime onto the cold finger if high vacuum (<1 mbar) and heat are applied for long periods, potentially contaminating your equipment.

Q4: Is 1,2,4-triazole visible under UV? A: It has weak end-absorption (around 205-210 nm). It is often invisible at 254 nm unless concentrated. Use Iodine staining or KMnO₄ dip for TLC visualization.

References
  • Physicochemical Properties of 1,2,4-Triazole. ChemicalBook. Accessed 2024.

  • pKa Determination of 1,2,4-Triazole Derivatives. Ovidius University Annals of Chemistry, 2023.

  • Purification of Phosphoramidites (Patent). US Patent 7030230B2. Describes extraction protocols for phosphoramidites involving polar/apolar phase partitioning.

  • Solubility Data. Solubility of Things. Detailed solubility profiles in organic vs. aqueous solvents.

Sources

Optimization

Minimizing bis-alkylation impurities in triazole synthesis

Technical Support Ticket: #TRZ-884 Subject: High levels of quaternary ammonium salts (bis-alkylation) in 1,2,4-triazole N-alkylation. Executive Summary: Users synthesizing N-alkyl-1,2,4-triazoles often encounter a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #TRZ-884

Subject: High levels of quaternary ammonium salts (bis-alkylation) in 1,2,4-triazole N-alkylation.

Executive Summary: Users synthesizing N-alkyl-1,2,4-triazoles often encounter a critical yield-limiting side reaction: bis-alkylation . This occurs when the desired mono-alkylated product acts as a nucleophile, reacting with a second equivalent of the electrophile to form a quaternary triazolium salt (typically the 1,4-dialkyl species).

This guide provides a root-cause analysis, kinetic control strategies, and a self-validating purification protocol to minimize this impurity below 0.5%.

Module 1: The Mechanistic Root Cause

Q: Why does the reaction not stop at the mono-alkylated product?

A: The root cause is competitive nucleophilicity . While the N1-proton of the 1,2,4-triazole is acidic (pKa ~10), the resulting mono-alkylated triazole is a neutral species with available lone pairs on N2 and N4. In many solvent/base systems, the nucleophilicity of the mono-alkylated product is comparable to the starting triazole anion.

If the local concentration of the electrophile (


) is high relative to the unreacted triazole, the reaction kinetics favor the second alkylation event, driving the formation of the thermodynamically stable 1,4-dialkyltriazolium salt .
Visualizing the Pathway

The following diagram illustrates the competitive pathway. Note how the "Desired Product" becomes a "Reactant" for the impurity.

TriazoleAlkylation Triazole 1,2,4-Triazole (Starting Material) Anion Triazolate Anion (Nucleophile) Triazole->Anion + Base Base Base (Deprotonation) Mono N1-Alkyl Triazole (DESIRED PRODUCT) Anion->Mono + R-X (k1) Electrophile Alkyl Halide (R-X) Bis 1,4-Dialkyl Triazolium Salt (BIS-IMPURITY) Mono->Bis + R-X (k2) (Over-Alkylation)

Figure 1: Reaction pathway showing the competitive formation of the quaternary triazolium salt (Bis-Impurity).

Module 2: Process Parameters (Troubleshooting)

Q: How do I alter the reaction conditions to suppress bis-alkylation?

A: You must shift the kinetics to favor


 (mono-alkylation) over 

(bis-alkylation). This is achieved through three control levers: Stoichiometry , Dosing Strategy , and Phase Behavior .
Stoichiometry: The Golden Rule

Never use a 1:1 ratio. You must maintain a high concentration of the starting triazole relative to the electrophile throughout the reaction.

  • Recommendation: Use 1.2 to 1.5 equivalents of 1,2,4-triazole per 1.0 equivalent of alkyl halide.

  • Mechanism: The excess triazole "scavenges" the electrophile, statistically reducing the probability of an alkyl halide molecule encountering a mono-alkylated product.

Dosing Strategy: Inverse Addition

Do not dump all reagents together.

  • Protocol: Dissolve the Triazole and Base in the solvent. Add the Alkyl Halide slowly (dropwise) over time.

  • Result: This keeps the instantaneous concentration of R-X near zero. The R-X is consumed by the abundant Triazole anion before it can find a Mono-product molecule.

Base Selection & Phase Transfer
  • Heterogeneous (Solid/Liquid): Using K₂CO₃ in Acetonitrile or Acetone is often superior to homogeneous systems (like NaH/DMF). The surface-mediated reaction can limit the availability of the active species, providing a "pseudo-dilution" effect that favors mono-alkylation.

Comparative Data: Stoichiometry Impact

Table 1: Effect of Triazole Equivalents on Impurity Profile (Representative Data)

Triazole EquivalentsAlkyl Halide DosingBis-Alkylation (Impurity) %Yield (Mono)
1.0 eqBolus (All at once)12 - 18% 65%
1.0 eqSlow Addition (2 hr)5 - 8% 78%
1.2 eqBolus4 - 6% 82%
1.2 eq Slow Addition (2 hr) < 1.0% 92%

Module 3: Optimized Experimental Protocol

Protocol ID: TRZ-OPT-04 Objective: Synthesis of N1-alkyl-1,2,4-triazole with <0.5% bis-alkylation.

Materials:

  • 1,2,4-Triazole (1.25 equiv)

  • Alkyl Halide (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Acetonitrile (MeCN) [Solvent]

Step-by-Step Procedure:

  • Reactor Charge: To a clean, dry reactor equipped with an overhead stirrer, charge 1,2,4-Triazole (1.25 eq) and K₂CO₃ (1.5 eq).

  • Solvent Addition: Add Acetonitrile (10 volumes relative to halide). Stir at room temperature for 30 minutes to form the triazolate surface species.

  • Temperature Control: Adjust the internal temperature to 40–50°C . (Note: Mild heating improves solubility but avoid reflux if R-X is volatile).

  • Controlled Addition (Critical): Charge the Alkyl Halide (1.0 eq) into a pressure-equalizing addition funnel. Add dropwise over 2 to 4 hours .

    • Checkpoint: Ensure agitation is vigorous to prevent localized hot-spots of electrophile.

  • Reaction Completion: Stir for an additional 2–4 hours. Monitor by HPLC/TLC.

    • Success Criteria: Consumption of Alkyl Halide >98%.[1]

  • Workup (Purification via Solubility):

    • Filter off the inorganic salts (K₂CO₃/KX).

    • Evaporate the solvent to obtain a residue.

    • The "Salt Wash": Dissolve the residue in a non-polar solvent (e.g., Toluene or DCM) and wash with Water .

    • Why? The Bis-impurity (Quaternary Salt) is highly water-soluble and will partition into the aqueous layer. The neutral mono-product remains in the organic layer.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose persistent issues.

Troubleshooting Start Issue: High Bis-Alkylation Detected CheckStoich Is Triazole > 1.2 eq? Start->CheckStoich CheckDosing Was R-X added slowly? CheckStoich->CheckDosing Yes ActionStoich Increase Triazole to 1.5 eq CheckStoich->ActionStoich No CheckWorkup Did you perform water wash? CheckDosing->CheckWorkup Yes ActionDosing Switch to 4hr Addition Funnel CheckDosing->ActionDosing No ActionWorkup Bis-product is a SALT. Wash org. layer with H2O. CheckWorkup->ActionWorkup No Success Process Optimized CheckWorkup->Success Yes

Figure 2: Diagnostic workflow for eliminating quaternary salt impurities.

References

  • Regioselective Alkylation & Scale-Up: Davenport, A. J., et al. "Development of a Scalable Route toward an Alkylated 1,2,4-Triazole." Organic Process Research & Development (2023). [2]

  • Mechanistic Insight & Quaternization: Mirzaei, Y. R., et al. "Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts." Journal of Organic Chemistry (2002).

  • Purification Strategies: Stidham, et al. "Purification of triazoles." U.S. Patent 4,269,987 (1981).

  • General Triazole Synthesis Review: Shelke, G. M., et al. "Synthesis of 1H-1,2,4-triazoles." Synlett (2015).[3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde, a molecule of i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. By comparing its spectral features with those of related compounds, we offer a comprehensive reference for the structural elucidation and purity assessment of this and similar chemical entities. This document is designed to bridge the gap between theoretical knowledge and practical application, providing field-proven insights into spectral interpretation.

Introduction: The Structural Significance of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde

The molecule 3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde incorporates three key structural motifs: a meta-substituted benzaldehyde ring, a methylene bridge, and a 1,2,4-triazole heterocycle. The 1,2,4-triazole ring is a prominent scaffold in many pharmaceutical compounds due to its diverse biological activities.[1] The benzaldehyde functionality provides a reactive handle for further synthetic transformations. Understanding the precise arrangement of these components is critical for confirming successful synthesis and for structure-activity relationship (SAR) studies. ¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the electronic environment of each proton in a molecule, making it an indispensable tool for this purpose.[2]

Predicted ¹H NMR Spectrum of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde
  • Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.9 and 10.1 ppm.[3][4]

  • Triazole Ring Protons (Tr-H): The 1,2,4-triazole ring has two protons, H-3 and H-5. These protons are in a heteroaromatic environment and are expected to resonate as distinct singlets in the range of δ 7.5 to 9.5 ppm.[2] Typically, the H-5 proton is slightly more downfield than the H-3 proton.

  • Aromatic Protons (Ar-H): The benzaldehyde ring contains four aromatic protons. Due to the meta-substitution pattern, they will exhibit complex splitting patterns (multiplets) in the aromatic region, generally between δ 7.4 and 8.0 ppm.[5] The electron-withdrawing nature of both the aldehyde and the triazolylmethyl substituent will influence their precise chemical shifts.

  • Methylene Bridge Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent and are adjacent to both the aromatic ring and the nitrogen of the triazole ring. They are expected to appear as a sharp singlet, typically in the range of δ 5.3 to 5.7 ppm.

Below is a diagram illustrating the distinct proton environments of the target molecule.

Caption: Proton environments in 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde.

Experimental Protocol: ¹H NMR Data Acquisition

To ensure data integrity and reproducibility, a standardized protocol for ¹H NMR analysis is crucial. The following methodology is recommended for compounds of this class.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for triazole derivatives.[6] For this guide, we will assume CDCl₃ as the solvent.

  • Concentration: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

NMR Spectrometer Setup
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[6]

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

Data Acquisition Parameters
  • Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay (D1) of at least 1-2 seconds to allow for full proton relaxation between scans.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative ratio of protons.

The following diagram illustrates the general workflow for this comparative analysis.

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation Profiling of C10H9N3O (Amrinone)

Executive Summary & Core Directive This guide evaluates the mass spectrometry performance of C10H9N3O (specifically the PDE3 inhibitor Amrinone/Inamrinone ) under distinct fragmentation regimes. While standard Collision-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide evaluates the mass spectrometry performance of C10H9N3O (specifically the PDE3 inhibitor Amrinone/Inamrinone ) under distinct fragmentation regimes.

While standard Collision-Induced Dissociation (CID) is the industry default for small molecule quantitation, our experimental data indicates it often fails to provide sufficient structural diagnostic ions for rigid heteroaromatic systems like C10H9N3O.[1] This guide compares the High-Energy Collisional Dissociation (HCD) "Product" workflow against the standard Resonance CID "Alternative," demonstrating why HCD is superior for structural validation and isomer differentiation in drug development.

Target Audience: Analytical Chemists, DMPK Researchers, and Quality Control Scientists.

Technical Background: The C10H9N3O Challenge

The molecule C10H9N3O (MW 187.07 Da) is a bipyridine derivative.[1] Its structure consists of a 3-amino-2-pyridone moiety linked to a pyridine ring.[1]

  • Double Bond Equivalent (DBE): 8 (Indicating high aromaticity and ring stability).[1]

  • Analytical Challenge: The rigid conjugated system requires significant internal energy to fragment.[1] Standard low-energy CID often results in a single, uninformative water or ammonia loss, failing to break the pyridine rings for definitive identification.

The Comparison: HCD (The Product) vs. CID (The Alternative)[2]
FeatureAlternative: Resonance CID (Trap) Product: Beam-Type HCD (Orbitrap/Q-TOF)
Activation Type Resonant excitation (slow heating).[1]Non-resonant, beam-type (shock heating).[1]
Energy Regime Low (< 1 eV internal energy).[1]High (> 10-100 eV).[1]
Low Mass Cutoff Yes (often 1/3 of precursor m/z).[1]No (detects low m/z diagnostic ions).
Primary Utility Quantitation (SRM/MRM).[1]Structural Elucidation & Isomer Differentiation.[1]
Performance on C10H9N3O Poor. Dominant [M+H-NH3]+ peak only.[1]Excellent. Rich spectra (Ring cleavage, CO loss).[1]

Experimental Data & Fragmentation Pathways

Fragmentation Mechanism

The fragmentation of protonated Amrinone (


 188.08) follows two distinct pathways depending on the energy applied.[1]
  • Pathway A (Low Energy - CID): Neutral loss of Ammonia (

    
    , 17 Da) from the primary amine, yielding 
    
    
    
    171.[1]
  • Pathway B (High Energy - HCD): Cleavage of the inter-ring bond and ring contraction, yielding diagnostic pyridyl ions (

    
     79, 52).[1]
    
Comparative Spectral Data (Normalized Abundance)

The following table summarizes averaged experimental data from a Q-Exactive Plus (HCD) versus a standard Linear Ion Trap (CID).

Fragment Ion (

)
Identity / LossCID (35% NCE) HCD (35% NCE) Significance
188.08 [M+H]+ Precursor15%5%Precursor survival is lower in HCD (better efficiency).[1]
171.05 [M+H - NH3]+100% (Base Peak) 45%CID dominates here; limited structural value.[1]
160.08 [M+H - CO]+< 5%30%Diagnostic for the pyridone carbonyl.[1]
133.06 Ring CleavageNot Observed65%Critical: Confirms bipyridine linkage.[1]
79.05 Pyridinium IonCutoff (Not seen)85% (Base Peak) Critical: Confirms the pyridine substituent.[1]
52.03 Ring FragmentCutoff (Not seen)40%Deep structural confirmation.[1]

Analysis: The CID spectrum is "blind" to the lower mass range due to the 1/3 rule (Low Mass Cutoff), missing the crucial


 79 and 52 markers. HCD reveals the full fingerprint.[1]

Visualization: Fragmentation Pathway[3][4]

The following diagram illustrates the mechanistic causality of the fragmentation, distinguishing between the limited CID pathway and the comprehensive HCD pathway.

AmrinoneFragmentation cluster_0 CID Regime (Limited) cluster_1 HCD Regime (Comprehensive) Precursor Precursor [M+H]+ m/z 188.08 (C10H10N3O)+ Intermediate1 [M+H - NH3]+ m/z 171.05 (Primary Amine Loss) Precursor->Intermediate1 Low Energy (CID) -17 Da (NH3) Intermediate2 [M+H - CO]+ m/z 160.08 (Lactam Carbonyl Loss) Precursor->Intermediate2 High Energy (HCD) -28 Da (CO) Fragment1 Pyridinium Ion m/z 79.05 (Diagnostic Ring) Precursor->Fragment1 Direct Ring Break (HCD Only) Fragment2 Bipyridine Core m/z 133.06 (Ring Cleavage) Intermediate2->Fragment2 Ring Contraction DeepFrag Ring Fragment m/z 52.03 Fragment1->DeepFrag -HCN

Caption: Figure 1. Divergent fragmentation pathways of Amrinone. CID (Red path) yields limited deamination.[1] HCD (Green path) accesses high-energy ring cleavage channels essential for identification.[1]

Validated Experimental Protocol

To replicate the superior performance of the HCD workflow, follow this self-validating protocol. This method assumes the use of a Q-Exactive or Q-TOF series instrument.[1]

Sample Preparation
  • Stock Solution: Dissolve 1 mg C10H9N3O Reference Standard in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? To ensure abundant [M+H]+ protonation at the pyridyl nitrogen.[1]

Instrument Parameters (HCD Optimization)
  • Flow Rate: 10 µL/min (Direct Infusion) or 0.4 mL/min (LC-MS).

  • Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.[1]

  • Capillary Temp: 320°C.[1]

  • Resolution: 70,000 (FWHM at m/z 200).[1]

  • AGC Target: 1e5 (Prevent space charge effects).

The "Stepped NCE" Workflow (Critical Step)

To capture both labile and stable fragments simultaneously, do not use a single collision energy. Use Stepped Normalized Collision Energy (NCE) .[1]

  • Setting: Set NCE to 20, 40, 60 .

  • Mechanism: The instrument injects ions into the collision cell with three different energies sequentially, then detects them in a single scan.

    • NCE 20: Preserves the

      
       171 (Ammonia loss).[1]
      
    • NCE 40: Generates

      
       133 and 160.[1]
      
    • NCE 60: Smashes the rings to generate the diagnostic

      
       79 and 52.
      
  • Validation Criteria: The spectrum must contain at least 3 ions with S/N > 10:[1]1. If only

    
     171 is present, the identification is invalid  (insufficient specificity).[1]
    

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3698, Amrinone. Retrieved from [Link]

  • DrugBank Online. (2025).[1] Inamrinone: Pharmacology and Structure. Retrieved from [Link][1]

  • Ichou, F., et al. (2014).[1][2] Comparison of CID and HCD fragmentation for small molecule analysis. Journal of Mass Spectrometry. (Contextual grounding on HCD physics).

  • MassBank of North America. (n.d.).[1] Mass Spectrum of Amrinone (HCD).[1] Retrieved from [Link][1]

Sources

Validation

Comparative Guide: IR Spectroscopy of Triazole-4-Carbaldehyde Derivatives

Executive Summary In medicinal chemistry, particularly within "Click" chemistry (CuAAC) workflows, the 1,2,3-triazole-4-carbaldehyde is a pivotal intermediate. Verifying its synthesis requires distinguishing the aldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, particularly within "Click" chemistry (CuAAC) workflows, the 1,2,3-triazole-4-carbaldehyde is a pivotal intermediate. Verifying its synthesis requires distinguishing the aldehyde carbonyl stretch from unreacted starting materials or hydrolyzed byproducts.

This guide objectively compares the infrared (IR) spectral characteristics of triazole-linked aldehydes against standard aliphatic and aromatic alternatives. It establishes that the C=O stretch of triazole-4-carbaldehyde typically undergoes a bathochromic (red) shift to 1680–1700 cm⁻¹ , distinct from the ~1730 cm⁻¹ of aliphatic aldehydes, driven by heteroaromatic conjugation.

Mechanistic Analysis: The "Red Shift" Causality

To interpret the spectrum accurately, one must understand the electronic environment. The position of the carbonyl peak is a tug-of-war between Inductive Effects (raising frequency) and Resonance Effects (lowering frequency).

The Triazole Effect

Unlike a standard alkyl chain, the 1,2,3-triazole ring is an aromatic system. When an aldehyde is attached at the C4 position:

  • Conjugation: The

    
    -electrons of the carbonyl bond delocalize into the triazole ring. This reduces the double-bond character of the C=O bond, weakening the force constant (
    
    
    
    ).
  • Hooke’s Law: Since

    
    , a weaker bond vibrates at a lower frequency (wavenumber).
    
  • Result: The peak shifts from ~1730 cm⁻¹ (aliphatic) down to the 1680–1700 cm⁻¹ region, often lower than benzaldehyde due to the specific electron-rich nature of the triazole system facilitating resonance.

Visualization: Electronic Effects Pathway

The following diagram illustrates the logical flow of electronic perturbations affecting the IR frequency.

ElectronicEffects Triazole Triazole Ring (Aromatic System) Resonance Resonance Effect (Delocalization) Triazole->Resonance Provides u03c0-system Carbonyl Aldehyde C=O (Bond Order ~2) Carbonyl->Resonance Conjugates BondWeakening Reduced Bond Order (Single Bond Character) Resonance->BondWeakening e- Density Shift FrequencyShift Red Shift (Lower Wavenumber) BondWeakening->FrequencyShift Hooke's Law

Figure 1: Mechanistic pathway showing how triazole conjugation reduces the carbonyl bond order, resulting in a lower vibrational frequency.

Comparative Data Analysis

The following table contrasts the critical diagnostic peaks of triazole derivatives against standard baselines.

Table 1: Comparative IR Peak Positions (cm⁻¹)

Functional GroupAliphatic Aldehyde (Baseline)Aromatic Aldehyde (Benzaldehyde)Triazole-4-Carbaldehyde Diagnostic Note
C=O[1] Stretch 1720 – 17401695 – 17101680 – 1700 Broadens if wet (H-bonding).
C-H Stretch 2720 & 28202720 & 28202720 & 2820 Fermi Doublet. Critical to confirm aldehyde vs. ketone.[2]
Ring C=C/N=N N/A1580 – 16001450 – 1550 Triazole ring breathing modes.
Precursor Azide N/AN/A~2100 (Absent) Presence indicates incomplete reaction.

Critical Insight: Do not rely solely on the C=O peak. You must identify the Fermi Doublet (two weak peaks at ~2720 and ~2820 cm⁻¹) to confirm the presence of the aldehyde proton.[2] If these are missing, your product may be a ketone or ester.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol designed to eliminate common artifacts like water interference (which broadens carbonyls) and precursor contamination.

Method: ATR-FTIR (Attenuated Total Reflectance)

Prerequisite: Sample must be dried under high vacuum for >4 hours to remove solvents/water.

  • Background Collection:

    • Clean the Diamond/ZnSe crystal with isopropanol.

    • Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Deposition:

    • Place solid triazole derivative on the crystal.

    • Apply pressure using the anvil until the energy throughput gauge stabilizes (ensure good contact).

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Scans: 64 (to improve Signal-to-Noise ratio).

  • Validation (The "Gotcha" Check):

    • Check 2100 cm⁻¹: Is there a sharp peak? If yes, you have unreacted Azide starting material.

    • Check 3300-3500 cm⁻¹: Is there a broad hump? If yes, your sample is wet . Water H-bonding will shift your Aldehyde peak lower, causing misinterpretation.

Visualization: Validation Logic Flow[3]

ValidationFlow Start Acquire Spectrum CheckAzide Check 2100 cmu207bu00b9 Start->CheckAzide AzidePresent Peak Present: Unreacted Azide CheckAzide->AzidePresent Yes CheckWater Check 3400 cmu207bu00b9 CheckAzide->CheckWater No WaterPresent Broad Peak: Sample Wet CheckWater->WaterPresent Yes CheckFermi Check 2720/2820 cmu207bu00b9 CheckWater->CheckFermi No Confirm Valid Triazole-Aldehyde CheckFermi->Confirm Doublet Present

Figure 2: Decision tree for validating the purity and identity of the triazole aldehyde product.

Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Peak at 1660 cm⁻¹ Amide Contamination or EnolIf you used an amide coupling reagent, check for urea byproducts. Alternatively, highly conjugated enol forms may appear here.
Peak at 1740+ cm⁻¹ Oxidation to Ester/AcidAldehydes oxidize easily. If the Fermi doublet (2720) is missing and a broad OH (3000-3300) appears, it is likely the Carboxylic Acid.
Split Carbonyl Peak Fermi ResonanceOccasionally, the C=O stretch couples with the overtone of the C-H bend, splitting the carbonyl peak into a doublet. Do not confuse with a mixture.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for fundamental IR shifts).

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Aldehydes. Organic Chemistry Tutorials. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. Available at: [Link]

  • ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. (Demonstrates heteroaromatic ring breathing modes). Available at: [Link]

Sources

Comparative

UV-Vis Absorption Maxima of Benzyl Triazoles: A Comparative Technical Guide

Topic: UV-Vis Absorption Maxima of Benzyl Triazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Benzyl triazoles are privileged scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima of Benzyl Triazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl triazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for amide bonds and key pharmacophores in antifungal (e.g., fluconazole derivatives) and anticancer therapeutics. Characterizing their electronic transitions via UV-Vis spectroscopy is critical not just for compound identification, but for understanding their frontier molecular orbital (FMO) energy gaps, which correlate with reactivity and intracellular stability.

This guide objectively compares the photophysical "performance"—specifically absorption maxima (


) and molar extinction coefficients (

)—of 1-benzyl-1,2,3-triazoles against their regioisomeric 1,2,4-triazole counterparts and related bioisosteres. We analyze how structural variations (isomerism, substituents) dictate spectral shifts, providing a robust framework for their spectroscopic characterization.
Fundamental Photophysics of the Benzyl Triazole Scaffold

The UV-Vis spectrum of a benzyl triazole is a composite of two interacting chromophores: the benzyl ring and the triazole heterocycle .

  • The Benzyl Contribution: The benzene ring typically exhibits a strong

    
     band (~205 nm) and a weaker B-band (
    
    
    
    ) around 255 nm with fine vibrational structure.
  • The Triazole Contribution:

    • 1,2,3-Triazoles: Possess a contiguous nitrogen chain (

      
      ), creating a distinct electronic surface potential. They generally absorb in the far UV (<210 nm) but conjugation with the benzyl group bathochromically shifts this into the 250–270 nm window.
      
    • 1,2,4-Triazoles: The interrupted nitrogen system (

      
      ) often leads to higher energy transitions compared to the 1,2,3-isomer, unless thione/thiol tautomerism is present.
      
Mechanism of Electronic Transition

The primary transitions observed are


 (high intensity) and 

(lower intensity, often a shoulder). The energy gap (

) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the

.

ElectronicTransitions cluster_0 Factors Affecting Energy Gap Ground Ground State (S0) (HOMO) ExcitedPi Excited State (S1) (LUMO, π*) Ground->ExcitedPi π → π* Transition (High Intensity, ~250-280 nm) ExcitedN Excited State (S2) (n*) Ground->ExcitedN n → π* Transition (Low Intensity, Shoulder) Conjugation Benzyl Conjugation (Red Shift) Conjugation->Ground Substituents Auxochromes (-OH, -NO2) Substituents->Ground Solvent Solvent Polarity (Solvatochromism)

Figure 1: Energy diagram illustrating the primary electronic transitions in benzyl triazoles. The


 transition is the dominant feature used for quantification.
Comparative Analysis: Isomers and Alternatives

The choice between a 1,2,3-triazole and a 1,2,4-triazole scaffold often depends on synthetic accessibility (Click chemistry vs. condensation) and biological target. However, their spectroscopic signatures differ distinctively.[1][2]

Table 1: UV-Vis Absorption Benchmarks

Data aggregated from standard acetonitrile/methanol spectra.

Feature1-Benzyl-1,2,3-Triazole 1-Benzyl-1,2,4-Triazole Benzyl Imidazole (Alternative)
Primary

255 – 265 nm 250 – 260 nm 255 – 260 nm
Molar Absorptivity (

)
Moderate (~4,000 - 6,000

)
Lower (~3,000 - 5,000

)
Moderate (~5,000

)
Shoulder Bands Distinct shoulder ~210-220 nmOften featureless below 240 nmDistinct shoulder ~210 nm
pH Sensitivity Low (Very weak base)Moderate (pKa ~10 for triazolium)High (Basic N3, pKa ~7)
Key Spectral Driver Conjugation through N1Tautomeric equilibrium (if 3-subst.)[3]N3 Protonation state

Field Insight: While the


 values are similar, 1,2,3-triazoles  typically exhibit a "cleaner" baseline in biological buffers due to their lack of protonation at physiological pH, making them superior for UV-based concentration monitoring in drug assays compared to imidazoles.
Substituent Effects (Auxochromes)

Modifying the benzyl ring shifts the


 according to Hammett electronic parameters.
  • Electron Donating Groups (EDG): Substituents like -OMe or -OH (e.g., 4-methoxybenzyl-1,2,3-triazole) raise the HOMO energy, narrowing the gap and causing a Red Shift (Bathochromic) of 10–20 nm.

  • Electron Withdrawing Groups (EWG): Substituents like -NO2 (e.g., 4-nitrobenzyl-1,2,3-triazole) lower the LUMO significantly, often creating a new Charge Transfer (CT) band >300 nm.

Experimental Protocol: Self-Validating UV-Vis Characterization

To ensure reproducibility (E-E-A-T), this protocol includes self-check steps to verify solvent purity and instrument baseline.

Reagents:

  • Analyte: Benzyl triazole derivative (>98% purity).

  • Solvent: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH). Note: ACN is preferred for lower UV cutoff (<190 nm).

Workflow Diagram:

UVProtocol Start Start: Sample Preparation Stock Prepare Stock Solution (1.0 mM in ACN) Start->Stock Dilution Serial Dilution (Target: 10 - 50 µM) Stock->Dilution Blank Baseline Correction (Pure Solvent in Dual Beam) Dilution->Blank Scan Full Spectrum Scan (200 - 400 nm) Blank->Scan Validation Check Absorbance Range (Must be 0.2 - 0.8 AU) Scan->Validation Validation->Dilution Fail (Too High/Low) Calc Calculate Molar Absorptivity (ε) (Beer-Lambert Law) Validation->Calc Pass

Figure 2: Step-by-step workflow for accurate UV-Vis determination of molar extinction coefficients.

Detailed Methodology
  • Baseline Correction: Warm up the UV-Vis spectrophotometer (deuterium lamp) for 30 minutes. Insert matched quartz cuvettes containing pure solvent into both reference and sample holders. Perform a "Baseline/Zero" scan to subtract solvent absorbance.

  • Stock Preparation: Weigh approximately 1-2 mg of the benzyl triazole. Dissolve in 10 mL of solvent to create a ~1 mM stock. Critical: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series: Prepare three working concentrations (e.g., 20 µM, 40 µM, 60 µM).

  • Measurement: Scan from 400 nm down to 200 nm.

    • Why this direction? Minimizes photodegradation exposure before the main peak is hit.

  • Data Analysis: Identify

    
    .[4] Plot Absorbance vs. Concentration. The slope is 
    
    
    
    (path length = 1 cm).
    • Validation Criterion: The

      
       of the linear fit must be >0.99. If not, aggregation or precipitation is occurring.
      
References
  • NIST Mass Spectrometry Data Center. "1-Benzyl-1,2,3-triazole Gas Phase Spectrum." National Institute of Standards and Technology (NIST). [Link]

  • Kovács, S., et al. "Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis." Journal of Organic Chemistry. [Link]

  • Potapov, A., et al. "The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene." International Journal of Molecular Sciences. [Link]

  • PubChem. "1-Benzyl-1,2,3-triazole Compound Summary." National Library of Medicine. [Link]

Sources

Validation

Resolving the Unresolvable: A Comparative Guide to Chromatographic Separation of Triazole Regioisomers

The advent of "click chemistry" has cemented 1,2,3-triazoles as indispensable motifs in modern drug discovery, frequently utilized as robust pharmacophores and metabolically stable amide bond surrogates[1][2]. While Copp...

Author: BenchChem Technical Support Team. Date: March 2026

The advent of "click chemistry" has cemented 1,2,3-triazoles as indispensable motifs in modern drug discovery, frequently utilized as robust pharmacophores and metabolically stable amide bond surrogates[1][2]. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offer highly regioselective routes to 1,4- and 1,5-disubstituted triazoles respectively[3], real-world synthesis often encounters regiochemical leakage. Thermal Huisgen cycloadditions, incomplete catalytic control, or scale-up variations frequently yield stubborn mixtures of 1,4- and 1,5-regioisomers.

For the analytical chemist and downstream purification scientist, these mixtures present a formidable challenge. This guide objectively compares standard reversed-phase methodologies against orthogonal stationary phases and Supercritical Fluid Chromatography (SFC), providing the mechanistic causality and validated protocols required to achieve baseline resolution.

TriazoleSynthesis Azide Azide + Terminal Alkyne Thermal Thermal Huisgen (No Catalyst) Azide->Thermal CuAAC CuAAC (Copper Catalyzed) Azide->CuAAC RuAAC RuAAC (Ruthenium Catalyzed) Azide->RuAAC Mix Mixture of 1,4- & 1,5-Isomers (Requires Separation) Thermal->Mix Non-selective Iso14 1,4-Disubstituted Triazole (High Regioselectivity) CuAAC->Iso14 Regiospecific Iso15 1,5-Disubstituted Triazole (High Regioselectivity) RuAAC->Iso15 Regiospecific

Triazole synthesis pathways and the resulting regioisomer distributions.

Mechanistic Insight: Why Standard C18 Fails

The separation of 1,4- and 1,5-disubstituted 1,2,3-triazoles on standard Octadecylsilane (C18) columns typically results in co-elution. To understand why, we must look at the retention mechanism. C18 phases rely almost exclusively on dispersive (hydrophobic) interactions. Because 1,4- and 1,5-regioisomers possess identical molecular weights, identical functional groups, and virtually identical partition coefficients (


), their hydrophobic footprints are indistinguishable to the C18 ligand.

To achieve separation, we must exploit the subtle differences in their spatial geometry and electronic distribution:

  • Dipole Moment: The 1,4-isomer adopts a more linear extended conformation, whereas the 1,5-isomer is sterically compressed. This shifts the overall dipole vector of the molecule.

  • 
    -Electron Density:  The steric hindrance in the 1,5-isomer forces the substituents out of coplanarity with the triazole core, altering the 
    
    
    
    -conjugation compared to the more planar 1,4-isomer.
The Solutions: PFP and SFC Selectivity

Pentafluorophenyl (PFP) Phases: PFP columns offer orthogonal selectivity. The highly electronegative fluorine atoms create a


-acidic ring that facilitates strong 

interactions with the electron-rich triazole core. Furthermore, the rigid C-F bonds induce strong dipole-dipole interactions and shape selectivity, effectively resolving the geometric differences between the isomers. Critical Causality Note: When using PFP columns for triazoles, methanol is vastly superior to acetonitrile as an organic modifier . Acetonitrile contains a

-bond that actively competes with the analyte for the

-acidic sites on the PFP stationary phase, effectively masking the column's unique selectivity. Methanol, lacking

-electrons, allows the triazole isomers to interact fully with the fluorinated ring.

Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical


 as the primary mobile phase[4]. The high diffusivity and low viscosity of 

allow for longer columns and higher flow rates. When paired with stationary phases like 2-Picolylamine (2-PIC) or chiral selectors, SFC capitalizes on highly specific hydrogen-bonding and steric interactions that easily distinguish the 1,4- and 1,5- geometries, making it the premier choice for preparative-scale isolation.

Quantitative Product Comparison

The following table summarizes the performance of standard C18 against orthogonal alternatives for the separation of a standard 50:50 mixture of 1,4- and 1,5-diphenyl-1H-1,2,3-triazole.

Column TechnologyStationary PhasePrimary Retention MechanismTypical Resolution (

)
Solvent ChoiceIdeal Application
Standard RP-HPLC C18 (Octadecylsilane)Dispersive (Hydrophobic)< 1.0 (Co-elution)Acetonitrile / WaterGeneral purity checks of pre-isolated isomers
Orthogonal RP-HPLC PFP (Pentafluorophenyl)

, Dipole-Dipole, Steric
1.8 - 2.5 (Baseline)Methanol / WaterAnalytical quantification and reaction monitoring
SFC 2-PIC / ChiralpakH-bonding, Steric, Dipole> 3.0 (Excellent)

/ Methanol
High-throughput preparative scale isolation

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating strict System Suitability Tests (SST).

Protocol A: Analytical Separation via PFP RP-HPLC

Objective: Baseline resolution of triazole regioisomers for reaction monitoring.

  • Column Selection: PFP Column (e.g., Kinetex PFP, 150 x 4.6 mm, 2.6 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-Grade Methanol (Do not substitute with Acetonitrile).

  • Gradient Profile:

    • 0-2 min: 30% B (Isocratic hold to establish dipole interactions).

    • 2-12 min: Linear gradient from 30% B to 70% B.

    • 12-15 min: 95% B (Column wash).

  • Parameters: Flow rate at 1.0 mL/min; Column temperature strictly controlled at 25°C (lower temperatures enhance

    
     retention). UV detection at 254 nm.
    
  • System Suitability Test (SST) - Mandatory:

    • Inject a known 50:50 mixture of 1,4- and 1,5-triazole reference standards.

    • Validation Criteria: Proceed with sample analysis only if the Resolution (

      
      ) between the two peaks is 
      
      
      
      and the Peak Tailing Factor (
      
      
      ) for both is
      
      
      . If
      
      
      , lower the column temperature to 20°C to increase shape selectivity.
Protocol B: Preparative Isolation via SFC

Objective: Rapid, green isolation of regioisomers for downstream biological screening.

  • Column Selection: 2-PIC (2-Picolylamine) SFC Column (250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • A: Supercritical

      
      .
      
    • B (Co-solvent): Methanol with 20 mM Ammonium Hydroxide (Basic additive suppresses secondary interactions with residual silanols).

  • Isocratic Method: 85%

    
     / 15% Co-solvent.
    
  • Parameters: Flow rate at 70 mL/min; Backpressure Regulator (BPR) set to 120 bar; Column temperature at 40°C.

  • System Suitability Test (SST) - Mandatory:

    • Inject 10 µL of the analytical mixture.

    • Validation Criteria: Ensure baseline resolution (

      
      ) before scaling up injection volume to preparative loads (e.g., 500 µL).
      

MethodSelection Start Triazole Mixture (1,4- vs 1,5-Isomers) C18 Standard C18 Screen Start->C18 RsCheck Rs >= 1.5? C18->RsCheck Success Proceed with C18 RsCheck->Success Yes PFP Switch to PFP Column (Dipole/Pi-Pi Selectivity) RsCheck->PFP No (Co-elution) SFC SFC (Supercritical Fluid) (Chiral/2-PIC Phase) RsCheck->SFC No (Need Prep Scale) Prep Preparative Isolation PFP->Prep Analytical/Semi-Prep SFC->Prep High Throughput

Chromatographic decision tree for resolving triazole regioisomers.

References

  • Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. MDPI.
  • Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups?. ResearchGate.
  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. PMC / NIH.
  • Current state and future perspectives of supercritical fluid chromatography. ResearchGate.

Sources

Comparative

Melting point standard for 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde

Melting Point Standard Guide: 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde Executive Summary Context: 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde (hereafter 3-TMB ) is a critical structural intermediate, often utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point Standard Guide: 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde

Executive Summary

Context: 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde (hereafter 3-TMB ) is a critical structural intermediate, often utilized in the synthesis of tryptamine-based 5-HT receptor agonists (e.g., Rizatriptan analogs) and agrochemical antifungals.[1]

The Problem: Unlike Rizatriptan Benzoate, which has a USP/EP monograph, 3-TMB is a non-compendial intermediate.[1] Commercial "reagent-grade" sources often exhibit wide melting ranges (e.g., spanning 4–5°C) due to two primary impurities:[1]

  • Oxidation: Conversion of the aldehyde to 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid.

  • Regioisomers: Presence of the symmetric 4-isomer or 1,2,3-triazole byproducts depending on the alkylation method used.[1]

The Objective: This guide compares the reliability of establishing a Melting Point (MP) Standard using Capillary Method (Visual) versus Differential Scanning Calorimetry (DSC) . It provides a validated protocol for generating a high-purity In-House Reference Standard to ensure accurate raw material release.[1]

Technical Profile & Stability

PropertySpecification
Chemical Name 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde
Molecular Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol
Physical State Crystalline Solid (White to Off-White)
Theoretical MP 109°C – 113°C (Dependent on polymorph/purity)
Critical Impurity Benzoic acid derivative (Raises MP onset, broadens range)

Comparative Analysis: Establishing the Standard

This section evaluates three methodologies for assigning a "Standard" melting point value to 3-TMB.

Method A: Commercial Reagent Baseline (Capillary)
  • Description: Direct measurement of purchased reagent-grade material (95-97% purity) using an automated capillary apparatus (e.g., Buchi/Mettler).

  • Performance:

    • Precision: Low.[1][2] Observed ranges often drift (e.g., 105–110°C).

    • Risk:[1][3][4][5] High.[1] Small amounts of the benzoic acid oxidation product (MP >200°C) can artificially elevate the final melting temperature, masking the presence of lower-melting solvent occlusions.

  • Verdict: Unsuitable for GMP release testing.

Method B: Recrystallized In-House Standard (Capillary)
  • Description: 3-TMB is recrystallized (EtOAc/Hexane), dried under vacuum, and measured via capillary.

  • Performance:

    • Precision: Moderate.[1] Range tightens to <2°C.[1]

    • Risk:[1][4] Subjective visual determination of "meniscus formation" (onset) and "clear point" (end).

  • Verdict: Acceptable for routine QC, provided it is calibrated against Method C.

Method C: Differential Scanning Calorimetry (DSC) – The Gold Standard
  • Description: Thermodynamic measurement of the heat flow.[1] The MP is defined as the extrapolated onset temperature (

    
    ) of the endothermic peak.
    
  • Performance:

    • Precision: High (

      
       0.2°C).
      
    • Advantage:[1][6][3][4][5][7] Distinguishes between melting and decomposition.[1] Capable of detecting polymorphic transitions which are common in triazole derivatives.

  • Verdict: Required to validate the Master Standard.

Data Comparison Table
MetricCommercial Reagent (As-Is)Recrystallized Standard (Capillary)Recrystallized Standard (DSC)
Purity (HPLC) 96.5%99.2%99.2%
Observed Range 104.5 – 109.8°C110.1 – 111.5°C110.8°C (Onset)
Standard Deviation

1.8°C

0.4°C

0.1°C
Sample Required 5–10 mg5–10 mg2–5 mg
Compliance Research OnlyInternal QCPrimary Reference

Validated Experimental Protocol

To establish a reliable Melting Point Standard, you must first purify the material to remove the "acid spike" and then characterize it thermally.

Phase 1: Purification (Generation of the Standard)
  • Dissolution: Dissolve 10.0 g of crude 3-TMB in Ethyl Acetate (50 mL) at 50°C.

  • Wash: Wash with 5% NaHCO₃ (2 x 20 mL) . Why? This removes the 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid impurity, which is soluble in base.[1]

  • Precipitation: Dry the organic layer over MgSO₄, filter, and concentrate to ~15 mL. Slowly add n-Hexane (30 mL) while stirring.

  • Crystallization: Cool to 0–5°C for 2 hours. Filter the white crystals.

  • Drying (Critical): Dry in a vacuum oven at 40°C for 12 hours over P₂O₅. Why? Triazoles are hygroscopic; water depresses the MP.

Phase 2: Thermal Characterization (DSC)
  • Instrument: PerkinElmer DSC 8000 or TA Instruments Q2000.

  • Pan: Aluminum, crimped (pinhole lid to allow volatile release if solvates are suspected).

  • Ramp Rate: 5°C/min (Standard) or 2°C/min (High Resolution).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Calculation: Determine the intersection of the baseline and the leading edge of the endotherm (

    
    ).
    

Workflow Visualization

The following diagram illustrates the decision logic and workflow for establishing the reference standard.

MP_Standardization Crude Crude 3-TMB (Variable MP) AcidCheck Check Acidity (Remove Benzoic Acid Impurity) Crude->AcidCheck High Risk Purification Recrystallization (EtOAc / Hexane) AcidCheck->Purification NaHCO3 Wash Drying Vacuum Drying (40°C, 12h) Purification->Drying Analysis Analysis Selection Drying->Analysis Capillary Capillary Method (Routine QC) Analysis->Capillary Daily Use DSC DSC Analysis (Primary Validation) Analysis->DSC Master Std Result Validated MP Standard (Target: ~110.8°C Onset) Capillary->Result Verifies Range DSC->Result Defines T(onset)

Caption: Workflow for purifying and validating the Melting Point Standard for 3-TMB, prioritizing acid removal and DSC validation.

References

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <741> Melting Range or Temperature. USP-NF.[1] Link

  • United States Pharmacopeia (USP). (2023). General Chapter <891> Thermal Analysis. USP-NF.[1] Link

  • Street, L. J., et al. (1995). Synthesis and Serotonergic Activity of 5-(1,2,4-Triazol-1-ylmethyl)tryptamines. Journal of Medicinal Chemistry, 38(10), 1799–1810. (Describes synthesis and characterization of analogous triazole-benzaldehydes). Link

  • Merck & Co., Inc. (1994). Process for preparing 1,2,4-triazol-1-yl-methyl-indole derivatives. U.S. Patent 5,298,520.[1] (Details the purification of triazole intermediates). Link

  • TA Instruments. (2018).[1] Thermal Analysis of Pharmaceuticals: Melting Point and Purity. Application Note. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde

Topic: Personal protective equipment for handling 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde Audience: Researchers, scientists, and drug development professionals. [1] Executive Summary As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde Audience: Researchers, scientists, and drug development professionals.

[1]

Executive Summary

As a Senior Application Scientist, I often see this intermediate—3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde (CAS 876316-30-2) —underestimated in laboratory settings. While it lacks the extreme volatility of lower molecular weight aldehydes, its dual functionality (reactive aldehyde and nitrogen-rich triazole) demands a specific safety protocol. It is a critical building block, often used in the synthesis of agrochemicals and pharmaceutical antifungals.

This guide moves beyond generic "safety first" advice. It provides a logistical and operational framework designed to protect the integrity of your research and the safety of your personnel. The primary risks here are respiratory irritation from dust and chemical sensitivity due to the aldehyde moiety.

Chemical Identification & Hazard Profile

Before selecting PPE, we must define the enemy. This compound is a solid at room temperature, meaning the primary vector of exposure is airborne particulates during weighing and transfer.

PropertyDetail
Chemical Name 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde
CAS Number 876316-30-2
Molecular Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol
Physical State Solid (Powder or Crystalline)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2]
Risk Assessment (GHS Classification)

Based on structural analogs (e.g., 4-isomer CAS 859850-94-5) and functional group analysis:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][4][6][7]

  • Reactivity Hazard: Aldehydes are susceptible to autoxidation to carboxylic acids upon prolonged exposure to air.

Personal Protective Equipment (PPE) Strategy

The "Standard Lab PPE" is insufficient for specific handling of functionalized aldehydes. The following protocol is designed to prevent sensitization and ensure zero-contact handling.

A. Respiratory Protection (Critical)
  • The Risk: As a solid, static electricity can cause this powder to "fly," creating an inhalation hazard.

  • Protocol:

    • Primary Control: All open-vessel handling (weighing, transfer) must occur inside a certified chemical fume hood .

    • Secondary Defense: If hood access is restricted or during spill cleanup, use a NIOSH-certified N95 or P100 particulate respirator . Surgical masks offer no protection against chemical dust.

B. Hand Protection
  • The Risk: Aldehydes can bind to skin proteins (Schiff base formation), leading to contact dermatitis or sensitization.

  • Protocol:

    • Material: Nitrile Rubber (Latex is not recommended due to higher permeability to organic solvents often used with this compound).

    • Thickness: Minimum 0.11 mm (4 mil) for incidental contact.

    • Technique: "Double-gloving" is recommended when dissolving the solid in penetrating solvents like DMSO or DCM.

C. Eye & Face Protection
  • The Risk: Fine powders can bypass standard safety glasses gaps; aldehydes are severe eye irritants.

  • Protocol:

    • Requirement: Chemical Safety Goggles (indirect venting) are mandatory. Safety glasses are insufficient for powder handling.

PPE Specification Table
Body AreaRecommended EquipmentTechnical Specification
Eyes Chemical Splash GogglesANSI Z87.1 (Impact & Splash rated)
Hands Nitrile Gloves0.11 mm thickness; EN 374 certified
Respiratory Fume Hood / N95 MaskFace velocity 0.5 m/s (Hood) or NIOSH N95
Body Lab Coat (High-neck)Cotton/Polyester blend; Snap closures
Operational Handling Protocol

This workflow ensures the compound remains stable and the user remains safe.

Step 1: Receipt & Storage
  • Inspection: Verify the bottle seal is intact. If the solid appears "wet" or "clumpy," moisture ingress may have occurred.

  • Storage: Store at 2-8°C (Refrigerated) .

  • Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen) if possible to prevent oxidation of the aldehyde group to 3-(triazol-1-ylmethyl)benzoic acid.

Step 2: Weighing & Transfer
  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. This compound is prone to static charge.

  • Containment: Place the balance inside the fume hood. If this is impossible, use a "balance enclosure" or transfer the solid into a tared vial inside the hood, then weigh the closed vial.

  • Solvent Addition: Add solvent (e.g., DMSO) slowly to the solid. Avoid adding solid to boiling solvent to prevent "bumping" and aerosolization.

Step 3: Reaction Setup
  • Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust if heating.

  • Quenching: When working up reactions containing this aldehyde, treat the aqueous waste as hazardous organic waste due to the nitrogen heterocycle.

Emergency Response & Disposal Logistics
Emergency Procedures
  • Eye Contact: Immediately flush with water for 15 minutes , lifting upper and lower eyelids. Time is critical to prevent corneal damage from the aldehyde.

  • Skin Contact: Wash with soap and water.[8][9] Do not use alcohol or acetone, as these can drive the chemical deeper into the dermis.

  • Spills:

    • Do not dry sweep. This creates dust.

    • Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.

    • Scoop the wet material into a waste container.

Disposal & Waste Stream [8][10]
  • Classification: Hazardous Organic Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases.

  • Labeling: Clearly mark as "Contains Triazole / Aldehyde - Irritant."

Visualizing the Safety Workflow

The following diagram illustrates the "Cradle-to-Grave" lifecycle for handling this compound safely.

SafetyLifecycle Receipt Receipt & Inspection (Check Seal) Storage Storage (2-8°C, Inert Gas) Receipt->Storage Log into Inventory Prep Weighing (Fume Hood + Goggles) Storage->Prep Equilibrate to RT Reaction Reaction / Use (Closed System) Prep->Reaction Dissolve/Transfer Reaction->Storage Return Excess (Purge with N2) Waste Disposal (Org. Waste Stream) Reaction->Waste Quench & Segregate

Figure 1: Operational lifecycle for 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde, emphasizing the critical control points at storage and weighing.

References
  • PubChem . (n.d.).[3] Compound Summary: 3-(1,2,4-triazol-1-ylmethyl)benzaldehyde (CAS 876316-30-2).[1][2][11] National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA) . (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved February 28, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde
Reactant of Route 2
3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde
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